Sotuletinib dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2222138-40-9 |
|---|---|
Molecular Formula |
C20H24Cl2N4O3S |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H22N4O3S.2ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);2*1H/t14-,17-;;/m1../s1 |
InChI Key |
ZIHWHYXECXSBNA-LVVRIOTCSA-N |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl.Cl |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Sotuletinib Dihydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib dihydrochloride, also known as BLZ945, is a potent and selective, orally active, and blood-brain barrier-permeable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[4] By targeting CSF1R, sotuletinib modulates the tumor microenvironment, particularly by depleting and reprogramming tumor-associated macrophages (TAMs), thereby unleashing an anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of sotuletinib, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: CSF1R Inhibition
Sotuletinib is a highly potent inhibitor of CSF1R with an IC50 of 1 nM.[1][2][3][5] It exhibits over 1000-fold selectivity for CSF1R against its closest receptor tyrosine kinase homologs.[2][5] This high selectivity minimizes off-target effects, making it a promising therapeutic agent.
Quantitative Inhibition Data
The inhibitory activity of sotuletinib against CSF1R and other related kinases is summarized in the table below.
| Target | IC50 | Assay Type |
| CSF1R (c-Fms) | 1 nM | Cell-free kinase assay |
| c-Kit | 3.2 µM | Cell-free kinase assay |
| PDGFRβ | 4.8 µM | Cell-free kinase assay |
| Flt3 | 9.1 µM | Cell-free kinase assay |
Data sourced from MedchemExpress.
Cellular Activity
In cellular assays, sotuletinib effectively inhibits the proliferation of bone marrow-derived macrophages (BMDMs) that is dependent on CSF-1, with an EC50 of 67 nM.[2]
| Cell Type | Assay | Metric | Value |
| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1 Dependent Proliferation | EC50 | 67 nM |
Data sourced from Selleck Chemicals and MedChemExpress.[2]
Signaling Pathway Modulation
Sotuletinib exerts its therapeutic effects by blocking the downstream signaling cascades initiated by the activation of CSF1R. Upon binding of its ligand, CSF-1, CSF1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several key pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation. Sotuletinib's inhibition of CSF1R phosphorylation effectively shuts down these downstream signals.
Caption: Sotuletinib inhibits CSF1R phosphorylation, blocking downstream signaling and reducing immunosuppressive TAMs, thereby promoting anti-tumor immunity.
Impact on Macrophage Polarization
Tumor-associated macrophages often exhibit an M2-like phenotype, which is characterized by the promotion of tumor growth, angiogenesis, and immunosuppression. Sotuletinib has been shown to modulate this polarization. By inhibiting the CSF1R pathway, sotuletinib leads to a decrease in the number of M2-like macrophages, characterized by a reduction in the expression of markers such as CD163 and CD206.[6] This shift in the macrophage population from a pro-tumoral to a more anti-tumoral state is a key aspect of its mechanism of action.
Experimental Protocols
CSF1R Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a method for determining the in vitro inhibitory activity of sotuletinib against CSF1R using HTRF technology.
Caption: Workflow for determining the IC50 of sotuletinib against CSF1R using an HTRF kinase assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of sotuletinib in DMSO. Prepare a solution of recombinant human CSF1R enzyme in kinase assay buffer. Prepare a mixture of ATP and a biotinylated peptide substrate in kinase assay buffer.
-
Reaction Setup: Add the sotuletinib dilutions and the CSF1R enzyme solution to a low-volume 384-well plate.
-
Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
Termination: Stop the reaction by adding a solution of EDTA.
-
Detection: Add a mixture of detection reagents containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin conjugated to XL665.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (europium) and 665 nm (XL665).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the sotuletinib concentration to determine the IC50 value.
Macrophage Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of sotuletinib on the proliferation of CSF-1-dependent macrophages.
Caption: Workflow for the MTT-based macrophage proliferation assay to determine the EC50 of sotuletinib.
Methodology:
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.[2]
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of sotuletinib in a medium containing a constant, sub-maximal concentration of CSF-1. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the logarithm of the sotuletinib concentration to determine the EC50 value.
Macrophage Polarization Assay (Flow Cytometry)
This protocol details the analysis of macrophage polarization in response to sotuletinib treatment using flow cytometry.
Methodology:
-
Macrophage Generation: Differentiate human or murine monocytes into macrophages (M0) using M-CSF.
-
Polarization and Treatment: Polarize the M0 macrophages towards an M2 phenotype by treating them with IL-4 and IL-13. Concurrently, treat a subset of these cells with varying concentrations of sotuletinib. Include M1 polarization controls (using LPS and IFN-γ) and untreated M0 and M2 controls.
-
Cell Harvesting and Staining: After 24-48 hours of treatment, harvest the cells and stain them with fluorescently labeled antibodies against surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) phenotypes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker.
-
Analysis: Compare the expression of M1 and M2 markers in the sotuletinib-treated groups to the untreated M2 control group to assess the effect of the compound on macrophage polarization.
Western Blot Analysis of CSF1R Phosphorylation
This protocol is for detecting the inhibition of CSF1R phosphorylation in macrophages treated with sotuletinib.
Methodology:
-
Cell Culture and Treatment: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages and serum-starve them overnight. Pre-treat the cells with various concentrations of sotuletinib for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation. Include an unstimulated control and a vehicle-treated, stimulated control.
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe it with a primary antibody specific for phosphorylated CSF1R (p-CSF1R). Subsequently, strip the membrane and re-probe with an antibody for total CSF1R to ensure equal loading. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-CSF1R to total CSF1R in each sample, demonstrating the dose-dependent inhibition of CSF1R phosphorylation by sotuletinib.
Conclusion
This compound is a highly potent and selective CSF1R inhibitor that demonstrates a clear mechanism of action centered on the modulation of the tumor microenvironment. By inhibiting CSF1R signaling, sotuletinib effectively depletes and repolarizes pro-tumoral M2-like macrophages, thereby alleviating immunosuppression and promoting an anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CD206 modulates the role of M2 macrophages in the origin of metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Target Profile of BLZ945 (Sotuletinib)
Introduction
BLZ945, also known as Sotuletinib, is an orally bioavailable and brain-penetrant small molecule inhibitor.[1][2] It has been identified as a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage and microglia development and function.[3][4][5] CSF-1R, also known as c-Fms or CD115, is a receptor tyrosine kinase that, upon binding its ligands CSF-1 (M-CSF) or IL-34, plays a crucial role in the differentiation, proliferation, and survival of mononuclear phagocytes.[1][6] In the tumor microenvironment (TME), CSF-1R signaling is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and immune suppression.[1][3] BLZ945 is designed to counteract these effects by selectively blocking the kinase activity of CSF-1R.[3][7]
Core Target Profile: Potency and Selectivity
BLZ945 demonstrates high potency for its primary target, CSF-1R, and exceptional selectivity against other kinases, minimizing potential off-target effects. This specificity is a critical attribute for a therapeutic agent, reducing the likelihood of toxicity and undesirable side effects.
| Parameter | Target/Cell Line | Value | Description |
| IC50 | CSF-1R (c-Fms) | 1 nM | Biochemical potency against the isolated kinase.[5][7][8][9] |
| Selectivity | c-KIT, PDGFRβ | >1,000-fold | Selectivity against its closest receptor tyrosine kinase homologs.[7][9] |
| Selectivity | Panel of >200 kinases | >1,000-fold | Broad kinase selectivity.[7][9] |
| EC50 | M-NFS-60 cells | 67 nM | Inhibition of CSF-1 dependent cell proliferation.[7] |
| EC50 | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | Inhibition of CSF-1 dependent cell proliferation.[8][10] |
| EC50 | HEK293 cells (overexpressing hCSF-1R) | 58 nM | Inhibition of CSF-1R tyrosine phosphorylation.[7][9] |
Mechanism of Action
BLZ945 functions as an ATP-competitive inhibitor of the CSF-1R tyrosine kinase. By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, it prevents the autophosphorylation of the receptor that normally occurs upon ligand binding.[3][11] This blockade of phosphorylation inhibits the entire downstream signaling cascade, which includes pathways like PI3K/Akt and MAPK. The ultimate consequence is the disruption of the biological functions mediated by CSF-1R, leading to:
-
Inhibition of Macrophage Proliferation and Survival: By blocking the key survival signal from CSF-1, BLZ945 inhibits the proliferation of TAMs and other CSF-1R-dependent myeloid cells.[3][8]
-
Modulation of the Tumor Microenvironment: BLZ945 can reprogram the immunosuppressive nature of existing TAMs.[3][11] This can shift the TME from an immunosuppressive to an immune-active state, potentially enhancing anti-tumor T-cell responses.[3][4]
-
Reduction of Osteoclast Activity: In the context of bone metastases, CSF-1R signaling is crucial for the differentiation of osteoclasts, which are responsible for bone resorption. BLZ945 has been shown to inhibit osteoclastogenesis and reduce tumor-induced osteolytic lesions.[7][9]
Caption: BLZ945 inhibits CSF-1R signaling pathway.
Experimental Protocols
The characterization of BLZ945's target profile involves a series of biochemical, cellular, and in vivo assays.
Kinase Inhibition Assay (Biochemical IC50 Determination)
-
Objective: To determine the concentration of BLZ945 required to inhibit 50% of CSF-1R kinase activity in a cell-free system.
-
Methodology:
-
Recombinant human CSF-1R kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.
-
The reaction is initiated to allow for the phosphorylation of the substrate by the kinase.
-
A range of BLZ945 concentrations is added to the reaction wells.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.
-
The IC50 value is calculated by fitting the dose-response curve of inhibitor concentration versus kinase activity.
-
Cellular Proliferation Assay (EC50 Determination)
-
Objective: To measure the effective concentration of BLZ945 that inhibits 50% of CSF-1 dependent cell growth.
-
Methodology:
-
A CSF-1 dependent cell line, such as murine M-NFS-60 cells or bone marrow-derived macrophages (BMDMs), is cultured.[7]
-
Cells are seeded into microplates and starved of growth factors.
-
Cells are then stimulated with a constant, sub-maximal concentration of CSF-1 in the presence of serial dilutions of BLZ945.
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
The EC50 is determined from the resulting dose-response curve.[7]
-
CSF-1R Phosphorylation Assay
-
Objective: To confirm that BLZ945 inhibits the autophosphorylation of CSF-1R in a cellular context.
-
Methodology:
-
A cell line engineered to overexpress human CSF-1R (e.g., HEK293) is used.[7][9]
-
Cells are treated with varying concentrations of BLZ945 for a short period before being stimulated with CSF-1 to induce receptor phosphorylation.
-
Cell lysates are collected and the level of phosphorylated CSF-1R is measured, typically by Western blot using a phospho-specific antibody or by a sandwich ELISA.
-
Total CSF-1R levels are also measured as a loading control. The EC50 for phosphorylation inhibition is then calculated.[7]
-
In Vivo Pharmacodynamic and Efficacy Models
-
Objective: To evaluate the in vivo activity, tolerability, and anti-tumor efficacy of BLZ945.
-
Methodology:
-
Pharmacodynamics (PD): An allograft model using M-NFS-60 cells is employed to monitor dose- and time-dependent changes in CSF-1R phosphorylation in vivo to select optimal dosing regimens.[7][9]
-
Efficacy (Glioblastoma): Orthotopic glioma models, including genetically engineered mouse models and patient-derived xenografts, are used. Tumor-bearing mice are treated with BLZ945 or vehicle, and outcomes such as tumor growth (measured by MRI or bioluminescence), invasion, and overall survival are assessed.[10]
-
Efficacy (Osteolysis): Human tumor cells (e.g., MDA-MB-231 breast cancer) are injected into the tibia of nude mice. Animals are treated with BLZ945, and bone destruction is measured by X-ray analysis and serum markers of osteoclast activity, such as TRAP5b.[7][9]
-
Caption: Experimental workflow for BLZ945 characterization.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. BLZ945 derivatives for PET imaging of colony stimulating factor-1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sotuletinib (BLZ945): An In-Depth Technical Guide on its CSF-1R Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of sotuletinib (BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The document is tailored for researchers, scientists, and drug development professionals, offering detailed information on sotuletinib's binding affinity, the methodologies used for its characterization, and the broader context of its interaction with the CSF-1R signaling pathway.
Executive Summary
Sotuletinib is a highly selective, orally bioavailable small molecule inhibitor of CSF-1R.[1] It demonstrates potent inhibition of CSF-1R kinase activity, which plays a pivotal role in the regulation of macrophage and other myeloid cell lineage proliferation, differentiation, and survival. This guide consolidates the available quantitative data on its binding affinity, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.
Sotuletinib's Binding Affinity to CSF-1R
Sotuletinib exhibits high-affinity binding to CSF-1R, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) in biochemical assays and its potent half-maximal effective concentration (EC50) in cell-based assays.
| Parameter | Value(s) | Assay Type | Source(s) |
| IC50 | 1 nM | Cell-free kinase assay | [2][3][4][5] |
| EC50 | 67 nM | Bone Marrow-Derived Macrophage (BMDM) proliferation assay | [3][6] |
These values underscore the potent inhibitory capacity of sotuletinib at both the enzymatic and cellular levels. The high selectivity of sotuletinib for CSF-1R over other related kinases, such as c-Kit and PDGFRβ, has also been noted.[7]
Binding Kinetics of Sotuletinib with CSF-1R
As of the latest available data, specific quantitative kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the resulting residence time for the sotuletinib-CSF-1R interaction are not publicly documented. The determination of these kinetic parameters is crucial for a complete understanding of the drug-target interaction, as they provide insights into the duration of target engagement and can be critical determinants of in vivo efficacy.
The CSF-1R Signaling Pathway and Sotuletinib's Mechanism of Action
The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase that, upon binding its ligands (CSF-1 or IL-34), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are fundamental for the function and survival of macrophages. Sotuletinib exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, thereby preventing its phosphorylation and subsequent activation.
Caption: Sotuletinib inhibits CSF-1R signaling.
Experimental Protocols
CSF-1R Kinase Inhibition Assay
This biochemical assay is designed to quantify the direct inhibitory effect of sotuletinib on the enzymatic activity of the CSF-1R kinase domain.
Caption: Workflow for CSF-1R Kinase Inhibition Assay.
Detailed Methodology:
-
Assay Buffer Preparation : Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Sotuletinib Dilution : Prepare a serial dilution of sotuletinib in DMSO, followed by a further dilution in the kinase assay buffer.
-
Enzyme and Substrate Preparation : Dilute recombinant human CSF-1R kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase assay buffer.
-
Assay Procedure :
-
To the wells of a 384-well plate, add the sotuletinib dilutions.
-
Add the diluted CSF-1R enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the sotuletinib concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
This cell-based assay assesses the ability of sotuletinib to inhibit the proliferation of primary macrophages that are dependent on CSF-1R signaling.
Caption: Workflow for BMDM Proliferation Assay.
Detailed Methodology:
-
BMDM Preparation :
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
-
Assay Setup :
-
Plate the differentiated BMDMs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
-
-
Treatment and Stimulation :
-
Replace the medium with fresh medium containing serial dilutions of sotuletinib.
-
Add a final concentration of 50 ng/mL recombinant murine CSF-1 to stimulate proliferation.
-
-
Incubation : Culture the cells for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment :
-
Assess cell viability using a colorimetric method such as the MTT or XTT assay. For an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the resulting formazan crystals with DMSO.
-
-
Data Analysis :
Conclusion
Sotuletinib is a potent and selective inhibitor of CSF-1R with well-characterized binding affinity. While detailed kinetic data remains to be publicly disclosed, the information and protocols provided in this guide offer a robust framework for researchers engaged in the study of CSF-1R biology and the development of related inhibitors. The continued investigation into the binding kinetics of sotuletinib will further enhance our understanding of its pharmacological profile and its potential as a therapeutic agent.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Sotuletinib Dihydrochloride: A Technical Overview of a Potent CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib, also known as BLZ945, is a potent and selective, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). As a dihydrochloride salt, it exhibits specific physicochemical and pharmacological properties that are crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for Sotuletinib dihydrochloride. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt form of Sotuletinib. The presence of two hydrochloride moieties enhances the compound's solubility in aqueous solutions, a critical factor for pharmaceutical formulation and bioavailability.
Table 1: Chemical and Physicochemical Properties of Sotuletinib and its Dihydrochloride Salt
| Property | Value | Source |
| Chemical Name | 4-({2-[((1R,2R)-2-hydroxycyclohexyl)amino]-1,3-benzothiazol-6-yl}oxy)-N-methylpyridine-2-carboxamide dihydrochloride | [1] |
| Synonyms | BLZ945 dihydrochloride | [2] |
| Molecular Formula | C₂₀H₂₄Cl₂N₄O₃S | [3] |
| Molecular Weight | 471.4 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | >98% | [3] |
| Solubility (Sotuletinib Base) | DMSO: 80 mg/mL (200.76 mM) Ethanol: 2 mg/mL Water: Insoluble | [4] |
| Solubility (this compound) | H₂O: 100 mg/mL (229.92 mM) (with sonication) DMSO: 100 mg/mL (229.92 mM) (with sonication) | [5] |
Pharmacological Properties
Sotuletinib is a highly potent inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Its high selectivity for CSF1R over other related kinases underscores its targeted mechanism of action.
Table 2: In Vitro Biological Activity of Sotuletinib
| Parameter | Target/Cell Line | Value | Source |
| IC₅₀ | CSF1R | 1 nM | [2] |
| IC₅₀ | c-Kit | 3.2 µM | |
| IC₅₀ | PDGFRβ | 4.8 µM | |
| IC₅₀ | Flt3 | 9.1 µM | |
| EC₅₀ | CSF-1-dependent proliferation in bone marrow-derived macrophages (BMDMs) | 67 nM | [6] |
Mechanism of Action
Sotuletinib exerts its therapeutic effects by inhibiting the CSF1R signaling pathway. This pathway is a key regulator of macrophage function. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. By inhibiting CSF1R, Sotuletinib can deplete these pro-tumorigenic macrophages, thereby reactivating the immune system to attack cancer cells.[7]
Experimental Protocols
The following are representative protocols for assessing the activity of Sotuletinib.
CSF1R Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of Sotuletinib against CSF1R using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human CSF1R enzyme
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na₃VO₄)
-
This compound stock solution (in DMSO)
-
EDTA solution
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Add the diluted Sotuletinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the peptide substrate and ATP to the wells.
-
Initiate the kinase reaction by adding the recombinant CSF1R enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA solution.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the Sotuletinib concentration to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of Sotuletinib on the proliferation of bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Recombinant murine CSF-1
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed BMDMs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing a final concentration of 10 ng/mL recombinant murine CSF-1.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted Sotuletinib or vehicle (DMSO) to the wells. A typical concentration range would be from 6.7 nM to 6700 nM.[4]
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.
Clinical Development
Sotuletinib has been investigated in clinical trials for various indications, including solid tumors and amyotrophic lateral sclerosis (ALS).[8] Notably, a Phase II trial in ALS was terminated based on an assessment of the potential benefit-risk from available data. Phase I/II trials in solid tumors have also been conducted.[9]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CSF1R with demonstrated activity in preclinical models. Its ability to modulate the tumor microenvironment by targeting macrophages makes it an interesting compound for oncological research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its clinical utility is ongoing.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 8. Sotuletinib (dihydrochloride) - Nordic Biosite [nordicbiosite.com]
- 9. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Sotuletinib (BLZ945): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sotuletinib (BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). It details the discovery, synthesis, mechanism of action, and key experimental data associated with this compound, intended as a resource for professionals in the field of drug discovery and development.
Discovery and Development
Sotuletinib (BLZ945) is an orally bioavailable and brain-penetrant small molecule developed to selectively target CSF-1R.[1][2][3] The compound originated from research programs at Celgene Corporation and Novartis.[4][5] Its development was driven by the understanding that CSF-1R signaling is crucial for the proliferation, differentiation, and survival of macrophages.[6][7] In the context of oncology, this pathway is essential for the maintenance of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment.[2][4][8] Sotuletinib was designed to inhibit CSF-1R with high potency and selectivity, thereby depleting TAMs and potentially restoring anti-tumor immunity.[7][9] Beyond oncology, its ability to modulate macrophage and microglia activity has led to its investigation in other indications, including amyotrophic lateral sclerosis (ALS).[4][6]
Synthesis Pathway
The chemical name for Sotuletinib is 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide.[8] While the full, multi-step synthesis is proprietary, a key final step in its preparation has been disclosed. This involves the reaction of N-methyl-4-(2-(methylsulfinyl)benzo[d]thiazol-6-yloxy)picolinamide with (1R,2R)-cyclohexane-1,2-diamine in N-Methyl-2-pyrrolidone (NMP) at an elevated temperature to yield the final product.[4]
Caption: Final synthesis step of Sotuletinib (BLZ945).
Mechanism of Action
Sotuletinib exerts its therapeutic effect by potently and selectively inhibiting the CSF-1 receptor, a receptor tyrosine kinase.[7][10]
-
CSF-1R Signaling: The binding of the ligand, CSF-1, to its receptor (CSF-1R) on the surface of macrophages induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for macrophage survival, proliferation, and differentiation.[1]
-
Inhibition by Sotuletinib: Sotuletinib functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation.[7] This blockade of the initial activation step effectively shuts down all downstream signaling.
-
Therapeutic Effect: By inhibiting CSF-1R, Sotuletinib depletes TAMs in the tumor microenvironment. This alleviates the immunosuppressive effects of TAMs and can enhance the infiltration and activity of cytotoxic T-cells, thereby promoting an anti-tumor immune response.[4][8][9]
Caption: Sotuletinib inhibits CSF-1R autophosphorylation.
Quantitative Data
The potency, selectivity, and efficacy of Sotuletinib have been characterized in various preclinical assays.
Table 1: In Vitro Potency and Selectivity of Sotuletinib
| Parameter | Target/Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC50 | CSF-1R (c-Fms) Kinase | 1 nM | [1][3][7][10][11][12] |
| Selectivity | c-KIT, PDGFRβ | >1000-fold | [7][11][13] |
| EC50 | M-NFS-60 cells (proliferation) | 67 nM (or 71 nM) | [1][7][11][13] |
| EC50 | Bone Marrow-Derived Macrophages (proliferation) | 67 nM | [1][3] |
| EC50 | HEK293 cells (CSF-1R phosphorylation) | 58 nM |[7][13] |
Table 2: In Vivo Efficacy and Dosing of Sotuletinib
| Animal Model | Dosing | Key Outcomes | Reference(s) |
|---|---|---|---|
| Glioma-bearing mice | 200 mg/kg, p.o. | Blocked tumor progression, improved survival | [1] |
| MMTV-PyMT (mammary cancer) | 200 mg/kg, p.o. | Decreased malignant cell growth | [1][4] |
| K14-HPV-16 (cervical cancer) | 200 mg/kg, p.o. | Prevented tumor progression | [1][4] |
| Tumor-Induced Osteolysis (breast, prostate) | 200 mg/kg, daily | Reduced osteolytic lesion progression | [7][13] |
| Naïve Cynomolgus Monkeys | Dose-dependent | Reduced serum markers of bone resorption | [7][13] |
| SIV-infected Rhesus Macaques | 10 mg/kg/day | Reduced tissue vDNA loads in the brain | [14][15] |
| Rat Toxicology Studies | up to 150 mg/kg/day | Elevation of liver enzymes (ALT, AST) |[6][16] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research.
5.1 In Vitro Cell Proliferation (MTT Assay)
This protocol is adapted from methodologies used to assess Sotuletinib's effect on various cell lines.[1]
-
Cell Plating:
-
Culture selected cell lines (e.g., bone marrow-derived macrophages (BMDM), glioma cells) in appropriate media.
-
Trypsinize and count cells. Plate cells in triplicate in 96-well plates at optimized densities (e.g., 5 x 10³ cells/well for BMDMs, 1 x 10³ cells/well for glioma lines).[1]
-
For CSF-1 dependent lines like BMDMs, supplement media with recombinant mouse CSF-1 (e.g., 10 ng/mL).[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of Sotuletinib (e.g., from 6.7 nM to 6700 nM) in the appropriate cell culture medium.[1]
-
Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., CSF-1R neutralizing antibody) wells.
-
-
Incubation:
-
Incubate plates for a specified duration (e.g., 96 hours) at 37°C in a humidified 5% CO₂ incubator. Change the media every 48 hours.[1]
-
-
MTT Addition and Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance on a plate reader at the appropriate wavelengths (e.g., 595 nm with a reference at 750 nm).[1]
-
-
Data Analysis:
-
Subtract background absorbance, normalize data to the vehicle control, and plot a dose-response curve to calculate the EC50 value.
-
5.2 In Vivo Formulation and Administration
For oral gavage (p.o.) in murine models.[1]
-
Stock Solution: Prepare a concentrated stock of Sotuletinib in DMSO (e.g., 40 mg/mL).
-
Vehicle Preparation: The vehicle consists of PEG300, Tween80, and sterile water (ddH₂O).
-
Final Formulation (Example for 1 mL):
-
To 400 µL of PEG300, add 50 µL of the 40 mg/mL Sotuletinib stock solution. Mix until clear.
-
Add 50 µL of Tween80 to the mixture. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The final concentration will be 2 mg/mL. For a 200 mg/kg dose in a 20g mouse, this would require a 200 µL administration volume.
-
-
Administration: Administer the freshly prepared solution to animals via oral gavage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Sotuletinib - Celgene Corporation/Novartis - AdisInsight [adisinsight.springer.com]
- 6. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BLZ-945 | CAS 953769-46-5 | Cayman Chemical | Biomol.com [biomol.com]
- 12. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. sotuletinib (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Sotuletinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Sotuletinib (formerly BLZ945) is a potent and selective, orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key regulator of macrophage and microglia function.[1][2] Initially investigated for its potential in treating advanced solid tumors, particularly glioblastoma, and later for amyotrophic lateral sclerosis (ALS), sotuletinib's development has provided valuable insights into the therapeutic targeting of the tumor microenvironment and neuroinflammation. This technical guide synthesizes the available preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of sotuletinib.
Pharmacokinetics
Preclinical Pharmacokinetics
Comprehensive pharmacokinetic studies of sotuletinib have been conducted in several preclinical species, including mice and rats, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
In a key preclinical study using a mouse model of glioblastoma, sotuletinib was administered orally at a dose of 200 mg/kg.[3] While specific PK parameters from this study are not detailed in the primary publication, the dosing regimen was effective in achieving therapeutic concentrations in the brain. Another study in rats, focusing on liver enzyme effects, utilized an oral dose of 150 mg/kg/day.[4]
A summary of available preclinical pharmacokinetic parameters is presented in the table below. The data highlights the oral bioavailability and clearance characteristics of sotuletinib in rodents.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Reference |
| Rat | 150 | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Mouse | 200 | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Note: Detailed quantitative preclinical PK parameters for dog and monkey are not publicly available in the reviewed literature.
Clinical Pharmacokinetics
The pharmacokinetic profile of sotuletinib in humans was evaluated in a Phase I/II, open-label, multi-center study (NCT02829723) in patients with advanced solid tumors, including glioblastoma.[5][6][7]
The study explored various dosing regimens, including once-daily and intermittent schedules.[7] Pharmacokinetic analysis from this trial revealed a half-life of 15 to 24 hours .[7] A key observation was that increases in drug exposure (AUC) were less than dose-proportional at doses above 600/700 mg, suggesting the potential for non-linear pharmacokinetics at higher concentrations.[7]
| Parameter | Value | Population | Study | Reference |
| Half-life (t½) | 15 - 24 hours | Patients with advanced solid tumors | NCT02829723 | [7] |
| Dose Proportionality | Less than dose-proportional above 600/700 mg | Patients with advanced solid tumors | NCT02829723 | [7] |
Metabolism
In vitro studies using human liver microsomes and hepatocytes have shown that sotuletinib is metabolized, in part, through oxidation and subsequent reduction to form a pharmacologically active diastereomer. This active metabolite demonstrates approximately four-fold lower potency compared to the parent compound. The isomerization process accounts for a significant portion of its intrinsic clearance in human hepatocytes.
Experimental Protocols
Preclinical In Vivo Efficacy Study (Glioblastoma Model)
A pivotal preclinical study evaluated the efficacy of sotuletinib in a genetically engineered mouse model of proneural glioblastoma.
-
Animal Model: RCAS-hPDGF-B/N-tva;Ink4a/Arf-/- mice, which develop tumors that recapitulate human proneural glioblastoma.
-
Dosing: Sotuletinib was administered orally (p.o.) at a dose of 200 mg/kg.[3]
-
Treatment Schedule: Treatment was initiated in mice with established tumors.
-
Efficacy Endpoints: The primary endpoints were overall survival and tumor regression, which was monitored by magnetic resonance imaging (MRI).
-
Pharmacodynamic Assessment: Tumor-associated macrophages (TAMs) were quantified and their polarization state (M1 vs. M2) was assessed using immunohistochemistry and gene expression analysis.
Clinical Pharmacokinetic Assessment (NCT02829723)
The human pharmacokinetic profile of sotuletinib was characterized in a Phase I/II clinical trial.
-
Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.[5][6]
-
Dosing Regimens: Various oral dosing schedules were evaluated, including once-daily and intermittent regimens (e.g., 4 days on/10 days off).[7]
-
Blood Sampling: Serial blood samples were collected at pre-defined time points following drug administration to determine the plasma concentration-time profile of sotuletinib.
-
Bioanalytical Method: While the specific details of the bioanalytical method are not publicly available, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule inhibitors in plasma.
-
Pharmacokinetic Analysis: Plasma concentration data were analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[6]
Pharmacodynamics
Mechanism of Action and Signaling Pathway
Sotuletinib exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R on macrophages and microglia triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK pathways, are crucial for the survival, proliferation, differentiation, and function of these myeloid cells. In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated with immunosuppression and tumor progression. By blocking CSF-1R signaling, sotuletinib aims to deplete or repolarize these pro-tumoral TAMs towards a more anti-tumoral M1-like phenotype.
Preclinical Pharmacodynamics
In the preclinical glioblastoma mouse model, sotuletinib treatment led to a significant increase in survival and regression of established tumors.[8] Interestingly, this therapeutic effect was not associated with a depletion of TAMs within the tumor. Instead, sotuletinib appeared to repolarize the TAMs from a pro-tumoral M2 phenotype to a more anti-tumoral M1 phenotype. This was evidenced by a decrease in the expression of M2 markers in the surviving TAMs.
Clinical Pharmacodynamics
In the Phase I/II study (NCT02829723), sotuletinib demonstrated preliminary anti-tumor activity in patients with advanced solid tumors.[7] In the cohort of patients with recurrent glioblastoma, two partial responses were observed.[7] Furthermore, stable disease was achieved in a significant portion of patients in both the monotherapy and combination therapy arms.[7] These findings suggest that targeting the tumor microenvironment with a CSF-1R inhibitor can lead to clinical benefit in some patients. The study also explored the combination of sotuletinib with the anti-PD-1 antibody spartalizumab, with the rationale that modulating the myeloid compartment could enhance the efficacy of checkpoint inhibitors.[7]
Experimental Workflow for Sotuletinib Evaluation
The development and evaluation of sotuletinib followed a standard drug development pipeline, from preclinical characterization to clinical trials.
Conclusion
Sotuletinib is a potent and selective CSF-1R inhibitor with a well-characterized preclinical profile and a demonstrated pharmacokinetic and pharmacodynamic profile in humans. While its clinical development for solid tumors and ALS has been discontinued, the data generated from these studies provide a valuable foundation for the ongoing research and development of other CSF-1R inhibitors and therapies targeting the tumor microenvironment and neuroinflammation. The insights into its pharmacokinetic properties, particularly its half-life and non-linear kinetics at higher doses, and its pharmacodynamic effects on macrophage polarization, will be instrumental in guiding the design of future studies in this class of drugs.
References
- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial: NCT02829723 - My Cancer Genome [mycancergenome.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Sotuletinib (BLZ-945): A Technical Guide on Brain Penetrance and Blood-Brain Barrier Crossing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: CSF-1R Inhibition
Sotuletinib exerts its pharmacological effect by inhibiting the CSF-1R, a receptor tyrosine kinase. In the central nervous system, CSF-1R is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the brain. By blocking this signaling pathway, sotuletinib can modulate the neuroinflammatory environment.
Signaling Pathway
The binding of CSF-1 (colony-stimulating factor 1) and IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are integral to cell survival and proliferation. Sotuletinib acts as an ATP-competitive inhibitor, preventing the phosphorylation of the receptor and thereby blocking these downstream effects.
Brain Penetrance and Blood-Brain Barrier Crossing
While specific quantitative data for sotuletinib are not publicly available, the repeated description of the compound as "brain-penetrant" in scientific literature suggests that preclinical studies have confirmed its ability to cross the BBB and reach pharmacologically relevant concentrations in the CNS.[1][2]
Quantitative Data Summary
A thorough review of published literature did not yield specific brain-to-plasma concentration ratios (total or unbound) for sotuletinib. This information is likely held within proprietary databases of the developing pharmaceutical company. For context, the table below outlines the types of quantitative data typically generated in preclinical CNS drug discovery programs.
| Parameter | Description | Typical Units | Significance for CNS Drugs | Sotuletinib Data |
| Kp | Total Brain-to-Plasma Concentration Ratio (Cbrain / Cplasma) | Unitless | Indicates the overall extent of drug distribution into the brain tissue relative to plasma. | Not Publicly Available |
| Kp,uu | Unbound Brain-to-Plasma Concentration Ratio (Cu,brain / Cu,plasma) | Unitless | Represents the ratio of unbound drug in the brain interstitial fluid to unbound drug in plasma. A key indicator of BBB transport, with a value > 0.3 often considered favorable. | Not Publicly Available |
| Cbrain | Total Drug Concentration in Brain | ng/g or µmol/g | The total amount of drug present in a given mass of brain tissue. | Not Publicly Available |
| CCSF | Drug Concentration in Cerebrospinal Fluid | ng/mL or µM | Often used as a surrogate for unbound brain concentration, although discrepancies can exist. | Not Publicly Available |
Experimental Protocols for Assessing Brain Penetrance
The following sections describe the standard methodologies that would be employed to generate the quantitative data presented in the table above. These represent the likely experimental approaches used to characterize sotuletinib's CNS distribution.
In Vivo Brain and Plasma Pharmacokinetic Studies
This is the foundational experiment to determine the extent of brain penetration.
Objective: To measure the concentration of sotuletinib in the brain and plasma over time following systemic administration.
Methodology:
-
Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.
-
Drug Administration: Sotuletinib is administered, often orally (p.o.) or intravenously (i.v.), at a defined dose.
-
Sample Collection: At serial time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), cohorts of animals are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Immediately following blood collection, animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and weighed.
-
Sample Processing: Plasma samples are stored frozen. Brain tissue is homogenized in a suitable buffer.
-
Bioanalysis: The concentration of sotuletinib in plasma and brain homogenate is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL). The area under the curve (AUC) for both brain and plasma can also be calculated to determine an overall exposure ratio.
Determination of Unbound Drug Concentrations (Kp,uu)
To understand the pharmacologically active fraction of the drug, the unbound concentrations in both plasma and brain are determined.
Objective: To measure the fraction of sotuletinib not bound to proteins in plasma (fu,plasma) and brain tissue (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu).
Methodology:
-
Equilibrium Dialysis: This is a common in vitro method.
-
Plasma: Plasma from the study animals is incubated with sotuletinib. This plasma is then placed in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber. The system is incubated until equilibrium is reached. The concentration of sotuletinib in the buffer represents the unbound concentration.
-
Brain: Brain homogenate is used in a similar setup to determine the unbound fraction in the brain.
-
-
Calculation:
-
fu,plasma = Cunbound,plasma / Ctotal,plasma
-
fu,brain = Cunbound,brain / Ctotal,brain
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
In Vivo Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid of awake, freely moving animals.
Objective: To directly measure the unbound concentration of sotuletinib in the brain over time.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., striatum, cortex) in an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, the probe is perfused with a physiological buffer (artificial cerebrospinal fluid) at a low, constant flow rate.
-
Drug Administration: Sotuletinib is administered to the now-awake animal.
-
Sample Collection: The perfusate (dialysate), which contains molecules that have diffused from the brain's interstitial fluid across the probe's semi-permeable membrane, is collected at regular intervals.
-
Bioanalysis: The concentration of sotuletinib in the dialysate is measured by LC-MS/MS, representing the unbound brain concentration (Cu,brain).
-
Simultaneous blood samples are taken to determine the unbound plasma concentration (Cu,plasma), allowing for a direct calculation of Kp,uu over time.
Workflow Diagram for Brain Penetrance Assessment
Conclusion
Sotuletinib (BLZ-945) is a brain-penetrant CSF-1R inhibitor with significant therapeutic potential for CNS disorders. While its ability to cross the blood-brain barrier is a frequently cited attribute, the specific quantitative data and detailed experimental protocols remain proprietary. The methodologies described herein represent the industry-standard approaches for characterizing the CNS pharmacokinetics of such a compound. For drug development professionals, understanding these principles is crucial for the interpretation of preclinical data and the design of subsequent clinical trials targeting the central nervous system. Further publication of preclinical pharmacokinetic and pharmacodynamic data for sotuletinib would be of great value to the scientific community.
References
Sotuletinib Dihydrochloride: A Deep Dive into its Impact on Tumor-Associated Macrophages
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and resistance to therapy. Consequently, targeting TAMs has emerged as a promising strategy in cancer immunotherapy. Sotuletinib dihydrochloride (formerly BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), has demonstrated significant effects on TAMs, thereby altering the TME and impeding tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of Sotuletinib on TAMs, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Targeting the CSF-1/CSF-1R Axis
Sotuletinib is an orally active and brain-penetrant small molecule that exhibits high selectivity for CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1][2] The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3. These pathways collectively promote the pro-tumoral M2 phenotype of TAMs, which are characterized by their immunosuppressive functions and their role in promoting angiogenesis and metastasis.[3][4]
Sotuletinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, effectively blocking its phosphorylation and subsequent downstream signaling.[2] This inhibition leads to a reduction in the number of TAMs within the tumor, primarily through apoptosis, and can also repolarize the remaining TAMs from an M2-like to a more anti-tumoral M1-like phenotype.[5][6]
Quantitative Data on the Efficacy of Sotuletinib
The following tables summarize the key quantitative data from various preclinical studies investigating the effect of Sotuletinib on TAMs and tumor growth.
Table 1: In Vitro Efficacy of Sotuletinib
| Parameter | Value | Cell Line/System | Reference |
| IC50 for CSF-1R | 1 nM | Cell-free assay | [7] |
| EC50 for inhibition of CSF-1-dependent proliferation | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [7] |
| Reduction in glioma cell density with BLZ945 treatment | ≤20% of total cells after 7 days | Proneural GBM model | [8] |
| Reduction in glioma cell proliferation with BLZ945 | 67-98% | Proneural GBM model | [8] |
Table 2: In Vivo Efficacy of Sotuletinib
| Animal Model | Sotuletinib (BLZ945) Dose | Key Findings | Reference |
| MMTV-PyMT (mammary carcinogenesis) | 200 mg/kg, p.o. | Decreased growth of malignant cells | [7][9] |
| K14-HPV-16 (cervical carcinogenesis) | 200 mg/kg, p.o. | Prevented tumor progression | [7][9] |
| Proneural Glioblastoma Multiforme (GBM) | Not specified | Significantly increased survival and regressed established tumors | [5] |
| SIV-infected rhesus macaques | 10 mg/kg and 30 mg/kg, daily, p.o. | Decreased macrophage counts in the brain | [10] |
| Ovarian Cancer (syngeneic mouse model) | Not specified (AC708) | Decreased macrophage content in tumors by 81% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Sotuletinib's effect on TAMs.
MTT Cell Proliferation Assay
This assay is used to assess the effect of Sotuletinib on the proliferation of CSF-1-dependent cells like bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant mouse CSF-1 (10 ng/mL)
-
This compound (BLZ945)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[13]
-
96-well plates
-
Plate reader
Procedure:
-
Seed BMDMs in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium supplemented with 10 ng/mL of recombinant mouse CSF-1.[7]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The next day, treat the cells with various concentrations of Sotuletinib (e.g., 6.7–6700 nM).[7] Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 96 hours, changing the media with fresh Sotuletinib or vehicle every 48 hours.[7]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[12][13]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Models
These models are used to evaluate the anti-tumor efficacy of Sotuletinib in a physiological setting.
Materials:
-
Appropriate mouse model (e.g., MMTV-PyMT or K14-HPV-16 transgenic mice)[9]
-
This compound (BLZ945)
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[14]
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
House the mice in a specific pathogen-free facility.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Sotuletinib (e.g., 200 mg/kg) or vehicle daily via oral gavage.[7]
-
Monitor the tumor size regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for CSF1R and Macrophage Markers
IHC is used to visualize and quantify the presence of CSF1R-positive cells and macrophages within the tumor tissue.
Materials:
-
Tumor tissue sections (frozen or paraffin-embedded)
-
Primary antibodies:
-
Matching secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or a fluorophore.[11]
-
DAB (3,3'-Diaminobenzidine) substrate kit (for HRP)
-
Hematoxylin for counterstaining[11]
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded tissue sections. For frozen sections, fix with acetone.[11]
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with the primary antibody (e.g., anti-F4/80, 1:100 dilution) overnight at 4°C.[11]
-
Wash the sections with PBS.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.[11]
-
If using an HRP-conjugated secondary antibody, develop the signal with DAB substrate.
-
Counterstain the sections with hematoxylin.[11]
-
Dehydrate, clear, and mount the sections.
-
Image the slides using a microscope and quantify the number of positive cells per unit area.
Visualizations
Signaling Pathway
The following diagram illustrates the CSF-1R signaling pathway and the point of inhibition by Sotuletinib.
Caption: CSF-1R signaling pathway and Sotuletinib's mechanism of action.
Experimental Workflow: In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo study evaluating the efficacy of Sotuletinib.
References
- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Immunotherapies Targeting Tumor-Associated Macrophages (TAMs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of tumor-associated macrophages (TAMs) in tumor progression and relevant advance in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 15. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Sotuletinib's Role in Neuroinflammation: A Technical Guide
Introduction
Sotuletinib (BLZ945) is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] With a half-maximal inhibitory concentration (IC50) of 1 nM, it demonstrates high selectivity for CSF1R over other closely related tyrosine kinases.[2] Initially investigated for its therapeutic potential in oncology, Sotuletinib has garnered significant interest for its role in modulating neuroinflammation, a key pathological process in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of Sotuletinib's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of the core signaling pathways involved.
Mechanism of Action: Targeting Microglia via CSF1R Inhibition
The primary mechanism by which Sotuletinib exerts its effects on neuroinflammation is through the inhibition of CSF1R signaling in microglia, the resident immune cells of the central nervous system (CNS). CSF1R and its ligands, CSF-1 and interleukin-34 (IL-34), are crucial for the survival, proliferation, differentiation, and function of microglia.[3][4]
Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/AKT, Extracellular signal-regulated kinase (ERK)1/2, Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[5] These pathways collectively regulate microglial activity and their inflammatory responses. By inhibiting CSF1R, Sotuletinib effectively blocks these downstream signals, leading to the depletion of microglia.[3] This reduction in the microglial population is the basis for its potential to ameliorate neuroinflammation.
Preclinical and Clinical Evidence
Sotuletinib has been evaluated in various preclinical models and has progressed to clinical trials.
Preclinical Studies
Preclinical investigations have demonstrated the ability of Sotuletinib to effectively deplete microglia in the CNS. In rodent models, oral administration of Sotuletinib has been shown to significantly reduce the number of microglia.[1] While specific data on the modulation of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) by Sotuletinib in neuroinflammation models is not extensively published, the general mechanism of CSF1R inhibition suggests a reduction in the production of these inflammatory mediators due to the depletion of their primary cellular source, the microglia.[6][7]
Clinical Trials
A significant clinical investigation of Sotuletinib in the context of neuroinflammation was a Phase II, open-label, adaptive design study in patients with Amyotrophic Lateral Sclerosis (ALS) (NCT04066244).[8] The primary objective of this study was to characterize the safety, tolerability, and response of brain microglia to Sotuletinib, as measured by Positron Emission Tomography (PET) imaging.[9] However, in August 2024, Novartis terminated this trial based on an assessment of the potential benefit-risk from available data.[8][9] The specific details regarding the adverse events or lack of efficacy that led to this decision have not been fully disclosed in publicly available resources. Another Phase I/II trial in solid tumors (NCT02829723) was also terminated for business reasons.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data for Sotuletinib.
| Parameter | Value | Reference |
| IC50 (CSF1R) | 1 nM | [2] |
Table 1: In Vitro Potency of Sotuletinib
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rat | 150 mg/kg/day | Oral | Significant depletion of Kupffer cells (liver macrophages), leading to delayed clearance of liver enzymes. | [1][11] |
Table 2: Preclinical In Vivo Data for Sotuletinib
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Sotuletinib's role in neuroinflammation.
In Vivo Microglia Depletion in a Mouse Model
Objective: To deplete microglia in the mouse brain using Sotuletinib to study the downstream effects on neuroinflammation.
Animal Model: C57BL/6 mice are commonly used for neuroinflammation studies. For inducing a neuroinflammatory state, lipopolysaccharide (LPS) can be administered.[12][13]
Sotuletinib Administration (Oral Gavage):
-
Preparation of Sotuletinib Solution: Prepare a homogenous suspension of Sotuletinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Animal Handling and Restraint: Acclimatize mice to handling for several days before the experiment. Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.[14][15]
-
Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[16]
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it to the predetermined depth without force.[14]
-
Slowly administer the Sotuletinib suspension. The volume should not exceed 10 ml/kg body weight.[15]
-
-
Dosage and Duration: Based on preclinical studies with other CSF1R inhibitors and available data on Sotuletinib, a starting dosage of 150 mg/kg/day can be considered. The duration of treatment will depend on the specific experimental goals, typically ranging from 7 to 28 days for significant microglia depletion.[1]
Assessment of Microglia Depletion:
-
Tissue Collection: Following the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Immunohistochemistry:
-
Cryosection or prepare vibratome sections of the brain.
-
Stain sections with an antibody against a microglia-specific marker, such as Iba1 or TMEM119.
-
Use a fluorescent secondary antibody for visualization.
-
-
Quantification: Count the number of Iba1-positive cells in specific brain regions of interest using microscopy and image analysis software.
In Vitro Assessment of Anti-inflammatory Effects on Microglia
Objective: To determine the effect of Sotuletinib on the production of pro-inflammatory cytokines by microglia in vitro.
Cell Line: The BV-2 immortalized murine microglial cell line is a commonly used model for in vitro neuroinflammation studies.[17][18][19]
Experimental Procedure:
-
Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Sotuletinib Treatment:
-
Plate BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Sotuletinib (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.
-
Include a vehicle control group (no Sotuletinib) and an unstimulated control group (no LPS).
-
-
Cytokine Measurement (ELISA):
-
After 24 hours of stimulation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[18]
-
-
Data Analysis: Normalize cytokine levels to the total protein concentration in the corresponding cell lysates. Compare the cytokine levels between the different treatment groups.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Sotuletinib and a typical experimental workflow for its preclinical evaluation.
Caption: Sotuletinib inhibits CSF1R signaling, blocking downstream pathways crucial for microglia function.
Caption: A typical workflow for evaluating Sotuletinib's anti-neuroinflammatory effects.
Sotuletinib is a potent CSF1R inhibitor that effectively depletes microglia, the key immune cells of the central nervous system. This mechanism of action holds significant promise for the treatment of neuroinflammatory conditions. However, the termination of the Phase II clinical trial in ALS underscores the complexities of translating preclinical findings to clinical success and highlights the need for a thorough understanding of the benefit-risk profile of targeting microglia. Further research is warranted to fully elucidate the therapeutic potential and safety of Sotuletinib in neurodegenerative diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the ongoing investigation of Sotuletinib and the broader field of CSF1R inhibition for neuroinflammation.
References
- 1. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 6. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 8. Sotuletinib - Celgene Corporation/Novartis - AdisInsight [adisinsight.springer.com]
- 9. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
- 10. Pipeline Moves: AbbVie and Janssen terminate Phase III lymphoma trial, approval prospects plummet [clinicaltrialsarena.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 19. BV2 Microglial Cell Activation/Polarization Is Influenced by Extracellular Vesicles Released from Mutated SOD1 NSC-34 Motoneuron-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Sotuletinib in Amyotrophic Lateral Sclerosis (ALS) Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet need for effective therapies. Neuroinflammation, largely mediated by activated microglia, is a key pathological hallmark of ALS. Sotuletinib (BLZ945) is an orally active, potent, and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) with an IC50 of 1 nM.[1][2] By targeting CSF1R, Sotuletinib aims to modulate the pro-inflammatory phenotype of microglia, thereby reducing neuroinflammation and slowing disease progression in ALS.[3][4] This technical guide summarizes the preclinical rationale, mechanism of action, and available data for Sotuletinib and other CSF1R inhibitors in established ALS models, providing a framework for ongoing research and development in this therapeutic area. While specific preclinical efficacy data for Sotuletinib in ALS models is not publicly available, this paper will draw upon findings from studies on another selective CSF1R inhibitor, GW2580, in the widely used SOD1G93A mouse model of ALS to illustrate the potential therapeutic effects.[3][5]
Mechanism of Action: Targeting Microglial Activation via CSF1R Inhibition
Sotuletinib's therapeutic hypothesis in ALS is centered on its ability to inhibit the CSF1R signaling pathway. This pathway is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[4][6] In the context of ALS, microglia become activated and contribute to a pro-inflammatory environment that is toxic to motor neurons.[5][7][8]
Sotuletinib, by blocking CSF1R, is designed to reduce the number and activation of these detrimental microglia, thereby mitigating neuroinflammation and its neurotoxic effects.[3][4] This targeted approach aims to shift the balance from a neurotoxic to a more neuroprotective microglial phenotype.
Preclinical Efficacy in an ALS Mouse Model (Data from GW2580)
The following data is from a study by Martínez-Muriana et al. (2016) on the effects of the selective CSF1R inhibitor GW2580 in the SOD1G93A mouse model of ALS.[5] These findings serve as a strong surrogate for the expected preclinical efficacy of Sotuletinib.
Impact on Microgliosis
Treatment with the CSF1R inhibitor GW2580 resulted in a significant reduction in the number of microglial cells in the lumbar spinal cord of SOD1G93A mice at the late stage of the disease.
| Parameter | Treatment Group | Result |
| Microglial Cells (CD45low, CD11b+) | GW2580 | ~30% reduction at late-stage disease |
Effects on Motor Function and Survival
Inhibition of CSF1R demonstrated a significant improvement in motor performance and an extension of lifespan in the SOD1G93A mice.
| Outcome Measure | Treatment Group | Result |
| Motor Performance (Treadmill) | GW2580 | Significantly higher running speeds at 16 weeks |
| Survival | GW2580 | 12% increase in maximal lifespan |
| Motor Neuron Survival | GW2580 | Significant increase in surviving motor neurons |
Experimental Protocols
This section outlines the key experimental methodologies for preclinical evaluation of CSF1R inhibitors in ALS mouse models, based on established protocols.[5][9][10][11]
Animal Model
-
Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A).[12][13][14]
-
Breeding and Genotyping: SOD1G93A transgenic males are bred with non-transgenic females. Offspring are genotyped to identify transgenic animals.[10][11]
-
Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.[4]
Drug Administration
-
Compound: Sotuletinib (BLZ945) or other CSF1R inhibitors (e.g., GW2580).
-
Formulation: Typically formulated in a vehicle suitable for oral administration.
-
Dosing: Administered via oral gavage. Dosing regimens can vary, for example, daily administration starting at a presymptomatic age (e.g., 8 weeks).[3][5] A study with Sotuletinib in rats used a dose of 150 mg/kg/day.[4]
Behavioral and Functional Assessments
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.[5][9]
-
Treadmill Test: To evaluate endurance and running speed.[5]
-
Grip Strength Test: Measures forelimb and hindlimb muscle strength.[9]
-
Hanging Wire Test: Assesses grip strength and endurance.[9]
-
Neurological Score: A graded scale to quantify the progression of motor deficits, particularly hind limb function.[9][15]
Postmortem Analysis
-
Tissue Collection: At a defined endpoint, mice are euthanized, and spinal cord and brain tissues are collected for analysis.[10][11]
-
Immunohistochemistry: To visualize and quantify motor neurons (e.g., using Nissl staining or specific motor neuron markers) and microglia (e.g., using Iba1 or CD11b antibodies) in spinal cord sections.[5][6]
-
FACS Analysis: To isolate microglia from spinal cord tissue for quantitative analysis of cell numbers and expression of activation markers.[5]
Preclinical Toxicology
Preclinical toxicology studies of Sotuletinib in rats and cynomolgus monkeys have shown elevations in liver enzymes (ALT).[4][6] However, this was not associated with hepatocellular lesions. Further investigation revealed that the elevated ALT was due to a delayed clearance mechanism caused by the depletion of Kupffer cells (liver-resident macrophages) by Sotuletinib, rather than direct liver toxicity.[4][6] Upon withdrawal of the drug, ALT levels returned to normal.[4]
Conclusion and Future Directions
The preclinical data from CSF1R inhibitors in ALS models, particularly the findings with GW2580 in SOD1G93A mice, provide a strong rationale for the continued investigation of Sotuletinib as a potential therapeutic for ALS. The mechanism of action, centered on the modulation of neuroinflammation via inhibition of microglial proliferation and activation, addresses a key pathological process in the disease.
Despite the termination of a Phase 2 clinical trial for Sotuletinib in ALS due to benefit-risk concerns, the preclinical findings highlight the potential of targeting the CSF1R pathway. Future research should focus on elucidating the precise benefit-risk profile in different patient populations and potentially exploring combination therapies. Further preclinical studies with Sotuletinib in a range of ALS models are warranted to fully characterize its efficacy and dose-response relationship.
References
- 1. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R blockade slows the progression of amyotrophic lateral sclerosis by reducing microgliosis and invasion of macrophages into peripheral nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The proinflammatory action of microglial P2 receptors is enhanced in SOD1 models for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Microglial-Motoneuron dialogue in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 13. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. mdpi.com [mdpi.com]
Sotuletinib (BLZ945): A Technical Guide on Targeting the Tumor Microenvironment in Glioma and Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by its aggressive nature, diffuse infiltration, and profound immunosuppressive tumor microenvironment (TME).[1] Traditional therapies have offered limited improvement in patient survival, underscoring the urgent need for novel therapeutic strategies.[1][2] Sotuletinib (BLZ945) represents a promising investigational agent that shifts the therapeutic focus from direct cytotoxic effects on tumor cells to modulating the TME. Sotuletinib is a potent, selective, and orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[3][4] Its mechanism of action is centered on targeting Tumor-Associated Macrophages (TAMs), a critical component of the glioma TME that promotes tumor progression, immune evasion, and therapeutic resistance. This document provides a comprehensive technical overview of Sotuletinib, summarizing its mechanism, preclinical efficacy, experimental methodologies, and the molecular basis for acquired resistance and combination strategies in the context of glioma and glioblastoma research.
Mechanism of Action: Reprogramming the Tumor Microenvironment
Sotuletinib's primary target is CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[5] In the glioma TME, glioma cells secrete CSF-1, which acts as a chemoattractant and survival signal for TAMs, polarizing them towards a pro-tumorigenic, immunosuppressive M2-like phenotype.[6][7]
Sotuletinib competitively binds to the ATP-binding pocket of CSF-1R, inhibiting its phosphorylation and downstream signaling.[3][4] This blockade has several critical consequences:
-
Inhibition of Macrophage Proliferation: Sotuletinib directly inhibits CSF-1-dependent proliferation of macrophages and microglia.[4][8]
-
Repolarization of TAMs: Crucially, CSF-1R inhibition does not necessarily deplete the TAM population within established gliomas.[8][9] Instead, it reprograms them from an M2-like state to a more anti-tumorigenic, M1-like phenotype. This is characterized by the downregulation of M2-associated genes and an increase in phagocytic activity against tumor cells.[6][10]
-
Disruption of Reciprocal Signaling: It abrogates the reciprocal signaling loop where TAMs, in turn, promote glioma cell proliferation and survival.[8]
Notably, Sotuletinib has no direct anti-proliferative effect on glioma cells themselves, as they typically do not express CSF-1R.[4][8][11] Its anti-tumor activity is almost entirely mediated through its effects on the supportive TME.
Caption: Sotuletinib (BLZ945) mechanism of action in the glioma microenvironment.
Quantitative Preclinical Data
The preclinical efficacy of Sotuletinib has been evaluated extensively in various in vitro and in vivo models of glioma.
Table 1: In Vitro Activity of Sotuletinib (BLZ945)
| Assay Type | Cell Type | Metric | Result | Reference |
| CSF-1R Kinase Assay | Cell-free | IC₅₀ | 1 nM | [3][4][12] |
| Macrophage Proliferation | Bone Marrow-Derived Macrophages (BMDMs) | EC₅₀ | 67 nM | [4][8][12] |
| Glioma Cell Proliferation | PDG-derived mouse glioma cell lines | Proliferation | No effect up to 6,700 nM | [8][11] |
| Glioma Cell Proliferation | U-87 MG, TS573, U251 human glioma cells | Proliferation | No effect up to 6,700 nM | [8][11] |
Table 2: In Vivo Monotherapy Efficacy of Sotuletinib (BLZ945) in Glioma Models
| Model | Treatment | Key Outcome | Result | Reference |
| PDGF-driven mouse glioma (PDG model) | BLZ945 | Median Survival | Not reached vs. 5.7 weeks (vehicle) | [8] |
| PDGF-driven mouse glioma (PDG model) | BLZ945 | Long-term Survival (26 weeks) | 64.3% survived to endpoint | [8] |
| Established high-grade PDG tumors (7-day trial) | BLZ945 | Tumor Growth | Halted growth; majority of tumors decreased in size | [8] |
| Established high-grade PDG tumors | BLZ945 | Glioma Cell Proliferation | 67-98% reduction | [8][11] |
| Patient-derived xenografts (human GBM lines) | BLZ945 | Tumor Growth & Invasion | Significantly reduced | [8] |
| GL261 mouse glioma model | BLZ945 | Long-term Survival (120 days) | 55% vs. 0% (vehicle) | [13] |
Table 3: Efficacy of Sotuletinib (BLZ945) in Combination Therapies
| Model | Combination | Key Outcome | Result | Reference |
| Orthotopic, immunocompetent GBM model | BLZ945 + Radiotherapy (RT) | Median Survival | Not reached vs. 45 days (RT alone) and 27 days (vehicle) | [6] |
| PDGF-driven mouse glioma (recurrent tumors) | BLZ945 + PI3K inhibitor (BKM120) | Overall Survival | Significantly prolonged vs. BLZ945 alone | [10] |
| PDGF-driven mouse glioma (recurrent tumors) | BLZ945 + STAT3 inhibitor (AS1517499) | Median Survival Post-Recurrence | 45 days vs. 13 days (BLZ945 alone) | [10] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating TME-targeted agents. Below are summaries of core methodologies used in Sotuletinib research.
In Vitro Cell Proliferation (MTT Assay)
-
Objective: To assess the direct effect of Sotuletinib on the viability and proliferation of glioma cells and macrophages.
-
Methodology:
-
Cell Plating: Cells (e.g., BMDMs, glioma cell lines) are seeded in triplicate in 96-well plates (e.g., 1,000 cells/well) and allowed to adhere.[3]
-
Treatment: Cells are treated with a dose range of Sotuletinib (e.g., 0 to 6,700 nM) or vehicle control (e.g., DMSO).[3][11] For macrophage assays, CSF-1 is added to stimulate proliferation.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours).[3]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Readout: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm). The resulting values are proportional to the number of viable cells.
-
Orthotopic Glioma Mouse Models
-
Objective: To study glioma progression and therapeutic response in a clinically relevant brain microenvironment.
-
Methodology:
-
Cell Preparation: Glioma cells (e.g., patient-derived tumor spheres, murine glioma lines like GL261) are harvested and resuspended in a sterile medium (e.g., PBS) at a specific concentration (e.g., 5 x 10⁴ cells).[8][11]
-
Anesthesia: Immunocompromised (e.g., NOD/SCID for human cells) or immunocompetent mice are anesthetized.[8]
-
Intracranial Injection: Using a stereotactic frame, a burr hole is drilled into the skull at precise coordinates corresponding to a specific brain region (e.g., the striatum). The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: The incision is closed, and animals are monitored for recovery.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[8][10][11]
-
In Vivo Drug Administration and Efficacy Studies
-
Objective: To evaluate the therapeutic effect of Sotuletinib on tumor growth and survival.
-
Methodology:
-
Tumor Establishment: Tumors are allowed to establish, confirmed by MRI or bioluminescence imaging.[8][10]
-
Randomization: Animals are randomized into treatment (Sotuletinib) and control (vehicle) cohorts.
-
Dosing: Sotuletinib is typically administered via oral gavage at a dose such as 200 mg/kg/day, prepared in a vehicle like 20% Captisol.[3][10]
-
Monitoring: Tumor volume is measured biweekly via MRI.[10] Animal health and survival are monitored daily.
-
Endpoint: The trial endpoint is defined by a specific time (e.g., 26 weeks) or when animals become symptomatic, at which point they are euthanized and brains are harvested for analysis.[8][10]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF)
-
Objective: To analyze cellular composition, proliferation, and apoptosis within the tumor tissue.
-
Methodology:
-
Tissue Preparation: Harvested brains are fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin. Sections are cut using a microtome.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate buffer) to unmask epitopes.
-
Staining: Sections are incubated with primary antibodies against specific markers (e.g., Olig2 for glioma cells, Iba1 for microglia/macrophages, Ki67 or BrdU for proliferation, Cleaved Caspase-3 for apoptosis).[11]
-
Detection: For IHC, a secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by a chromogen. For IF, a fluorescently-labeled secondary antibody is used.
-
Imaging: Slides are imaged using a light or fluorescence microscope. Quantification of positive cells is performed in defined regions of interest.
-
Caption: A typical experimental workflow for in vivo evaluation of Sotuletinib.
Acquired Resistance to Sotuletinib Monotherapy
While Sotuletinib shows potent initial efficacy, long-term treatment can lead to acquired resistance and tumor recurrence in a majority of preclinical models.[10] Research has elucidated a key mechanism driving this resistance, which is notably extrinsic to the glioma cells and dependent on the TME.
-
Mechanism: Resistance is driven by the activation of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway within the glioma cells.[10]
-
Induction: This PI3K activation is triggered by Insulin-like Growth Factor 1 (IGF-1) secreted by the TAMs that remain in the TME despite continued CSF-1R blockade.[10][14] The tumor cells, in turn, upregulate the IGF-1 Receptor (IGF-1R), creating a new signaling axis for survival and proliferation that bypasses the dependency on CSF-1R-mediated TAM support.[10]
-
Reversibility: Importantly, this resistance is not a stable, cell-intrinsic genetic change. When resistant tumors are transplanted into new, untreated host mice, they regain their sensitivity to Sotuletinib, confirming that the resistance is driven by the drug-induced changes in the microenvironment.[10]
This understanding provides a strong rationale for targeting the IGF-1/PI3K pathway to overcome or prevent resistance.
Caption: Sotuletinib resistance pathway via TAM-secreted IGF-1 and PI3K activation.
Combination Strategies and Clinical Development
The emergence of resistance to monotherapy highlights the necessity of combination approaches to achieve durable responses in glioblastoma.
-
Combination with Radiotherapy: Radiotherapy can increase the infiltration of immunosuppressive M2-like TAMs into the tumor, potentially limiting its efficacy. Sotuletinib can counteract this by reducing RT-induced M2 polarization, thereby enhancing the overall therapeutic effect.[6] Preclinical studies show this combination leads to significantly improved survival over either treatment alone.[6]
-
Overcoming Acquired Resistance: Based on the resistance mechanism, combining Sotuletinib with inhibitors of the PI3K or IGF-1R pathways is a rational strategy. Preclinical intervention trials where a PI3K inhibitor was added upon tumor rebound significantly prolonged survival compared to continued Sotuletinib monotherapy.[10][15]
-
Combination with Immunotherapy: Given its role in modulating the immune TME, Sotuletinib is being investigated in combination with immune checkpoint inhibitors. A clinical trial (NCT02829723) has evaluated Sotuletinib in combination with the PD-1 inhibitor spartalizumab in patients with recurrent glioblastoma and other advanced solid tumors.[5][16] The goal is to simultaneously block macrophage-mediated immunosuppression and release the brakes on T-cell-mediated anti-tumor immunity.
Conclusion
Sotuletinib (BLZ945) exemplifies a paradigm shift in glioblastoma therapy, moving beyond direct tumor cell killing to strategically targeting the supportive and immunosuppressive tumor microenvironment. As a potent CSF-1R inhibitor, it effectively reprograms pro-tumorigenic macrophages, leading to significant anti-tumor effects in a wide range of preclinical glioma models. While acquired resistance mediated by the TME presents a significant hurdle, this challenge has also illuminated rational, mechanism-based combination strategies. The ongoing clinical evaluation of Sotuletinib, particularly in combination with radiotherapy and other immunotherapies, holds the potential to translate the potent preclinical findings into meaningful clinical benefit for patients with this devastating disease.
References
- 1. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental approaches for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the immunosuppressive tumor microenvironments in Glioblastoma-on-a-Chip for optimized PD-1 immunotherapy | eLife [elifesciences.org]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sotuletinib | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance mechanism of aggressive brain tumours revealed - ecancer [ecancer.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Sotuletinib's Impact on Microglial Activity in CNS Disorders: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotuletinib (also known as BLZ945) is a potent, selective, and brain-penetrant small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] This receptor is critical for the survival, proliferation, differentiation, and function of microglia, the resident macrophages of the central nervous system (CNS).[3] By targeting CSF-1R, Sotuletinib provides a powerful pharmacological tool for modulating microglial populations, thereby offering a therapeutic strategy for a range of CNS disorders where neuroinflammation is a key pathological feature. This document provides an in-depth technical overview of Sotuletinib's mechanism of action, its quantifiable effects on microglia, relevant experimental protocols for its study, and its application in models of CNS disorders such as Amyotrophic Lateral Sclerosis (ALS) and demyelinating diseases.
Core Mechanism of Action: CSF-1R Inhibition
Microglia are fundamentally dependent on signaling through the CSF-1R pathway for their homeostasis.[3] The receptor's ligands, CSF-1 and Interleukin-34 (IL-34), bind to CSF-1R, a tyrosine kinase receptor, initiating a signaling cascade that promotes cell survival and proliferation.[2]
Sotuletinib functions as a competitive inhibitor at the ATP-binding site of the CSF-1R kinase domain. This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to apoptosis and depletion of microglia and other CSF-1R-expressing myeloid cells.[4]
Caption: Sotuletinib inhibits the CSF-1R signaling pathway.
Quantitative Data on Sotuletinib's Activity
The efficacy of Sotuletinib has been quantified in various preclinical and clinical settings. The data highlights its potency and its direct impact on microglial populations and associated biomarkers.
Table 1: In Vitro and Pharmacokinetic Properties
| Parameter | Value | Species/System | Reference |
| IC50 | 1 nM | CSF-1R Kinase Assay | [2] |
| Selectivity | >1000-fold vs. related kinases | Kinase Panel Screen | [2] |
| Half-life | 15-24 hours | Humans (Cancer Patients) | [2] |
Table 2: Preclinical Efficacy in CNS Models
| CNS Model / Context | Dosing Regimen | Key Finding | Organism | Reference |
| Microglial Depletion | Systemic administration | ~75% decrease in microglia number | Rat | [5] |
| Demyelination (CPZ Model) | Orally administered | Failed to significantly offset CPZ-induced astroglial activation and behavioral alterations | Mouse | [5] |
| Brain Metastases | Not specified | Initially effective, but compensatory mechanisms blunted long-term efficacy | Mouse | [5] |
| SIV-infected Macaques | 10 mg/kg/day | Reduced tissue viral DNA loads by 95-99% in 9 of 11 brain regions | Rhesus Macaque | [6] |
Table 3: Clinical Trial Data in ALS (Terminated)
| Trial Identifier | Phase | Key Objective | Status | Reason for Termination | Reference |
| NCT04066244 | Phase 2 | Characterize safety, tolerability, and brain microglia response via TSPO PET imaging | Terminated | Sponsor assessment of potential benefit-risk from available data | [7][8] |
Sotuletinib in CNS Disorders
Neuroinflammation, driven by microglial activation, is a common pathological hallmark in many CNS diseases.[9][10] Sotuletinib's ability to modulate microglia has made it a candidate for investigation in several disorders.
-
Amyotrophic Lateral Sclerosis (ALS): Microglial activation is strongly implicated in the progression of motor neuron degeneration in ALS.[9][11] The therapeutic hypothesis is that by reducing pro-inflammatory microglia, Sotuletinib could slow disease progression. A proof-of-mechanism study was initiated to measure the effect of Sotuletinib on neuroinflammation using [11C]-PBR28 PET imaging, which assesses the 18 kDa translocator protein (TSPO) as a marker of microglial activation.[5][8] However, the Phase 2 clinical trial (NCT04066244) in ALS patients was ultimately terminated by the sponsor following an assessment of the benefit-risk profile from available data.[7][8]
-
Demyelinating Diseases: In conditions like multiple sclerosis, microglia play a dual role, contributing to both demyelination and remyelination.[12] Studies using Sotuletinib in a cuprizone-induced demyelination model found it did not significantly prevent astroglial activation or behavioral changes, suggesting that broad microglial depletion may not be beneficial in all contexts of demyelination.[5]
-
Glioblastoma: In brain tumors, tumor-associated macrophages (TAMs), which include microglia, are often immunosuppressive and promote tumor growth.[4] CSF-1R inhibition with agents like Sotuletinib is designed to deplete these pro-tumorigenic TAMs, thereby reducing immunosuppression and enhancing anti-tumor T-cell responses.[4][5]
Detailed Experimental Protocols
Assessing the impact of Sotuletinib requires a multi-faceted approach, combining in vitro and in vivo models with advanced cellular and imaging analysis.
Protocol 1: In Vitro Assessment of Microglial Viability and Activation
-
Cell Culture:
-
Sotuletinib Treatment:
-
Dissolve Sotuletinib in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treat microglial cultures with a range of Sotuletinib concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24-72 hours) to determine dose-dependent effects.
-
-
Activation and Analysis:
-
Co-treat with an inflammatory stimulus like Lipopolysaccharide (LPS) to model a pro-inflammatory state.
-
Viability Assay: Use MTT or similar assays to quantify cell viability and determine the cytotoxic concentration.
-
Cytokine Profiling: Collect culture supernatants and measure levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines using ELISA or multiplex bead arrays.[15][16]
-
Gene Expression: Extract RNA and perform RT-qPCR to analyze the expression of microglial activation markers (e.g., Nos2, Il1b, Tnf).[3]
-
Protocol 2: In Vivo Microglial Depletion and Analysis in Rodent Models
-
Animal Model:
-
Select an appropriate mouse model for the CNS disorder of interest (e.g., SOD1-G93A for ALS, cuprizone diet for demyelination).
-
-
Sotuletinib Administration:
-
Tissue Collection and Processing:
-
At the study endpoint, euthanize animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) for immunohistochemistry or with saline alone for flow cytometry.
-
Dissect the brain and spinal cord.
-
-
Assessment of Microglial Depletion:
-
Immunohistochemistry (IHC): Prepare brain sections and stain for microglial markers such as Iba1 (pan-myeloid) and TMEM119 or P2RY12 (specific for homeostatic microglia).[12][13] Quantify the number of positive cells per unit area.
-
Flow Cytometry: Generate a single-cell suspension from fresh brain tissue. Stain cells with fluorescently-conjugated antibodies against CD11b and CD45. Microglia are identified as the CD11b+/CD45-low population, distinguishing them from infiltrating macrophages (CD11b+/CD45-high).[12][18]
-
Caption: A typical experimental workflow for in vivo studies.
Protocol 3: In Vivo PET Imaging of Neuroinflammation
-
Subject Population:
-
Recruit human participants with a diagnosed CNS disorder (e.g., ALS) or use relevant animal models.[8]
-
-
Radioligand:
-
Utilize a PET radiotracer that binds to TSPO, such as [11C]-PBR28. TSPO is upregulated in activated microglia and astrocytes.[8]
-
-
Imaging Protocol:
-
Data Analysis:
-
Co-register PET images with anatomical MRI scans for accurate localization.
-
Calculate the volume of distribution (VT) or other quantitative measures of radiotracer binding in specific brain regions (e.g., motor cortex, brainstem).
-
A reduction in TSPO binding post-treatment is interpreted as a decrease in neuroinflammation/microglial activation.
-
Conclusion and Future Directions
Sotuletinib is a highly selective, brain-penetrant CSF-1R inhibitor that effectively depletes microglia in the CNS. This mechanism provides a valuable approach for studying the role of microglia in neurological disorders and holds therapeutic potential for conditions driven by detrimental neuroinflammation. Preclinical data demonstrate its potent effect on reducing microglial numbers and modulating the tumor microenvironment.[4][5]
However, the therapeutic application is complex. The termination of the Phase 2 trial in ALS underscores the challenges of translating this mechanism into clinical benefit, highlighting potential issues with the risk-benefit profile or the intricate role of microglia, which can have both detrimental and protective functions.[7][11] Furthermore, studies in demyelination models suggest that broad and sustained microglial depletion may not be universally beneficial.[5]
Future research should focus on refining the therapeutic strategy. This may involve intermittent dosing to allow for microglial repopulation, combining CSF-1R inhibition with other therapeutic modalities, or targeting specific subpopulations of disease-associated microglia rather than inducing widespread depletion. A deeper understanding of the context-dependent functions of microglia in different CNS disorders will be critical to successfully harnessing the therapeutic potential of agents like Sotuletinib.
References
- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. sotuletinib (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The microglial component of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microglia centered pathogenesis in ALS: insights in cell interconnectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analyzing microglial phenotypes across neuropathologies: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sirtuin 5 aggravates microglia-induced neuroinflammation following ischaemic stroke by modulating the desuccinylation of Annexin-A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Attenuates Microglial Activation via SIRT1-SOCS1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tools and Approaches for Studying Microglia In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sotuletinib Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sotuletinib dihydrochloride, also known as BLZ945, is a potent and selective orally active inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) with a half-maximal inhibitory concentration (IC50) of 1 nM.[1][2] It has demonstrated significant efficacy in preclinical in vivo mouse models of various cancers, primarily by targeting tumor-associated macrophages (TAMs) and modulating the tumor microenvironment. These protocols provide detailed methodologies for utilizing this compound in glioblastoma and bone metastasis mouse models, along with data presentation and visualization of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound selectively binds to and inhibits the activity of CSF-1R, a receptor tyrosine kinase expressed on macrophages and their precursors.[3] The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT. These pathways are crucial for the survival, proliferation, differentiation, and function of macrophages.[4][5][6] By inhibiting CSF-1R, Sotuletinib blocks these signaling cascades, leading to a reduction in M2-like pro-tumoral macrophage polarization and an increase in the anti-tumor activity of TAMs.[7] This shift in the tumor microenvironment can suppress tumor growth and enhance the efficacy of other cancer therapies, such as radiotherapy.[7]
Signaling Pathway
Caption: CSF-1R signaling pathway and the inhibitory action of Sotuletinib.
Data Presentation
Table 1: In Vivo Efficacy of Sotuletinib (BLZ945) in Mouse Models
| Model Type | Mouse Strain | Tumor Cell Line | Sotuletinib (BLZ945) Dose | Administration Route | Key Findings | Reference |
| Glioblastoma | Orthotopic PDGF-driven | - | 200 mg/kg/day | Oral gavage | Significantly improved survival (~70% survival at 26 weeks vs. ~6 weeks median survival in untreated) | [8] |
| Glioblastoma | Orthotopic immunocompetent | TRP murine glioblastoma cells | 200 mg/kg/day | Oral gavage | Alone, did not improve median overall survival. In combination with radiotherapy, significantly prolonged survival. | [7] |
| Breast Cancer Brain Metastasis | - | TNBC cells | - | - | Demonstrated efficacy on the burden of brain metastases. | [9] |
| Mammary Carcinoma | MMTV-PyMT transgenic | - | 200 mg/kg | Oral gavage | Decreased the growth of malignant cells. | [3] |
| Cervical Carcinoma | K14-HPV-16 transgenic | - | 200 mg/kg | Oral gavage | Prevented tumor progression. | [3] |
| Acute Myeloid Leukemia (AML) | MISTRG (xenograft) | Patient-derived inv(16) AML | 200 mg/kg/day | Oral gavage | Significantly reduced growth of inv(16) AML in bone marrow, blood, and spleen. | [10] |
| Bone Metastasis | - | LLC, B16-F10, 4T1 | - | - | Anti-Gr1 treatment, which depletes MDSCs, failed to reduce skeletal metastasis. | [11] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of an orthotopic glioblastoma model and subsequent treatment with this compound.
Materials:
-
This compound (BLZ945)
-
Vehicle (e.g., 20% Captisol in sterile water)[10]
-
Glioblastoma cells (e.g., TRP murine glioblastoma cells) engineered to express luciferase for in vivo imaging[7]
-
6- to 8-week-old immunocompetent mice (e.g., C57BL/6)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
Standard animal housing and care facilities
Experimental Workflow:
Caption: Experimental workflow for the orthotopic glioblastoma mouse model.
Procedure:
-
Cell Preparation: Culture murine glioblastoma cells (e.g., QPP7 or GL261) in appropriate media.[12] Harvest cells at ~80% confluency and resuspend in sterile DPBS at a concentration of 1x10^5 cells/5 µL.[12]
-
Stereotactic Intracranial Injection: Anesthetize mice and secure them in a stereotactic frame. Inject the cell suspension into the right cerebral hemisphere at a location of 1 mm posterior and 2 mm lateral to the bregma.[7]
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging at regular intervals.
-
Treatment Initiation: Once tumors are established (e.g., day 14 post-implantation), randomize mice into treatment and control groups.[7]
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 20% Captisol). Administer a daily dose of 200 mg/kg via oral gavage.[7][10] The control group receives the vehicle alone.
-
Efficacy and Toxicity Assessment: Monitor tumor growth via imaging. Record animal weight and clinical signs of toxicity twice weekly. Euthanize mice if they lose more than 20% of their baseline weight or show severe symptoms.[7]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest brains for hematoxylin and eosin (H&E) staining to assess tumor burden and for immunohistochemistry to analyze the tumor microenvironment (e.g., macrophage polarization markers).[7]
Protocol 2: Bone Metastasis Mouse Model
This protocol details the establishment of a bone metastasis model via intratibial injection and subsequent treatment with this compound.
Materials:
-
This compound (BLZ945)
-
Vehicle (e.g., 20% Captisol)[10]
-
Tumor cells known to metastasize to bone (e.g., LLC, 4T1, or B16-F10) expressing a reporter gene (e.g., luciferase)[11]
-
Immunocompromised or syngeneic mice, depending on the cell line
-
Bioluminescence imaging system
-
X-ray imaging system
-
Standard animal housing and care facilities
Experimental Workflow:
Caption: Experimental workflow for the bone metastasis mouse model.
Procedure:
-
Cell Preparation: Culture the chosen tumor cell line and harvest at the appropriate confluency. Resuspend cells in sterile PBS or culture medium.
-
Intratibial Injection: Anesthetize the mice. Make a small incision over the knee, flex the knee, and insert a needle into the tibial plateau to inject the tumor cells (e.g., 10^4 cells) into the bone marrow cavity.[11]
-
Tumor Growth Monitoring: Monitor tumor establishment and growth within the bone using bioluminescence imaging.
-
Treatment Initiation: Once tumors are established (e.g., day 7 post-inoculation), randomize mice into treatment and control groups.[11]
-
Drug Administration: Administer this compound at the desired dose and schedule via oral gavage. The control group receives the vehicle.
-
Efficacy Assessment: Monitor tumor progression by bioluminescence imaging. Assess bone destruction by X-ray analysis at regular intervals.[13]
Safety and Toxicology
In preclinical studies, Sotuletinib has been generally well-tolerated. In rats, administration of Sotuletinib at doses up to 150 mg/kg/day resulted in elevated liver enzymes (ALT, AST) without observable hepatic lesions.[14] In mouse studies, BLZ945 was well-tolerated with no significant weight loss or impairment of mouse hematopoiesis.[10]
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of CSF-1R to the lumen of macropinosomes promotes its destruction in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sotuletinib (BLZ-945) / Novartis, BMS [delta.larvol.com]
- 10. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective treatment of established bone metastases can be achieved by combinatorial osteoclast blockade and depletion of granulocytic subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Sotuletinib Dihydrochloride for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Sotuletinib dihydrochloride (also known as BLZ945 dihydrochloride) for in vitro applications. Sotuletinib is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling protein involved in the proliferation and differentiation of macrophages.[1][2][3][4] These protocols are essential for ensuring the accurate and reproducible use of this compound in experimental settings.
Chemical Properties and Solubility
This compound is a solid compound with the molecular formula C₂₀H₂₄Cl₂N₄O₃S and a molecular weight of 471.4 g/mol .[1] Proper dissolution is critical for its activity in in vitro assays. The solubility of this compound can vary depending on the solvent and any co-solvents used.
Solubility Data Summary
For consistent and comparable results, it is imperative to prepare a clear and stable solution. The following table summarizes the solubility of this compound in various common solvents and formulations.
| Solvent/Formulation | Maximum Concentration | Notes |
| DMSO | ~100 mg/mL (~229.92 mM)[5] | Fresh, moisture-free DMSO is recommended to avoid reduced solubility.[6] |
| Water | ~100 mg/mL (~229.92 mM)[5] | |
| Ethanol | 3 mg/mL (7.52 mM) | Heating is recommended to aid dissolution.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.75 mM) | A clear solution is obtained with this formulation.[2][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.75 mM) | Provides a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.75 mM) | Results in a clear solution.[2] |
Experimental Protocols
Below are detailed protocols for preparing stock and working solutions of this compound for typical in vitro experiments, such as cell-based assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of the compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if necessary.[2]
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[8]
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
This protocol describes the dilution of the DMSO stock solution into a working solution using a common co-solvent formulation for improved solubility and biocompatibility in cell culture experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure: This example outlines the preparation of 1 mL of a working solution.
-
Begin with a pre-made concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix gently.
-
This working solution should be prepared fresh before each experiment.[2][5]
Mechanism of Action and Signaling Pathway
Sotuletinib is a specific inhibitor of the CSF-1R tyrosine kinase with an IC50 of 1 nM.[1][3] CSF-1R, also known as c-Fms, is a cell surface receptor that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[4] By binding to CSF-1R, Sotuletinib blocks the downstream signaling pathways, thereby inhibiting the activity of macrophages.[4][9] This mechanism is particularly relevant in oncology research, as tumor-associated macrophages (TAMs) can promote tumor growth and suppress the immune response.[4][9]
Caption: Sotuletinib inhibits CSF-1R signaling.
Experimental Workflow for In Vitro Assay
The following diagram illustrates a typical workflow for utilizing dissolved this compound in a cell-based in vitro assay.
Caption: Workflow for Sotuletinib in vitro experiments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 8. HY-12768-1mL | Sotuletinib [953769-46-5] Biotrend [biotrend.com]
- 9. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recommended solvent for Sotuletinib dihydrochloride stock solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the recommended solvents for preparing stock solutions of Sotuletinib dihydrochloride, along with experimental protocols and relevant biological pathway information.
Note on Compound Identity: Sotuletinib is also known as BLZ945 and is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3][4] It is important to distinguish Sotuletinib from BLU-9931, which is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6][7][8] This document focuses exclusively on Sotuletinib (BLZ945) dihydrochloride.
Recommended Solvents and Solubility
The choice of solvent for preparing a stock solution of this compound is critical for ensuring its stability and activity in downstream applications. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions.
Data Presentation: Solubility of Sotuletinib
The following table summarizes the solubility of Sotuletinib and its dihydrochloride salt in various solvents, as reported by different suppliers. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2][3]
| Compound Form | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| This compound | DMSO | 257 | 644.95 | Sonication is recommended. | [1] |
| Sotuletinib | DMSO | 83.33 | 209.12 | Use newly opened DMSO; sonication needed. | [2] |
| Sotuletinib | DMSO | 80 | 200.76 | Use fresh DMSO. | [3] |
| Sotuletinib | Ethanol | 3 | 7.52 | Heating is recommended. | [1] |
| Sotuletinib | Ethanol | 2 | - | [3] | |
| Sotuletinib | Water | < 1 | - | Insoluble or slightly soluble. | [1][3] |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired final concentration and volume, calculate the required mass of this compound using the molecular weight (for Sotuletinib base: 398.48 g/mol ; for dihydrochloride salt, consult the manufacturer's data sheet).
-
Carefully weigh the required amount of powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of Sotuletinib (base), add 250.95 µL of DMSO.[2][9]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[1][7] Gentle warming in a water bath (37°C) can also be applied, but care should be taken to avoid degradation.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution is stable for at least 6 months to 1 year.[2][9]
This protocol outlines a general method for assessing the effect of Sotuletinib on the viability of CSF-1-dependent cells, such as bone marrow-derived macrophages (BMDMs). Sotuletinib has been shown to inhibit CSF-1-dependent proliferation of BMDMs with an EC₅₀ of 67 nM.[2]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other CSF-1R expressing cells
-
Complete cell culture medium
-
Recombinant CSF-1
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium containing CSF-1. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the Sotuletinib stock solution in the cell culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Sotuletinib. Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of Sotuletinib concentration. Calculate the EC₅₀ value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
For animal studies, this compound needs to be formulated in a vehicle suitable for oral or other administration routes. A common formulation involves a mixture of solvents to ensure solubility and bioavailability.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure: This protocol is based on a common formulation for in vivo studies and should be optimized for specific experimental needs.[1][9][10]
-
Prepare a concentrated stock solution of Sotuletinib in DMSO (e.g., 25 mg/mL).[10]
-
To prepare the final formulation (e.g., for a 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline vehicle), add the solvents sequentially.
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution:
-
Start with 100 µL of the 25 mg/mL Sotuletinib DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Sonication can be used to aid dissolution if precipitation occurs.[1]
-
It is recommended to prepare this formulation fresh on the day of use.[2]
Signaling Pathways and Experimental Workflows
Sotuletinib is a selective inhibitor of the CSF-1 receptor (CSF-1R), a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R on macrophages leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades like PI3K-AKT and MAPK, which promote cell survival, proliferation, and differentiation. Sotuletinib blocks the ATP-binding site of the CSF-1R kinase domain, thereby inhibiting these downstream signals and depleting CSF-1R-dependent macrophages.[2][10][11]
Caption: Sotuletinib inhibits the CSF-1R signaling pathway.
The following diagram illustrates a typical workflow for evaluating the efficacy of Sotuletinib, from initial solution preparation to in vivo studies.
Caption: General workflow for Sotuletinib evaluation.
References
- 1. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. FGFR4 Inhibitor, BLU9931 | Sigma-Aldrich [sigmaaldrich.com]
- 7. BLU9931 | FGFR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. HY-12768-1mL | Sotuletinib [953769-46-5] Biotrend [biotrend.com]
- 10. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sotuletinib (BLZ945) Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (BLZ945) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key signaling pathway involved in the proliferation and differentiation of macrophages.[1][2] Its oral bioavailability and ability to penetrate the blood-brain barrier make it a compound of significant interest for preclinical research in oncology and neuroinflammatory diseases.[2] Due to its poor water solubility, careful formulation is required to ensure accurate and consistent dosing for oral gavage administration in mouse models.
These application notes provide detailed protocols for the preparation of Sotuletinib formulations suitable for oral gavage in mice, along with relevant physicochemical data and an overview of its mechanism of action.
Physicochemical Data of Sotuletinib (BLZ945)
A summary of key physicochemical properties of Sotuletinib is presented below. This information is critical for the selection of appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₄O₃S | [3][4] |
| Molecular Weight | 398.48 g/mol | [3][4] |
| Appearance | Off-white to light brown solid | [4] |
| IC₅₀ (CSF-1R) | 1 nM | [1][2][5] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥19.9 mg/mL or 83.33 mg/mL with sonication). | [4][6] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 1 year, -20°C for 6 months | [4] |
Oral Gavage Formulation Protocols
The selection of a suitable vehicle for oral gavage is dependent on the required dose, stability of the compound, and the specific requirements of the animal study. Below are detailed protocols for three different formulations that have been used or are suitable for the oral administration of Sotuletinib to mice.
Formulation Composition Overview
| Formulation | Vehicle Composition | Sotuletinib Concentration | Dosing |
| 1. Captisol®-Based | 20% (w/v) Captisol® in sterile water | Up to 20 mg/mL | 200 mg/kg |
| 2. Methylcellulose-Based | 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween® 80 in sterile water | Dependent on dosing requirements | Variable |
| 3. Co-Solvent Mixture | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Up to 5 mg/mL | Variable |
Experimental Workflow for Formulation Preparation
Caption: Workflow for Sotuletinib oral gavage formulation.
Protocol 1: Captisol®-Based Formulation
This protocol is based on a documented method for administering Sotuletinib at high concentrations. Captisol®, a modified cyclodextrin, enhances the solubility of poorly water-soluble drugs.
Materials:
-
Sotuletinib (BLZ945) powder
-
Captisol® powder
-
Sterile, purified water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
-
Spatula
Procedure:
-
Prepare 20% (w/v) Captisol® Solution:
-
Weigh the required amount of Captisol® powder. For example, to prepare 10 mL of a 20% solution, weigh 2 g of Captisol®.
-
Transfer the Captisol® to a sterile conical tube.
-
Add approximately 8 mL of sterile water.
-
Mix vigorously using a vortex mixer or magnetic stirrer until the Captisol® is completely dissolved.
-
Adjust the final volume to 10 mL with sterile water.
-
-
Prepare Sotuletinib Formulation (Target: 20 mg/mL):
-
Weigh the required amount of Sotuletinib. For 10 mL of a 20 mg/mL solution, weigh 200 mg of Sotuletinib.
-
Add the Sotuletinib powder directly to the 10 mL of the 20% Captisol® solution.
-
Cap the tube and vortex thoroughly.
-
If necessary, sonicate the suspension to aid in dissolution and ensure a homogenous mixture.
-
Visually inspect the solution to ensure no large particles remain.
-
-
Storage and Administration:
-
This formulation should be prepared fresh daily.
-
Before each administration, vortex the solution to ensure homogeneity.
-
Administer to mice via oral gavage at the desired dose (e.g., a 200 mg/kg dose for a 20 g mouse would be 0.2 mL of a 20 mg/mL solution).
-
Protocol 2: Methylcellulose-Based Suspension
This protocol is a common method for creating a stable suspension of poorly soluble compounds for oral gavage.
Materials:
-
Sotuletinib (BLZ945) powder
-
Methylcellulose (viscosity 400 cP)
-
Tween® 80
-
Sterile, purified water
-
Sterile beakers and conical tubes
-
Magnetic stirrer with heating capabilities and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 Vehicle:
-
To prepare 100 mL of the vehicle:
-
Heat 30 mL of sterile water to 60-70°C in a beaker with a magnetic stir bar.
-
Weigh 0.5 g of methylcellulose and slowly add it to the heated water while stirring to create a uniform dispersion.
-
Remove the beaker from the heat and add 70 mL of cold sterile water while continuing to stir.
-
Place the beaker in an ice bath and continue to stir until the solution becomes clear and viscous.
-
Add 0.2 mL of Tween® 80 and mix thoroughly.
-
-
-
Prepare Sotuletinib Suspension:
-
Weigh the desired amount of Sotuletinib powder.
-
The Sotuletinib can be directly added to the prepared methylcellulose vehicle.
-
Vortex and sonicate the mixture until a fine, homogenous suspension is achieved. The drug will not dissolve but will be evenly dispersed.
-
-
Storage and Administration:
-
Store the suspension at 4°C for up to one week (stability should be verified).
-
Before each gavage, bring the suspension to room temperature and vortex vigorously to ensure uniform dispersion.
-
Protocol 3: Co-Solvent Formulation
This is a widely used vehicle for solubilizing lipophilic compounds for in vivo studies.
Materials:
-
Sotuletinib (BLZ945) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Sotuletinib Solution (Target: 5 mg/mL):
-
To prepare 1 mL of the final formulation:
-
Weigh 5 mg of Sotuletinib powder into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO and vortex until the Sotuletinib is completely dissolved.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween® 80 and vortex thoroughly.
-
Finally, add 450 µL of sterile saline and vortex until a clear and homogenous solution is formed.[1]
-
-
-
Storage and Administration:
-
This formulation should be prepared fresh for each experiment.
-
Administer immediately after preparation.
-
Mechanism of Action: CSF-1R Signaling Pathway
Sotuletinib is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[7][8] This initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[7][8][9] By blocking the ATP-binding site of the kinase domain, Sotuletinib prevents this phosphorylation cascade, thereby inhibiting CSF-1R signaling.[3] This leads to a reduction in tumor-associated macrophages (TAMs) and can modulate the tumor microenvironment to enhance anti-tumor immune responses.[3]
Caption: Sotuletinib inhibits CSF-1R signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-CSF-1R Inhibition by Sotuletinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of macrophage survival, proliferation, and differentiation.[1][2][3] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a key therapeutic target.[2][4][5] Sotuletinib (also known as BLZ945) is a potent and selective inhibitor of CSF-1R, demonstrating a significant reduction in CSF-1R autophosphorylation.[2][6][7] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of CSF-1R at key tyrosine residues (Tyr723 and Tyr809) following treatment with Sotuletinib.
The binding of CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation of several tyrosine residues in the cytoplasmic domain.[8][9] This phosphorylation initiates downstream signaling cascades.[10] Specifically, phosphorylation of Tyr723 creates a binding site for the p85 subunit of PI3 kinase and PLCγ2, while phosphorylated Tyr809 serves as a docking site for Shc.[8][9] By examining the phosphorylation status of these specific sites, researchers can effectively assess the inhibitory activity of compounds like Sotuletinib on CSF-1R signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified CSF-1R signaling pathway and the experimental workflow for the Western blot protocol.
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of Sotuletinib.
Caption: Experimental workflow for p-CSF-1R Western blot after Sotuletinib treatment.
Experimental Protocols
This protocol is optimized for a macrophage cell line, such as RAW 264.7, which expresses CSF-1R.[11]
Materials and Reagents
-
Cell Line: RAW 264.7 (mouse macrophage cell line)
-
Sotuletinib (BLZ945): Prepare a stock solution in DMSO.
-
Recombinant Murine CSF-1
-
Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer: (see recipe below)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Primary Antibodies:
-
Rabbit anti-phospho-CSF-1R (Tyr723)
-
Rabbit anti-phospho-CSF-1R (Tyr809)
-
Rabbit anti-total-CSF-1R
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate
-
PVDF or Nitrocellulose Membranes
-
Tris-Buffered Saline with Tween-20 (TBST): (see recipe below)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
Reagent Preparation
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Store at 4°C. Immediately before use, add protease and phosphatase inhibitors. |
| TBST (10X Stock) | 200 mM Tris, 1.5 M NaCl, 1% Tween-20. Adjust pH to 7.6. |
Experimental Procedure
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Sotuletinib Treatment:
-
The following day, aspirate the media and wash the cells once with sterile PBS.
-
Add serum-free DMEM and incubate for 2-4 hours to starve the cells.
-
Prepare working solutions of Sotuletinib in serum-free DMEM at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).
-
Aspirate the starvation media and add the Sotuletinib-containing media or vehicle control to the respective wells.
-
Incubate for 1-2 hours.
-
-
CSF-1 Stimulation:
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane onto a 7.5% or 4-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Immunoblotting:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See table below for suggested dilutions).
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total CSF-1R and a loading control (β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-CSF-1R signal to the total CSF-1R signal.
-
Data Presentation
Recommended Controls for Western Blot
| Control | Purpose | Expected Outcome |
| Untreated Cells | Baseline p-CSF-1R and total CSF-1R levels. | Low to undetectable p-CSF-1R, detectable total CSF-1R. |
| CSF-1 Stimulated (Vehicle Control) | Positive control for CSF-1R phosphorylation. | Strong p-CSF-1R signal. |
| Sotuletinib + CSF-1 | To assess the inhibitory effect of Sotuletinib. | Dose-dependent decrease in p-CSF-1R signal compared to the vehicle control. |
| Loading Control (β-actin/GAPDH) | Ensure equal protein loading across all lanes. | Consistent band intensity across all lanes. |
Antibody Dilution and Protein Information
| Antibody | Target | Molecular Weight (kDa) | Recommended Dilution | Supplier Example |
| p-CSF-1R (Tyr723) | Phosphorylated CSF-1R at Tyr723 | ~150-175 | 1:500 - 1:1000 | Cell Signaling Technology #3151, Thermo Fisher #MA5-15151[13][14] |
| p-CSF-1R (Tyr809) | Phosphorylated CSF-1R at Tyr809 | ~175 | 1:1000 | Cell Signaling Technology #3154, Thermo Fisher #PA5-104766[8][15] |
| Total CSF-1R | Total CSF-1R (phosphorylated and unphosphorylated) | ~140 (precursor), ~175 (mature) | 1:1000 | Cell Signaling Technology #3152, Abcam #ab254357[1][16] |
| β-actin | Loading Control | ~42 | 1:1000 - 1:5000 | Various |
| GAPDH | Loading Control | ~37 | 1:1000 - 1:5000 | Various |
Note: Optimal antibody concentrations and incubation times should be determined empirically.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-CSF-1R signal | Inactive CSF-1. | Use fresh or properly stored CSF-1. |
| Insufficient stimulation time. | Optimize CSF-1 stimulation time (5-30 minutes). | |
| Phosphatase activity. | Ensure fresh phosphatase inhibitors were added to the lysis buffer. | |
| Low antibody concentration. | Increase primary antibody concentration or incubation time. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Insufficient washing. | Increase the number and duration of washes. | |
| High antibody concentration. | Decrease primary and/or secondary antibody concentration. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; perform a peptide block control. |
| Protein degradation. | Ensure protease inhibitors were added to the lysis buffer and samples were kept on ice. |
By following this detailed protocol, researchers can reliably assess the inhibitory effect of Sotuletinib on CSF-1R phosphorylation, providing valuable insights for drug development and related research.
References
- 1. Phospho-CSF1R (Tyr723) Polyclonal Antibody (PA5-105138) [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF1R colony stimulating factor 1 receptor C-FMS CD115 CSF-1R CSFR FIM2 FMS HDLS M-CSF-R | Sigma-Aldrich [sigmaaldrich.com]
- 4. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-CSF-1R/M-CSF-R (Tyr723) (49C10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Delivery of CSF-1R to the lumen of macropinosomes promotes its destruction in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-CSF1R (Tyr723) Monoclonal Antibody (F.540.2) (MA5-15151) [thermofisher.com]
- 15. Phospho-CSF1R (Tyr809) Polyclonal Antibody (PA5-104766) [thermofisher.com]
- 16. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunohistochemistry for CSF1R in Sotuletinib-treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (BLZ945) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] By targeting CSF1R, Sotuletinib aims to modulate the tumor microenvironment and reduce neuroinflammation, making it a subject of investigation for various therapeutic areas, including oncology and amyotrophic lateral sclerosis (ALS).[2][3] Immunohistochemistry (IHC) is a vital tool for assessing the pharmacodynamic effects of Sotuletinib by visualizing and quantifying the expression of CSF1R in tissue samples, thereby providing insights into target engagement and therapeutic efficacy. This document provides detailed application notes and protocols for performing IHC for CSF1R in tissues treated with Sotuletinib.
Mechanism of Action of Sotuletinib and its Impact on CSF1R
Sotuletinib functions by binding to the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] The binding of ligands such as CSF-1 and IL-34 to CSF1R normally triggers a signaling cascade involving pathways like PI3K-AKT, ERK1/2, and JAK/STAT, which are essential for the survival and function of macrophages.[4][5] Sotuletinib's inhibition of this signaling leads to the depletion of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs) in the tumor microenvironment.[2][6] Preclinical studies have demonstrated that Sotuletinib treatment results in a significant reduction of CSF1R-positive macrophages in various tissues.[4][6]
Data Presentation: Quantitative Analysis of CSF1R Expression
The following tables summarize the quantitative data from preclinical studies on the effect of Sotuletinib on CSF1R-positive cell populations as assessed by immunohistochemistry.
Table 1: Effect of Sotuletinib on Kupffer Cell Numbers in Rat Liver
| Treatment Group | Mean Kupffer Cell Number (cells/mm²) | Fold Change vs. Vehicle | Statistical Significance |
| Vehicle Control | [Data not explicitly provided] | - | - |
| Sotuletinib | [Data not explicitly provided] | 4.17-fold reduction | p < 0.0001 |
Data derived from a study in rats where a statistically significant 4.17-fold reduction in the number of CD68-positive Kupffer cells (liver-resident macrophages) was observed following Sotuletinib treatment, as determined by automated image analysis of immunohistochemically stained liver sections.[4]
Table 2: Effect of Sotuletinib on CSF1R+ Stromal Macrophages in a Mouse Tumor Model
| Treatment Group | CSF1R+ Stromal Macrophages | Outcome | Statistical Significance |
| Vehicle-treated mice | [Baseline levels] | - | - |
| Sotuletinib hydrochloride-treated mice | Reduced CSF1R staining | Significant decrease in CSF1R+ stromal macrophages | p < 0.05 |
This table summarizes findings from a study in mice with cervical tumors, where Sotuletinib treatment led to a significant decrease in CSF1R-positive stromal macrophages compared to vehicle-treated controls.[6]
Experimental Protocols
Recommended Protocol for Immunohistochemical Staining of CSF1R in Formalin-Fixed Paraffin-Embedded (FFPE) Human Tissues
This protocol is a representative method based on information for commercially available and validated anti-CSF1R antibodies. Note: Optimization of incubation times, antibody concentrations, and antigen retrieval conditions may be necessary for specific tissues and experimental setups.
Materials:
-
Primary Antibody: Rabbit monoclonal anti-CSF1R antibody (e.g., Clone EPR28407-22 or Clone PD00-45).
-
Antigen Retrieval Solution: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).
-
Peroxide Block: 3% Hydrogen Peroxide in methanol or water.
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.
-
Detection System: HRP-conjugated secondary antibody and DAB chromogen kit.
-
Counterstain: Hematoxylin.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Mounting Medium.
-
Positive Control Tissue: Human tonsil or colon carcinoma tissue.
-
Negative Control: Isotype-matched immunoglobulin.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the Tris-EDTA buffer (pH 9.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Peroxide Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CSF1R antibody in the blocking solution or a recommended antibody diluent. A starting dilution of 1:100 to 1:10,000 is recommended, but should be optimized.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
Incubate with a ready-to-use HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse slides in PBST (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of Sotuletinib.
Caption: Experimental workflow for CSF1R immunohistochemistry.
Caption: Mechanism of action of Sotuletinib on CSF1R.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Sotuletinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of Sotuletinib dihydrochloride. The included protocols are intended to serve as a guide for establishing in-house stability studies.
Product Information
-
Name: this compound
-
Synonyms: BLZ945 dihydrochloride
-
Mechanism of Action: Sotuletinib is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] By blocking CSF-1R signaling, Sotuletinib inhibits the proliferation and activity of tumor-associated macrophages (TAMs), thereby reducing immunosuppression within the tumor microenvironment and enhancing anti-tumor immune responses.[3][4][5]
Stability and Storage
This compound is a solid powder that should be stored under controlled conditions to ensure its integrity. While comprehensive, publicly available stability data is limited, the following recommendations are based on information from various suppliers.
Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep container tightly sealed. |
| 4°C | Up to 2 years | Protect from moisture. | |
| In Solvent | -80°C | Up to 6 months | Use airtight vials. |
| -20°C | Up to 1 month | Prepare fresh solutions for in vivo use. |
Note: The stability of this compound in solution is dependent on the solvent used. It is recommended to prepare solutions fresh for experimental use. For long-term storage of solutions, flash-freeze aliquots in an appropriate solvent and store at -80°C.
Shipping Conditions
This compound is typically shipped at ambient room temperature.[6][7] Short-term exposure to standard shipping conditions is not expected to affect the product's quality.
Signaling Pathway
Sotuletinib targets the CSF-1R signaling pathway, which is crucial for the differentiation, proliferation, and survival of macrophages.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.
Protocol for Preparation of Stock Solutions
It is crucial to use appropriate solvents for the complete dissolution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the required amount of powder.
-
To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution.
-
For working solutions, further dilute the DMSO stock solution with an appropriate aqueous buffer such as PBS. Note: The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9]
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid powder or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.
Analytical Method:
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, should be developed and validated to separate and quantify the parent compound from any degradation products.
Procedure:
-
Prepare solutions of this compound at a known concentration in the respective stress media.
-
Expose the solutions to the stress conditions for various time points.
-
At each time point, withdraw a sample and, if necessary, neutralize the reaction (for acid and base hydrolysis).
-
Analyze the samples using the validated stability-indicating method.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
Calculate the degradation rate and identify potential degradation pathways.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of accidental exposure, follow the safety data sheet (SDS) recommendations.
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for clinical or diagnostic use. Researchers should conduct their own validation studies to confirm the stability and suitability of this compound for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sotuletinib (dihydrochloride) - Nordic Biosite [nordicbiosite.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Effective Concentration of Sotuletinib for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib, also known as BLZ945, is a potent and highly selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a cell-surface receptor tyrosine kinase.[1][2][3][4] With an IC50 of 1 nM, Sotuletinib demonstrates over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs.[1][2][3] The CSF-1R pathway is critical for the proliferation, differentiation, and survival of macrophages and microglia.[5] By inhibiting CSF-1R, Sotuletinib effectively blocks the downstream signaling pathways, thereby modulating the activity of tumor-associated macrophages (TAMs) and reprogramming the tumor microenvironment to elicit an anti-tumor immune response.[4][6] These application notes provide detailed protocols for determining the effective concentration of Sotuletinib in relevant cell culture models.
Mechanism of Action
Sotuletinib selectively binds to CSF-1R, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of CSF-1R signaling ultimately leads to a reduction in the viability and proliferation of CSF-1-dependent cells, such as macrophages.
Data Presentation: Efficacy of Sotuletinib in Preclinical Models
The following table summarizes the reported in vitro efficacy of Sotuletinib across different cell lines and assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Proliferation Assay | EC50 | 67 nM | [1][2][3] |
| mouse M-NFS-60 cells | Antiproliferative Assay | EC50 | 0.071 µM | [3] |
| CRL-2467 microglia | Viability Assay | Reduced Viability | Not specified | [1][7] |
| Ink4a/Arf-/- BMDMs | Viability Assay | Reduced Viability | Not specified | [1][7] |
| NOD/SCID BMDMs | Viability Assay | Reduced Viability | Not specified | [1][7] |
Mandatory Visualizations
Caption: Sotuletinib inhibits CSF-1R signaling pathway.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the determination of the half-maximal effective concentration (EC50) of Sotuletinib by assessing cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cells (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
Sotuletinib (BLZ945)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Sotuletinib Treatment:
-
Prepare a stock solution of Sotuletinib in DMSO.
-
Perform serial dilutions of Sotuletinib in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Sotuletinib concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared Sotuletinib dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Sotuletinib concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of CSF-1R Phosphorylation
This protocol describes the detection of phosphorylated CSF-1R (p-CSF-1R) to confirm the inhibitory effect of Sotuletinib on its target.
Materials:
-
Target cells expressing CSF-1R
-
Complete cell culture medium
-
Sotuletinib (BLZ945)
-
Recombinant human or murine CSF-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-CSF-1R (Tyr723) and anti-total CSF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of Sotuletinib for 2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CSF-1R antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect total CSF-1R as a loading control, the membrane can be stripped and reprobed with the anti-total CSF-1R antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-CSF-1R signal to the total CSF-1R signal to determine the relative phosphorylation level.
-
Mandatory Visualizations
Caption: Experimental workflow for determining Sotuletinib's effective concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. medchemexpress.com [medchemexpress.com]
Sotuletinib (BLZ945): Application Notes and Protocols for Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (BLZ945) is a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical component in the regulation of macrophage differentiation and survival.[1][2] In the tumor microenvironment, CSF-1R is predominantly expressed on tumor-associated macrophages (TAMs), which play a significant role in promoting tumor progression, immune suppression, and resistance to therapy.[3][4] By targeting CSF-1R, Sotuletinib aims to modulate the tumor microenvironment, thereby inhibiting tumor growth and enhancing anti-tumor immunity.[3] These application notes provide a comprehensive overview of the preclinical use of Sotuletinib, including recommended dosages, experimental protocols, and key signaling pathways.
Mechanism of Action
Sotuletinib selectively binds to and inhibits the kinase activity of CSF-1R, which is also known as c-Fms and CD115.[1][3] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of macrophages.[3][5] In the context of cancer, this leads to a reduction in the number of immunosuppressive TAMs within the tumor microenvironment, which in turn can reactivate T-cell-mediated anti-tumor responses.[3][4]
Below is a diagram illustrating the signaling pathway inhibited by Sotuletinib.
References
Application Notes and Protocols: Sotuletinib in Combination with Immunotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, preclinical and clinical data, and detailed experimental protocols for utilizing Sotuletinib (BLZ945), a selective CSF-1R inhibitor, in combination with immunotherapy agents, particularly anti-PD-1 antibodies.
Introduction
Sotuletinib is an orally bioavailable and potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R)[1]. CSF-1R signaling is crucial for the differentiation, survival, and function of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment (TME) and often contribute to an immunosuppressive landscape[2][3]. By inhibiting CSF-1R, Sotuletinib aims to deplete or repolarize TAMs, thereby reducing immunosuppression and enhancing anti-tumor immune responses[2][3]. This mechanism provides a strong rationale for combining Sotuletinib with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to overcome resistance and improve therapeutic outcomes.
Mechanism of Action: Sotuletinib and Anti-PD-1 Combination
The combination of Sotuletinib and an anti-PD-1 antibody, such as spartalizumab, is designed to synergistically enhance anti-tumor immunity through a dual mechanism:
-
Sotuletinib-mediated TAM Depletion/Repolarization: Sotuletinib blocks the binding of CSF-1 and IL-34 to CSF-1R on macrophages. This disrupts the downstream signaling pathways responsible for TAM survival and differentiation, leading to a reduction in the number of immunosuppressive M2-like TAMs within the TME. This alleviates a major source of immune suppression.
-
Anti-PD-1-mediated T-cell Reinvigoration: Anti-PD-1 antibodies block the interaction between PD-1 on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the TME. This blockade removes an inhibitory signal, "releasing the brakes" on T-cells and allowing them to recognize and attack cancer cells more effectively.
By combining these two agents, the TME is modulated to be more favorable for a robust anti-tumor T-cell response.
Clinical Data Summary: NCT02829723
A Phase I/II, open-label study (NCT02829723) evaluated Sotuletinib (BLZ945) as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001) in patients with advanced solid tumors. The following data is from a presentation at the American Association for Cancer Research (AACR) Annual Meeting 2020[3][4][5]. It is important to note that this clinical trial was terminated.
Patient Demographics and Dosing
| Parameter | Sotuletinib Monotherapy | Sotuletinib + Spartalizumab |
| Number of Patients | 77 | 69 |
| Median Age (years) | 57.5 (overall) | 57.5 (overall) |
| Sex (Male/Female) | 57% / 43% (overall) | 57% / 43% (overall) |
| Dosing | BLZ945 Q1W (300-1600 mg QD, 600 mg BID), 7d on/7d off (150-300 mg QD), or 4d on/10d off (300-1200 mg QD, 600 mg BID) | BLZ945 Q1W (150-1400 mg QD, 600-800 mg BID) or 4d on/10d off (300-1200 mg QD) + spartalizumab (400 mg IV, Q4W) |
| Data from AACR 2020, Abstract CT171[3] |
Safety and Tolerability
| Adverse Event Profile | Sotuletinib Monotherapy (n=77) | Sotuletinib + Spartalizumab (n=69) |
| Dose-Limiting Toxicities (DLTs) | 7 patients (increases in amylase, lipase, AST, ALP; worsening of elevated amylase; sudden death) | 7 patients (increases in amylase, AST, ALT; dizziness; hyperuricemia) |
| Treatment-Related AEs (TRAEs) (≥20%) | AST increase (35%), nausea (29%), vomiting (23%) | AST increase (38%), ALT increase (25%), vomiting (23%), nausea (20%) |
| Grade ≥3 TRAEs | 19 patients (25%) | 23 patients (33%) |
| Data from AACR 2020, Abstract CT171[3] |
Preliminary Efficacy
| Efficacy Outcome | Sotuletinib Monotherapy | Sotuletinib + Spartalizumab |
| Partial Response (PR) | 1 pt with GBM (per RANO) | 1 pt with HNSCC (per RECIST 1.1), 1 pt with GBM (per RANO) |
| Stable Disease (SD) | 21/61 evaluable pts (34%) | 22/49 evaluable pts (45%) |
| Median Duration of Exposure (weeks) | 8.0 (range: 1.0-66.6) | 8.0 (range: 2.1-85.0) |
| Data from AACR 2020, Abstract CT171[3] |
Pharmacodynamic Insights
Pharmacodynamic and gene expression profiling from the NCT02829723 study demonstrated on-target peripheral and tumor immune microenvironment modulation with the combination of Sotuletinib and spartalizumab[5]. RNA sequencing of tumor biopsies revealed an upregulation of interferon-γ (IFN-γ) pathway genes, including CXCL9 and CXCL10, as well as HLA molecules, suggesting a reprogramming of the immune microenvironment towards a more inflamed and T-cell-receptive state.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of Sotuletinib and immunotherapy agents in preclinical and clinical research.
Immunohistochemistry (IHC) for Tumor-Associated Macrophages (CD68+)
This protocol is for the detection of CD68, a pan-macrophage marker, in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Peroxidase Block: 3% Hydrogen Peroxide in PBS
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Mouse anti-human CD68 antibody (e.g., Clone PG-M1)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded alcohols: 100% (2 x 2 min), 95% (1 x 2 min), 70% (1 x 2 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat slides in Citrate Buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% H2O2 for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 min).
-
-
Blocking:
-
Incubate with Blocking Buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD68 antibody to its optimal concentration in antibody diluent.
-
Incubate sections overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 min).
-
Incubate with DAB chromogen solution until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis: Quantify the number of CD68-positive cells per unit area or as a percentage of total cells in defined tumor regions (e.g., tumor core vs. invasive margin).
Multi-color Flow Cytometry for Tumor Immune Cell Profiling
This protocol describes the preparation of single-cell suspensions from fresh tumor tissue and subsequent analysis of immune cell populations by flow cytometry.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 2 mM EDTA)
-
Fc Block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see example panel below)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
Example Antibody Panel:
-
CD45 (Leukocyte common antigen)
-
CD3 (T-cells)
-
CD4 (Helper T-cells)
-
CD8 (Cytotoxic T-cells)
-
FoxP3 (Regulatory T-cells)
-
CD11b (Myeloid cells)
-
F4/80 (Macrophages)
-
Gr-1 (Granulocytes/MDSCs)
-
PD-1 (Exhausted T-cells)
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince fresh tumor tissue into small pieces.
-
Digest with Collagenase D and DNase I solution for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash cells with FACS buffer and count.
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with Fc Block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash cells with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.
-
Resuspend cells in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Perform compensation and gating analysis to identify and quantify different immune cell populations.
-
T-cell Activation Assay
This in vitro assay measures the ability of the combination therapy to enhance T-cell activation and cytokine production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Tumor cell line (as target cells)
-
Sotuletinib
-
Anti-PD-1 antibody
-
Anti-CD3/CD28 beads or antibodies for T-cell stimulation
-
Culture medium (e.g., RPMI-1640 + 10% FBS)
-
ELISA kit for IFN-γ
-
Flow cytometry antibodies for activation markers (e.g., CD69, CD25)
Procedure:
-
Co-culture Setup:
-
Plate tumor cells in a 96-well plate.
-
Isolate PBMCs or T-cells from a healthy donor or patient.
-
Add the immune cells to the wells with tumor cells at a desired effector-to-target (E:T) ratio.
-
Add Sotuletinib and/or anti-PD-1 antibody at various concentrations.
-
For a positive control, stimulate T-cells with anti-CD3/CD28 beads.
-
-
Incubation:
-
Co-culture for 48-72 hours at 37°C, 5% CO2.
-
-
Readouts:
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
T-cell Activation Markers: Harvest the cells and stain for T-cell surface markers (CD3, CD8) and activation markers (CD69, CD25). Analyze by flow cytometry.
-
Data Analysis: Compare the levels of IFN-γ production and the percentage of activated T-cells across different treatment conditions to assess the synergistic effect of the combination therapy.
Conclusion
The combination of Sotuletinib with immunotherapy, particularly anti-PD-1 checkpoint blockade, represents a promising therapeutic strategy. The rationale is strongly supported by the complementary mechanisms of action that target both the innate and adaptive arms of the anti-tumor immune response. Preliminary clinical data from the NCT02829723 trial, although from a terminated study, suggest that the combination is feasible and shows signs of anti-tumor activity and on-target pharmacodynamic effects. The provided experimental protocols offer a framework for researchers to further investigate and optimize this combination therapy in preclinical and clinical settings. Careful monitoring of safety and the use of robust pharmacodynamic assays will be crucial for the future development of this therapeutic approach.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AACR-II 2020: [VIRTUAL] Phase I study of BLZ945 alone and with spartalizumab (PDR001) in patients (pts) with advanced solid tumors [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Kinase Assay for Sotuletinib Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (also known as BLZ945) is a potent and highly selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3][4] CSF-1R plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[4] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer. Sotuletinib is currently under investigation for the treatment of amyotrophic lateral sclerosis (ALS).[5]
The high selectivity of a kinase inhibitor is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects. Therefore, comprehensive in vitro kinase selectivity profiling is an essential step in the preclinical development of drugs like Sotuletinib. This document provides a detailed protocol for performing an in vitro kinase assay to determine the selectivity profile of Sotuletinib and presents available data on its kinase selectivity.
CSF-1R Signaling Pathway
Upon binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), the CSF-1R homodimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: CSF-1R Signaling Pathway and the inhibitory action of Sotuletinib.
Sotuletinib Kinase Selectivity Profile
Sotuletinib is a highly selective inhibitor of CSF-1R with a reported IC50 of 1 nM in cell-free assays.[1][2][3] It has been shown to be over 1000-fold more selective for CSF-1R compared to its closest receptor tyrosine kinase homologs. While a comprehensive screen against a full panel of over 200 kinases has been performed, the complete dataset is not publicly available. The table below summarizes the known IC50 values for Sotuletinib against its primary target and some known off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. CSF-1R (fold) |
| CSF-1R | 1 | - |
| c-Kit | 3,200 | 3,200 |
| PDGFRβ | 4,800 | 4,800 |
| Flt3 | 9,100 | 9,100 |
Note: The high IC50 values for off-target kinases demonstrate the remarkable selectivity of Sotuletinib.
Experimental Workflow for In Vitro Kinase Selectivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like Sotuletinib against a panel of kinases.
Caption: General workflow for in vitro kinase selectivity profiling.
Detailed Experimental Protocols
This section provides a detailed protocol for determining the selectivity of Sotuletinib against a panel of protein kinases using a generic in vitro assay format. The specific kinase, substrate, and their concentrations may need to be optimized for each assay.
Materials and Reagents
-
Sotuletinib (stock solution in DMSO)
-
Recombinant human kinases (e.g., from a commercially available kinase panel)
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
384-well white assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of luminescence or fluorescence detection
Protocol for Single-Dose (Primary) Screening
This protocol is designed to rapidly screen Sotuletinib at a single, high concentration (e.g., 1 µM) against a large panel of kinases to identify potential off-targets.
-
Prepare Sotuletinib Solution: Dilute the Sotuletinib stock solution in kinase assay buffer to a working concentration that will result in a final assay concentration of 1 µM. Also, prepare a vehicle control (DMSO in assay buffer).
-
Prepare Kinase Solutions: Dilute each recombinant kinase to its optimized working concentration in kinase assay buffer.
-
Prepare Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of inhibition.
-
Assay Plate Setup:
-
Add 5 µL of the Sotuletinib solution or vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of each diluted kinase to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction according to the manufacturer's protocol for the chosen detection reagent.
-
Add the detection reagent to quantify the amount of product (e.g., ADP) formed.
-
Incubate as required by the detection kit.
-
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_Sotuletinib - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Identify kinases that show significant inhibition (e.g., >50%) for follow-up IC50 determination.
-
Protocol for IC50 Determination (Secondary Screening)
This protocol is used to determine the potency of Sotuletinib against the primary target (CSF-1R) and any off-targets identified in the primary screen.
-
Prepare Sotuletinib Serial Dilutions: Prepare a series of Sotuletinib dilutions in kinase assay buffer (e.g., 10-point, 3-fold serial dilution starting from a high concentration). Include a vehicle control (0 µM Sotuletinib).
-
Follow Steps 2-8 from the Single-Dose Screening Protocol , using the serial dilutions of Sotuletinib instead of a single concentration.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the Sotuletinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Conclusion
The in vitro kinase assay protocols described here provide a robust framework for characterizing the selectivity profile of kinase inhibitors like Sotuletinib. The available data demonstrates that Sotuletinib is a highly potent and selective inhibitor of CSF-1R. Comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling the identification of compounds with a higher probability of success in clinical development due to a potentially more favorable safety profile. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the literature for kinase-specific assay conditions.
References
Application Note: Establishing and Characterizing a Sotuletinib-Resistant Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for developing and characterizing a Sotuletinib-resistant cancer cell line. This model can serve as a crucial tool for investigating the molecular mechanisms of acquired resistance to Sotuletinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), and for screening potential second-line therapies or combination strategies.
Introduction
Sotuletinib (also known as BLZ945) is a selective, orally bioavailable inhibitor of the CSF-1R.[1][2][3][4] The CSF-1R signaling pathway is critical for the proliferation, differentiation, and survival of macrophages.[5] In the context of oncology, Sotuletinib targets tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment and promote tumor growth.[1]
Despite the promise of targeted therapies like Sotuletinib, the development of acquired drug resistance remains a significant clinical challenge. Establishing in vitro models of Sotuletinib resistance is essential for understanding the underlying biological mechanisms, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.[6] This application note details a robust, stepwise protocol for generating a Sotuletinib-resistant cell line and outlines key methods for its characterization.
Sotuletinib Mechanism of Action: The CSF-1R Pathway
Sotuletinib exerts its therapeutic effect by binding to and inhibiting the CSF-1R, a receptor tyrosine kinase.[1][2] The binding of the ligand, CSF-1, to CSF-1R induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade. This cascade, primarily involving the PI3K/AKT and MAPK pathways, ultimately regulates gene expression related to cell survival, proliferation, and differentiation. Inhibition by Sotuletinib blocks these downstream signals.
Caption: The CSF-1R signaling pathway and the inhibitory action of Sotuletinib.
Experimental Protocols
Protocol 1: Determination of Sotuletinib IC₅₀ in Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cell line to Sotuletinib. This value is crucial for defining the starting concentration for resistance development.
Materials:
-
Parental cancer cell line (e.g., a cell line known to express CSF-1R)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sotuletinib (BLZ945) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT, or WST-1)
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells in the logarithmic growth phase. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.[7][8]
-
Drug Dilution: Prepare a serial dilution of Sotuletinib in complete culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Drug Treatment: Replace the medium in the 96-well plate with 100 µL of the prepared Sotuletinib dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the Sotuletinib concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.[6]
Protocol 2: Generation of Sotuletinib-Resistant Cell Line
Objective: To induce resistance by culturing cells in the presence of gradually increasing concentrations of Sotuletinib.[6][8]
Methodology:
-
Initiation: Begin by culturing the parental cells in their standard medium supplemented with Sotuletinib at a concentration equal to the IC₂₀ (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.[8]
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. The surviving cells will eventually resume proliferation. When the cells reach 70-80% confluency and exhibit a stable growth rate (comparable to the parental line), passage them as usual, maintaining the same drug concentration.
-
Dose Escalation: Once the cells are stably proliferating at a given concentration, increase the Sotuletinib concentration by approximately 1.5 to 2-fold.[6]
-
Repeat Cycle: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process that can take 6-12 months or longer.
-
Cryopreservation: It is critical to cryopreserve cell stocks at each stable concentration step. This provides a backup in case of contamination or cell death at a higher concentration.[6][8]
-
Establishment: A cell line is generally considered resistant when it can stably proliferate at a Sotuletinib concentration that is at least 10-fold higher than the initial parental IC₅₀.
Caption: Workflow for the stepwise generation of a Sotuletinib-resistant cell line.
Protocol 3: Characterization of the Resistant Phenotype
Objective: To confirm the resistant phenotype and investigate potential underlying mechanisms.
A. Confirmation of Resistance (IC₅₀ Shift):
-
Repeat Protocol 1 using the newly established resistant cell line and the original parental line in parallel.
-
A significant increase (e.g., >10-fold) in the IC₅₀ value for the resistant line compared to the parental line confirms the resistant phenotype.[6]
B. Western Blot Analysis:
-
Purpose: To assess changes in the expression or phosphorylation status of key proteins in the CSF-1R pathway (e.g., total CSF-1R, phospho-CSF-1R, total AKT, phospho-AKT, total ERK, phospho-ERK).
-
Methodology:
-
Culture parental and resistant cells to 80% confluency. The resistant cells should be maintained in their respective Sotuletinib concentration.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an ECL substrate and an imaging system.
-
C. Quantitative PCR (qPCR) Analysis:
-
Purpose: To investigate changes in the gene expression of CSF1R or potential drug resistance genes like ABC transporters (e.g., ABCB1, ABCG2).
-
Methodology:
-
Extract total RNA from parental and resistant cells using a suitable kit (e.g., TRIzol or column-based kits).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a SYBR Green or TaqMan-based assay.
-
Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison between the parental and resistant cell lines.
Table 1: Sotuletinib IC₅₀ Values
| Cell Line | Sotuletinib IC₅₀ (nM) | Fold Resistance |
| Parental | [e.g., 5.2 ± 0.7] | 1.0 |
| Sotuletinib-Resistant | [e.g., 68.5 ± 5.1] | [e.g., 13.2] |
| Data should be presented as mean ± standard deviation from at least three independent experiments. |
Table 2: Relative Gene Expression in Resistant vs. Parental Cells
| Gene | Relative mRNA Expression (Fold Change) |
| CSF1R | [e.g., 1.2 ± 0.2] |
| ABCB1 (MDR1) | [e.g., 8.4 ± 1.1] |
| ABCG2 | [e.g., 1.5 ± 0.3] |
| Data calculated using the ΔΔCt method and normalized to the parental cell line. |
Interpretation:
-
A significant increase in the IC₅₀ value confirms resistance.
-
Western blot results may reveal upregulation of the target protein (CSF-1R) or reactivation of downstream pathways (persistent phosphorylation of AKT/ERK despite drug presence).
-
qPCR data can indicate if resistance is mediated by overexpression of the target or upregulation of drug efflux pumps. Further investigation through RNA sequencing can provide a more comprehensive view of the transcriptomic changes.[6][9]
References
- 1. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sotuletinib in Neurological Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sotuletinib (also known as BLZ945) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1] In the central nervous system (CNS), CSF1R is predominantly expressed on microglia, the resident immune cells. The CSF1R signaling pathway is critical for the survival, proliferation, differentiation, and function of microglia. In a number of neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS), chronic activation and proliferation of microglia are considered key contributors to neuroinflammation and subsequent neuronal damage. Therefore, therapeutic inhibition of CSF1R with Sotuletinib presents a promising strategy to modulate neuroinflammation by depleting microglia, thereby potentially slowing disease progression. An open-label Phase 2 clinical trial for Sotuletinib (BLZ945) has been initiated for patients with ALS.[2]
Mechanism of Action: Sotuletinib (CSF1R Inhibition)
Sotuletinib exerts its therapeutic effect by inhibiting the CSF1R signaling pathway, which is essential for microglial survival. This inhibition leads to a significant reduction in the microglial population in the CNS.
Caption: Sotuletinib inhibits CSF1R, blocking downstream signaling for microglial survival.
Animal Models and Experimental Protocols
The following sections detail protocols for evaluating Sotuletinib in various animal models of neurological diseases.
Alzheimer's Disease (AD)
Rationale: Microglial activation is a prominent feature of AD pathology, contributing to neuroinflammation and neuronal damage. CSF1R inhibition aims to reduce this detrimental microglial response.
Animal Models:
-
5xFAD Mouse Model: Expresses five human familial AD mutations, leading to aggressive amyloid-beta (Aβ) plaque deposition.
-
APP/PS1 Mouse Model: Co-expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PSEN1), resulting in age-dependent Aβ plaque formation.
Experimental Workflow:
Caption: Workflow for testing Sotuletinib in Alzheimer's disease mouse models.
Detailed Protocol (Adapted from studies on CSF1R inhibitors in AD models):
-
Animal Model: 5xFAD or APP/PS1 transgenic mice.
-
Treatment Groups:
-
Vehicle control (standard chow).
-
Sotuletinib (formulated in chow at a dose calculated to achieve desired plasma and brain concentrations).
-
-
Administration:
-
Route: Oral (admixed in rodent chow).
-
Duration: Typically, a chronic treatment paradigm of 3-6 months is employed, starting before or after the onset of significant pathology.
-
-
Endpoint Analysis:
-
Behavioral Tests:
-
T-maze: To assess short-term spatial working memory.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
-
Immunohistochemistry (IHC):
-
Brain sections are stained for microglial markers (e.g., Iba1, CD68) to quantify microglial depletion.
-
Staining for Aβ plaques (e.g., with antibodies like 6E10) to assess plaque load.
-
Synaptic markers (e.g., synaptophysin) to evaluate synaptic density.
-
-
Biochemical Analysis:
-
ELISA or Western blot to quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Measurement of inflammatory cytokine levels (e.g., TNF-α, IL-1β) in brain tissue.
-
-
Quantitative Data Summary from CSF1R Inhibitor Studies in AD Models:
| Parameter | Animal Model | CSF1R Inhibitor | Treatment Duration | Key Findings |
| Microglial Proliferation | APP/PS1 | GW2580 | 3 months | Blockade of microglial proliferation.[3][4] |
| Microglial Phenotype | APP/PS1 | GW2580 | 3 months | Shift towards an anti-inflammatory phenotype.[3][4] |
| Memory and Behavior | APP/PS1 | GW2580 | 3 months | Improved performance in memory and behavioral tasks.[3][4] |
| Synaptic Degeneration | APP/PS1 | GW2580 | 3 months | Prevention of synaptic degeneration.[3][4] |
| Aβ Plaque Load | APP/PS1 | GW2580 | 3 months | No significant change in the number of Aβ plaques.[3][4] |
| Cognition | SOD1G93A | GW2580 | From 8 weeks of age | Attenuated motor deficits.[2] |
Amyotrophic Lateral Sclerosis (ALS)
Rationale: Neuroinflammation mediated by activated microglia is a significant component of ALS pathology. Reducing microgliosis with Sotuletinib may slow disease progression and neuronal loss.
Animal Models:
-
SOD1 G93A Mouse/Rat Model: Expresses a mutant human superoxide dismutase 1 (SOD1) gene, a common cause of familial ALS. These models exhibit progressive motor neuron loss and paralysis.[2]
-
rNLS8 (TDP-43) Mouse Model: An inducible model based on a human TDP-43 transgene, representing a pathology common in most ALS cases.
Experimental Workflow:
Caption: Workflow for evaluating Sotuletinib in ALS animal models.
Detailed Protocol (Adapted from studies on CSF1R inhibitors in ALS models):
-
Animal Model: SOD1 G93A transgenic mice or rats.
-
Treatment Groups:
-
Vehicle control.
-
Sotuletinib.
-
-
Administration:
-
Route: Oral gavage or formulated in chow.
-
Timing: Treatment is often initiated at a pre-symptomatic stage (e.g., 8 weeks of age in SOD1 G93A mice) and continued until the experimental endpoint.[2]
-
-
Endpoint Analysis:
-
Motor Function:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure limb muscle strength.
-
Treadmill Test: To evaluate endurance and gait.
-
-
Disease Progression and Survival:
-
Regular monitoring of body weight and clinical signs of paralysis.
-
Record the age of onset of symptoms and the date of euthanasia (endpoint) to determine survival duration.
-
-
Histology and Immunohistochemistry:
-
Spinal cord sections are analyzed for motor neuron survival (e.g., Nissl staining).
-
Immunostaining for microglial markers (Iba1) and activation markers (CD68) to assess microgliosis.
-
-
Electrophysiology: To assess muscle denervation.
-
Quantitative Data Summary from CSF1R Inhibitor Studies in ALS Models:
| Parameter | Animal Model | CSF1R Inhibitor | Key Findings |
| Microglial Proliferation | SOD1 G93A mice | GW2580 | Reduced microglial proliferation in the spinal cord.[5] |
| Motor Deficits | SOD1 G93A mice | GW2580 | Attenuated motor deficits as measured by rotarod and treadmill tests.[2] |
| Motor Neuron Death | SOD1 G93A mice | GW2580 | Attenuated motoneuron cell death.[5] |
| Survival | SOD1 G93A mice | GW2580 | Significantly increased survival, with a 12% extension in maximal lifespan.[2][5] |
| Macrophage Infiltration | SOD1 G93A mice | GW2580 | Attenuated the influx of macrophages into peripheral nerves.[5] |
| Motor Function | rNLS8 (TDP-43) mice | PLX3397 | Worsened motor function, suggesting microglial activity may be necessary for neuronal TDP-43 clearance in this model.[6] |
Demyelinating Diseases (e.g., Multiple Sclerosis)
Rationale: In demyelinating diseases like MS, microglia contribute to both inflammation-driven demyelination and can also play a role in remyelination. The effect of CSF1R inhibition is being investigated to understand its potential to modulate these processes.
Animal Model:
-
Cuprizone-Induced Demyelination Model: Administration of cuprizone in the diet selectively induces oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum. This model is useful for studying both de- and remyelination.[7]
Experimental Workflow:
References
- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 4. researchgate.net [researchgate.net]
- 5. CSF1R blockade slows the progression of amyotrophic lateral sclerosis by reducing microgliosis and invasion of macrophages into peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Sotuletinib dihydrochloride solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of sotuletinib dihydrochloride. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: Sotuletinib, also known as BLZ945, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] Its dihydrochloride salt is the form commonly used in research. Sotuletinib is brain-penetrant and is being investigated for its potential in treating various conditions, including cancer and amyotrophic lateral sclerosis (ALS).[4][5][6] The primary mechanism of action involves blocking CSF-1R signaling, which in turn inhibits the proliferation and activity of tumor-associated macrophages (TAMs).[7]
Q2: I'm observing precipitation when trying to dissolve this compound. What should I do?
A2: Precipitation or phase separation during preparation is a known issue. To aid dissolution, gentle heating and/or sonication can be employed.[1][8] It is also crucial to add solvents sequentially and ensure the solution is clear before adding the next solvent.[8] For in vivo working solutions, it is highly recommended to prepare them fresh on the day of use.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1] Always store in a sealed container, away from moisture, to maintain the integrity of the compound.[1]
Q4: Can I use water as a primary solvent for this compound?
A4: While this compound is soluble in water, achieving a high concentration may require sonication.[1] One source indicates a solubility of 100 mg/mL in water with the use of ultrasonic treatment.[1] However, for many applications, especially where high concentrations are needed, co-solvent systems are often recommended. Sotuletinib (free base) is reported to be insoluble in water.[3]
Q5: Why is it important to use fresh, anhydrous DMSO?
A5: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2][3] It is critical to use newly opened or properly stored anhydrous DMSO to ensure optimal dissolution and prevent precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the solution. | Incomplete dissolution. | Use sonication or gentle heating to aid dissolution.[1][8] |
| Solvent quality issues. | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][2][3] | |
| Incorrect solvent order. | Add solvents sequentially, ensuring the solution is clear before adding the next.[8] | |
| Inconsistent experimental results. | Degradation of the compound. | Prepare fresh working solutions for in vivo experiments on the day of use.[1] |
| Improper storage. | Store stock solutions at -80°C or -20°C in sealed containers, away from moisture.[1] | |
| Difficulty achieving desired concentration. | Low solubility in the chosen solvent. | Refer to the solubility data table below and consider using a recommended co-solvent system. |
Quantitative Solubility Data
| Solvent | This compound Solubility | Sotuletinib (Free Base) Solubility | Notes |
| Water | 100 mg/mL (229.92 mM) | Insoluble[3] | Requires ultrasonic treatment.[1] |
| DMSO | 100 mg/mL (229.92 mM) | 80 mg/mL (200.76 mM)[3], 83.33 mg/mL (209.12 mM)[2], 257 mg/mL (644.95 mM)[8] | Requires ultrasonic treatment.[1][2] Use of fresh, anhydrous DMSO is critical.[1][2][3] |
| Ethanol | Not specified | 2 mg/mL[3], 3 mg/mL (7.52 mM)[8] | Heating is recommended.[8] |
Experimental Protocols & Methodologies
In Vivo Formulation Protocols
For animal studies, specific co-solvent systems are required to achieve a clear and stable solution. It is recommended to prepare these formulations fresh on the day of the experiment.
Protocol 1: PEG300/Tween-80 Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.75 mM).[1]
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
This should result in a clear solution with a solubility of ≥ 2.5 mg/mL (5.75 mM).[1]
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following:
-
10% DMSO
-
90% Corn Oil
-
-
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL (5.75 mM).[1]
General Solubility Enhancement Techniques
For poorly soluble drugs like sotuletinib, several general techniques can be employed to improve solubility and bioavailability. These include:
-
Physical Modifications: Micronization (reducing particle size) and nanosuspensions can increase the surface area for dissolution.[9][10]
-
Chemical Modifications: Salt formation (as with the dihydrochloride form) and the creation of co-crystals can improve solubility.[11]
-
Use of Excipients:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) can enhance solubility.[9][11]
-
Surfactants: These can form micelles that encapsulate the drug, increasing its solubility.[11]
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes.[9]
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance dissolution.[9][12]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Sotuletinib's mechanism of action via CSF-1R signaling inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sotuletinib - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 8. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. wjbphs.com [wjbphs.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. ijpsdronline.com [ijpsdronline.com]
Preventing Sotuletinib precipitation in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Sotuletinib in aqueous buffers.
Troubleshooting Guide: Preventing Sotuletinib Precipitation
Issue: Sotuletinib is precipitating out of my aqueous buffer during or after preparation.
This is a common issue due to the low aqueous solubility of Sotuletinib.[1] The following troubleshooting steps can help you prepare a clear, stable solution.
Step 1: Initial Dissolution in an Organic Solvent
-
Question: Should I dissolve Sotuletinib directly in my aqueous buffer?
-
Answer: No. Due to its poor water solubility, Sotuletinib should first be dissolved in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[2][3] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of Sotuletinib.[3]
Step 2: Selecting the Right Co-Solvent Formulation
-
Question: My Sotuletinib precipitates when I dilute my DMSO stock in an aqueous buffer. What should I do?
-
Answer: A direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate. Using a co-solvent system is crucial for maintaining solubility. Below are several recommended formulations for in vitro and in vivo studies. It is recommended to prepare these solutions fresh and use them promptly.[4][5] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[4]
Step 3: Sequential Addition of Solvents
-
Question: Is there a specific order for mixing the solvents?
-
Answer: Yes, the order of addition is critical. Always add the solvents sequentially as outlined in the protocols below. For example, in a multi-component system, you would typically dissolve the Sotuletinib in DMSO first, then add other co-solvents like PEG300 and Tween-80, mixing thoroughly after each addition, before finally adding the aqueous component (e.g., saline or PBS).[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Sotuletinib in common solvents?
A1: Sotuletinib's solubility varies significantly between organic solvents and water. It is sparingly soluble in aqueous buffers but shows high solubility in DMSO.[1][2] Refer to the data table below for specific solubility information.
Q2: Can I store my Sotuletinib aqueous solution?
A2: It is not recommended to store aqueous solutions of Sotuletinib for more than one day.[2] For stock solutions in DMSO, they can be stored at -20°C for up to one month or -80°C for up to six months.[4] Always refer to the manufacturer's guidelines for specific storage recommendations.
Q3: What are some alternative formulation strategies for poorly soluble drugs like Sotuletinib?
A3: For challenging compounds, several advanced formulation strategies can be explored, including:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility in aqueous environments.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, improving solubility and absorption.[9][10]
-
Particle Size Reduction: Techniques like nanocrystallization increase the surface area of the drug, which can lead to faster dissolution.[9][10]
Q4: I am still experiencing precipitation. What else can I try?
A4: If you continue to have issues, consider the following:
-
Check the pH of your buffer: The solubility of Sotuletinib may be pH-dependent. Ensure your buffer's pH is compatible with the compound.
-
Reduce the final concentration: If possible, working with a lower final concentration of Sotuletinib may prevent it from exceeding its solubility limit in your chosen buffer system.
-
Use a different formulation: If one co-solvent system is not working, trying an alternative from the recommended list may yield better results.
Data Presentation: Sotuletinib Solubility and Formulation
| Solvent/Formulation | Solubility | Notes |
| Solvents for Stock Solution | ||
| DMSO | ≥ 80 mg/mL (200.76 mM)[3] | Use fresh, anhydrous DMSO.[3] |
| Ethanol | 3 mg/mL (7.52 mM) | Heating is recommended to aid dissolution.[1] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[1] |
| In Vivo Formulations | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 5 mg/mL (12.55 mM) | Add solvents sequentially. Sonication is recommended.[1][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.75 mM) | Prepare the 20% SBE-β-CD in saline solution first.[4][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.75 mM) | A simple two-component system.[4][6] |
| In Vitro Formulation (PBS) | ||
| DMSO then diluted with PBS (pH 7.2) | Approx. 0.3 mg/mL (in a 1:2 DMSO:PBS solution) | First dissolve in DMSO, then dilute. Do not store for more than one day.[2] |
Experimental Protocols
Protocol 1: Preparation of Sotuletinib Formulation for In Vivo Administration (Co-Solvent System)
This protocol is based on a commonly used co-solvent system to enhance the solubility of Sotuletinib in an aqueous vehicle for in vivo studies.
-
Prepare a concentrated stock solution of Sotuletinib in DMSO. For example, to achieve a final concentration of 5 mg/mL in the formulation described below, you might prepare a 50 mg/mL stock in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the Sotuletinib/DMSO stock solution.
-
Sequentially add the other components of the vehicle, vortexing or mixing thoroughly after each addition. For a 1 mL final volume of the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation, the steps would be: a. Add 100 µL of the Sotuletinib/DMSO stock solution. b. Add 400 µL of PEG300. Mix until the solution is clear. c. Add 50 µL of Tween-80. Mix until the solution is clear. d. Add 450 µL of sterile saline. Mix until the solution is clear.[4]
-
If any cloudiness or precipitation is observed, sonicate the solution in a water bath until it becomes clear.
-
Administer the freshly prepared solution to the animals.
Mandatory Visualizations
Sotuletinib Solution Preparation Workflow
Caption: Workflow for preparing Sotuletinib formulation.
Sotuletinib Mechanism of Action: CSF-1R Signaling Pathway
Sotuletinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[11][12] By blocking this receptor, Sotuletinib primarily affects the survival and function of macrophages.[12] In conditions like cancer and amyotrophic lateral sclerosis (ALS), CSF-1R signaling is implicated in disease progression.[11][13]
Caption: Inhibition of the CSF-1R signaling pathway by Sotuletinib.
References
- 1. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]
- 7. journals.umcs.pl [journals.umcs.pl]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sotuletinib In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sotuletinib in in vivo experiments. Our goal is to help you optimize your experimental design to minimize toxicity and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sotuletinib?
Sotuletinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] By inhibiting CSF-1R, Sotuletinib blocks the signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][3]
Q2: What is the primary in vivo toxicity associated with Sotuletinib?
The most commonly reported in vivo toxicity associated with Sotuletinib is an asymptomatic elevation of liver enzymes, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1][4]
Q3: Is the elevation in liver enzymes indicative of direct liver damage?
No, preclinical studies in rats and monkeys have shown that the elevation of ALT and AST levels is not due to direct hepatocellular injury.[1][4] Instead, it is a consequence of Sotuletinib's mechanism of action. The drug leads to a depletion of Kupffer cells, the resident macrophages in the liver, which are responsible for clearing these enzymes from the bloodstream.[1][4] This reduced clearance leads to their accumulation in the serum.[1][4]
Q4: What are the known dose ranges for Sotuletinib in preclinical studies?
Preclinical toxicology studies have been conducted using a range of doses. In rats, doses have ranged from 3 to 250 mg/kg/day, and in cynomolgus monkeys, from 6 to 200 mg/kg/day.[1] A specific study in rats used a dose of 150 mg/kg/day administered orally.[1][4]
Q5: Has Sotuletinib been evaluated in clinical trials?
Yes, Sotuletinib has been investigated in clinical trials. A Phase II trial for Amyotrophic Lateral Sclerosis (ALS) (NCT04066244) was terminated by the sponsor due to an assessment of the potential benefit-risk from the available data.[5] Asymptomatic liver enzyme elevations have also been observed in Phase I clinical trials.[1]
Troubleshooting Guides
Issue: Unexpectedly High ALT/AST Levels in Experimental Animals
Symptoms:
-
Serum ALT and/or AST levels are significantly elevated compared to the control group.
-
No observable signs of liver damage upon histopathological examination.
-
Animals appear otherwise healthy.
Possible Cause: This is a known on-target effect of Sotuletinib due to the inhibition of CSF-1R and subsequent depletion of Kupffer cells, leading to reduced clearance of ALT and AST from the circulation.[1][4]
Solution Workflow:
Troubleshooting Workflow for High ALT/AST.
Recommended Actions:
-
Confirm the absence of hepatotoxicity: Conduct a thorough histopathological examination of liver tissues to confirm that there are no signs of cellular damage, necrosis, or inflammation.[1]
-
Consider a mechanism-based study: To definitively confirm that the elevated enzymes are due to reduced clearance, you can perform a study where a recombinant, tagged version of ALT is injected and its clearance rate is measured, as demonstrated in published research.[1]
-
Evaluate the dose: If the observed enzyme elevations are a concern for the overall health of the animals or are interfering with the interpretation of your primary endpoints, consider adjusting the dose. A dose-response relationship for this effect should be established.
-
Implement a dose-range finding study: If not already performed, a dose-range finding study is crucial to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) in your specific model.
Quantitative Data Summary
The following tables summarize the available quantitative data on Sotuletinib dosage from preclinical studies. Note that specific, publicly available dose-response data correlating various dose levels with the precise magnitude of liver enzyme elevation is limited.
Table 1: Sotuletinib Dose Ranges in Preclinical Toxicology Studies [1]
| Species | Route of Administration | Dose Range (mg/kg/day) | Study Duration | Observed Effects |
| Rat | Oral Gavage | 3 - 250 | 5 days to 13 weeks | Elevation of ALT and AST without observable hepatic lesions. |
| Cynomolgus Monkey | Oral Gavage | 6 - 200 | Up to 13 weeks | Elevation of ALT and AST without observable hepatic lesions. |
Table 2: Specific Dose and Effect in a Rat Study [1][4]
| Species | Route of Administration | Dose (mg/kg/day) | Study Duration | Key Findings |
| Rat | Oral Gavage | 150 | 9 days | Significant reduction in Kupffer cell count. |
| Rat | Oral Gavage | 150 | 1 week | Moderate increases in serum AST and ALT. |
| Rat | Oral Gavage | 150 | Up to 43 days | Sustained elevation of ALT, reversible upon drug withdrawal. |
Key Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Toxicity Study
Objective: To determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL) of Sotuletinib in a specific rodent model.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Selection: Based on existing data, select a range of at least 3-4 dose levels (e.g., 10, 50, 150, 250 mg/kg/day) plus a vehicle control group.
-
Administration: Administer Sotuletinib or vehicle orally once daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Daily cage-side observations for any signs of toxicity (e.g., changes in activity, posture, breathing).
-
Body Weight: Measure body weight at least twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis, with a focus on liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase (ALP).
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs and tissues, weigh them, and preserve them for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent effects. The MTD is the highest dose that does not cause unacceptable toxicity, and the NOAEL is the highest dose at which no adverse effects are observed.
Workflow for a Dose-Range Finding Study.
Protocol 2: Monitoring and Mechanistic Investigation of Elevated Liver Enzymes
Objective: To monitor the kinetics of liver enzyme elevation and confirm the mechanism of reduced clearance.
Methodology:
-
Animal Model and Dosing: Use the same animal model and a selected dose of Sotuletinib known to cause liver enzyme elevation (e.g., 150 mg/kg/day in rats). Include a vehicle control group.
-
Time-Course Blood Sampling: Collect blood samples at multiple time points during the dosing period (e.g., days 3, 7, 14, 21, and 28) to monitor the kinetics of ALT and AST elevation.
-
Reversibility Assessment: Include a satellite group of animals that will have the drug withdrawn after a certain period (e.g., 14 days). Continue to monitor their liver enzymes to assess the reversibility of the effect.
-
Mechanism Confirmation (Optional):
-
At a time point of significant Kupffer cell depletion (e.g., after 9 days of dosing), administer a single intravenous dose of recombinant, tagged ALT.
-
Collect serial blood samples over the next 24-48 hours.
-
Measure the concentration of the tagged ALT to determine its clearance rate and half-life, comparing the Sotuletinib-treated group to the control group.
-
-
Histopathology: At the end of the study, perform immunohistochemical staining of liver tissue for macrophage markers (e.g., CD68) to confirm Kupffer cell depletion.
Signaling Pathway
Sotuletinib functions by inhibiting the Colony-Stimulating Factor 1 Receptor (CSF-1R). Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for the function of myeloid cells. Sotuletinib blocks these downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]
Troubleshooting inconsistent results in Sotuletinib cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sotuletinib (also known as BLZ945) in cell-based assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sotuletinib?
A1: Sotuletinib is an orally active, potent, and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] It functions by blocking the CSF-1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[3]
Q2: In which cell lines is Sotuletinib expected to be active?
A2: Sotuletinib's activity is primarily observed in cells that depend on CSF-1R signaling for their proliferation and survival. A prime example is bone marrow-derived macrophages (BMDMs).[1][4] The compound is not expected to have direct effects on glioma cells that are Csf-1r-negative.[5][6]
Q3: What is the recommended solvent for Sotuletinib and what is the maximum concentration for in vitro use?
A3: Sotuletinib is soluble in DMSO, with a stock solution concentration of up to 80 mg/mL (200.76 mM) being reported.[1] For cell-based assays, it is crucial to use fresh DMSO as moisture can reduce solubility.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: What is the typical IC50 or EC50 value for Sotuletinib in cell-based assays?
A4: In cell-free assays, the IC50 for Sotuletinib against CSF-1R is approximately 1 nM.[1][2] In cell-based assays, such as those measuring the inhibition of CSF-1-dependent proliferation in BMDMs, the EC50 is around 67 nM.[1][4]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
Potential Cause 1.1: Interference of Sotuletinib with the Assay Reagent
-
Explanation: Some kinase inhibitors have been shown to interfere with the chemical reduction of tetrazolium salts (like MTT) to formazan, independent of their effect on cell viability.[7][8][9] This can lead to an over- or underestimation of cell viability.
-
Solution:
-
Include a "no-cell" control with your Sotuletinib dilutions and the assay reagent to check for direct chemical reduction.
-
Validate your findings with an alternative viability assay that has a different readout, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).[10] It's important to be aware that some compounds can also interfere with resazurin-based assays.[11][12]
-
Consider direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) as an orthogonal method to confirm viability.[8]
-
Potential Cause 1.2: Suboptimal Cell Culture Conditions
-
Explanation: The health and density of your cells at the time of treatment are critical for reproducible results. Inconsistent cell seeding or unhealthy cells can lead to significant variability.
-
Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven growth and drug exposure.
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Regularly check for and treat any mycoplasma contamination in your cell cultures.
-
Potential Cause 1.3: Issues with Sotuletinib Dilution and Stability
-
Explanation: Sotuletinib is insoluble in water.[2][13] Improperly prepared or stored drug solutions can lead to inconsistent concentrations in your assays.
-
Solution:
-
Prepare fresh dilutions of Sotuletinib from a concentrated DMSO stock for each experiment.
-
Ensure the DMSO stock is stored correctly at -20°C or -80°C.[4]
-
When diluting in aqueous media, ensure thorough mixing to prevent precipitation.
-
Issue 2: Inconsistent IC50/EC50 Values
Potential Cause 2.1: Assay Duration and Endpoint
-
Explanation: The IC50 value can be time-dependent. Different incubation times can result in different IC50 values, as both control and treated cell populations are changing over time.[14][15]
-
Solution:
-
Standardize the incubation time for your assays. A 72-hour incubation is common for many cell viability assays.
-
Report the incubation time along with your IC50 values to ensure comparability between experiments.
-
Potential Cause 2.2: Cell Line Passage Number and Heterogeneity
-
Explanation: Continuous passaging of cell lines can lead to genetic drift and phenotypic changes, which may alter their sensitivity to drugs.
-
Solution:
-
Use cell lines within a defined low passage number range for all experiments.
-
Thaw a fresh vial of cells after a certain number of passages to maintain consistency.
-
Issue 3: Difficulty Detecting Inhibition of CSF-1R Phosphorylation by Western Blot
Potential Cause 3.1: Low Basal Phosphorylation
-
Explanation: In the absence of its ligand, CSF-1, the basal level of CSF-1R phosphorylation may be too low to detect a decrease upon Sotuletinib treatment.
-
Solution:
-
Stimulate the cells with recombinant CSF-1 for a short period (e.g., 5-15 minutes) before cell lysis to induce robust receptor phosphorylation.
-
Include an unstimulated control to show the baseline phosphorylation level.
-
Potential Cause 3.2: Technical Issues with Western Blotting
-
Explanation: Western blotting for phosphorylated proteins can be challenging due to low signal or high background.
-
Solution:
-
Ensure you are using an appropriate lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.
-
Optimize your antibody concentrations (both primary and secondary) to improve the signal-to-noise ratio.[16][17][18]
-
Use a suitable blocking buffer (e.g., BSA instead of milk for some phospho-antibodies) to reduce background.[19]
-
Load sufficient protein onto the gel to ensure the target protein is detectable.[16]
-
Data Summary Tables
Table 1: Sotuletinib In Vitro Activity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | ~1 nM | Cell-free CSF-1R kinase assay | [1][2] |
| EC50 | ~67 nM | CSF-1-dependent proliferation of BMDMs | [1][4] |
Table 2: Recommended Cell Seeding Densities for Proliferation Assays
| Cell Line | Seeding Density (cells/well in 96-well plate) | Reference |
| Glioma cell lines | 1,000 | [1] |
| BMDM and CRL-2467 | 5,000 | [1] |
| HUVEC and HBMEC | 2,500 | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT) Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a single-cell suspension and seed the cells in a 96-well plate at the optimized density (see Table 2).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Sotuletinib Treatment:
-
Prepare serial dilutions of Sotuletinib in the appropriate cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Sotuletinib concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the Sotuletinib dilutions or vehicle control.
-
Incubate for the desired period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630-690 nm if desired).
-
Protocol 2: Western Blot for p-CSF-1R
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with the desired concentrations of Sotuletinib or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CSF-1R (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total CSF-1R and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Sotuletinib inhibits CSF-1R signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pulsus.com [pulsus.com]
- 4. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. selleck.co.jp [selleck.co.jp]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 19. blog.addgene.org [blog.addgene.org]
Sotuletinib (BLZ945) Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating and understanding the potential off-target effects of Sotuletinib (BLZ945), a potent and selective CSF-1R inhibitor.
Frequently Asked Questions (FAQs)
Q1: How selective is Sotuletinib (BLZ945) for its primary target, CSF-1R?
A1: Sotuletinib is a highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) with a reported IC50 of 1 nM.[1][2][3] It has demonstrated over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs.[1][2][3]
Q2: What are the known or potential off-target kinases for Sotuletinib?
A2: While comprehensive kinome scan data is not publicly available, studies indicate that at concentrations significantly higher than the IC50 for CSF-1R, Sotuletinib may inhibit other tyrosine kinases.[4] One report suggests that a triazole analogue of BLZ945 also inhibits ABL, SRC, and YES kinases.[5] It is crucial to perform context-specific off-target profiling to determine the relevance of any potential off-target activity in your experimental system.
Q3: What are the most commonly observed adverse effects in preclinical and clinical studies that might be indicative of off-target or on-target side effects?
A3: In preclinical studies involving rats and monkeys, an elevation in liver enzymes (AST and ALT) has been observed.[6] This was found to be due to a delayed clearance of these enzymes by Kupffer cells (liver-resident macrophages) as a result of CSF-1R inhibition, rather than direct liver cell damage.[6] In a Phase I study with advanced solid tumor patients, the most common treatment-related adverse events (TRAEs) included increased AST (35%), nausea (29%), and vomiting (23%).[7]
Q4: I am observing unexpected cellular phenotypes in my experiments with Sotuletinib. How can I determine if this is due to an off-target effect?
A4: Please refer to our Troubleshooting Guide below. A systematic approach involving dose-response studies, use of structurally unrelated inhibitors, and target engagement assays can help differentiate between on-target and off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or altered phenotype at high concentrations. | Potential off-target kinase inhibition. | 1. Perform a dose-response experiment to determine if the effect is observed at concentrations significantly higher than the EC50 for CSF-1R inhibition in your cell type. 2. Use a structurally unrelated CSF-1R inhibitor to see if the phenotype is replicated. 3. Conduct a kinome scan to identify potential off-target kinases at the concentrations used in your experiment. |
| Elevated liver enzymes (AST/ALT) in in vivo models. | On-target effect on Kupffer cells leading to delayed enzyme clearance. | 1. Correlate the timing of enzyme elevation with the expected pharmacodynamic effect on macrophages. 2. Perform histopathological analysis of the liver to rule out hepatocellular injury. 3. Measure markers of liver function in addition to AST/ALT. |
| Lack of efficacy in a model where CSF-1R is thought to be a driver. | 1. Insufficient target engagement. 2. Redundant signaling pathways. 3. Acquired resistance. | 1. Confirm target engagement in your model system using a Cellular Thermal Shift Assay (CETSA) or by measuring downstream signaling (e.g., p-CSF-1R). 2. Investigate the expression and activation of alternative survival pathways in your model. 3. For long-term studies, consider mechanisms of acquired resistance. |
| Discrepancy between biochemical IC50 and cellular EC50. | Cellular factors such as cell permeability, protein binding, and ATP concentration. | 1. Optimize assay conditions to be as physiologically relevant as possible. 2. Use target engagement assays like CETSA to confirm intracellular activity. |
Data Presentation
Table 1: Sotuletinib (BLZ945) In Vitro Potency
| Target | IC50 / EC50 | Assay Type | Reference |
| CSF-1R | 1 nM | Biochemical Assay | [1][2][3] |
| CSF-1 dependent proliferation (BMDMs) | 67 nM | Cell-based Assay | [1] |
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) from Phase I Study (NCT02829723) in Patients with Advanced Solid Tumors
| Adverse Event | Frequency in BLZ945 Monotherapy Arm (n=77) | Frequency in BLZ945 + Spartalizumab Arm (n=69) |
| AST Increase | 35% | 38% |
| Nausea | 29% | 20% |
| Vomiting | 23% | 23% |
| ALT Increase | Not specified | 25% |
| Grade ≥3 TRAEs | 25% | 33% |
| Data from a Phase I study in patients with advanced solid tumors.[7] |
Experimental Protocols
Kinome-Wide Off-Target Profiling using KINOMEscan®
Principle: This is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The amount of kinase captured on a solid support in the presence of the test compound is measured by quantitative PCR (qPCR).
Methodology:
-
Compound Preparation: Dissolve Sotuletinib (BLZ945) in DMSO to create a stock solution.
-
Assay Execution:
-
Kinases are tagged with a DNA label.
-
An immobilized, active-site directed ligand is bound to a solid support.
-
The DNA-tagged kinase is incubated with the immobilized ligand and Sotuletinib at a specified concentration (e.g., 1 µM).
-
If Sotuletinib binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with Sotuletinib.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates a stronger binding interaction. A "hit" is defined as binding above a certain threshold (e.g., >90% inhibition).
Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When a protein is bound to a ligand, it becomes more resistant to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with Sotuletinib (BLZ945) at various concentrations or a vehicle control for a specified time.
-
Heat Shock: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble CSF-1R (and any suspected off-target proteins) in the supernatant using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Sotuletinib indicates target engagement.
Visualizations
Caption: On-target signaling pathway of Sotuletinib (BLZ945).
Caption: Experimental workflow for investigating unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Trial: NCT02829723 - My Cancer Genome [mycancergenome.org]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Managing liver enzyme elevation with Sotuletinib in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing liver enzyme elevation in preclinical studies involving Sotuletinib.
Frequently Asked Questions (FAQs)
Q1: We are observing elevated ALT and AST levels in our preclinical models treated with Sotuletinib. Is this indicative of hepatotoxicity?
A1: Not necessarily. Preclinical studies in both rats and monkeys have shown that Sotuletinib, a potent and selective CSF1-R inhibitor, can cause elevations in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) without evidence of direct hepatocellular injury.[1][2][3] The primary mechanism for this elevation is a delayed clearance of these enzymes from the bloodstream, rather than increased release from damaged liver cells.[1][2][3]
Q2: What is the underlying mechanism of Sotuletinib-induced liver enzyme elevation?
A2: Sotuletinib inhibits the Colony-Stimulating Factor 1 Receptor (CSF1-R), which is crucial for the survival, proliferation, and differentiation of monocytic cells, including Kupffer cells.[1][2][3] Kupffer cells are the resident macrophages in the liver and are a primary site for the clearance of circulating proteins like ALT and AST.[1][2] By depleting the Kupffer cell population, Sotuletinib reduces the rate at which these enzymes are removed from circulation, leading to their accumulation and thus higher measured levels in the blood.[1][3]
Q3: How can we differentiate between delayed clearance and true hepatotoxicity in our Sotuletinib experiments?
A3: To distinguish between these two mechanisms, you can assess direct markers of liver injury. In preclinical studies with Sotuletinib, elevations in ALT and AST were not accompanied by an increase in liver-specific toxicity markers like microRNA-122 (miR-122).[3] Additionally, histopathological examination of the liver in these studies revealed no observable hepatocellular lesions.[1][2][3] Therefore, we recommend measuring miR-122 levels and performing a thorough histopathological analysis of liver tissue.
Q4: What is the expected kinetic profile of ALT elevation with continuous Sotuletinib administration?
A4: In rat studies with continuous daily dosing of Sotuletinib (e.g., 150 mg/kg/day), a progressive increase in ALT levels can be observed. Upon withdrawal of the compound, these elevated ALT levels have been shown to rapidly return to baseline, consistent with the restoration of the enzyme clearance mechanism.[1]
Troubleshooting Guide
Issue: Unexpectedly high or persistent elevation of liver enzymes.
If you observe liver enzyme elevations that are significantly higher than anticipated or do not resolve upon cessation of treatment, consider the following troubleshooting steps:
1. Confirm the Absence of Direct Liver Injury:
-
Measure Liver-Specific Biomarkers: Analyze serum or plasma for biomarkers of acute liver injury, such as miR-122. A lack of elevation in these markers would support the delayed clearance hypothesis.[3]
-
Histopathology: Conduct a thorough histopathological examination of liver tissues from a subset of animals to look for signs of hepatocellular necrosis, inflammation, or other lesions.[1][2][3]
2. Evaluate Kupffer Cell Depletion:
-
Immunohistochemistry: Perform immunohistochemical staining for Kupffer cell markers (e.g., CD68) in liver tissue sections to confirm a marked reduction in this cell population in Sotuletinib-treated animals compared to vehicle controls.[1]
3. Investigate Alternative Causes:
-
Concomitant Medications: Review all administered compounds for known hepatotoxic potential.
-
Underlying Pathology: Ensure that the animal model used does not have an underlying condition that could predispose it to liver injury.
Data Presentation
Table 1: Summary of Alanine Aminotransferase (ALT) Kinetics in Rats Treated with Sotuletinib (150 mg/kg/day)
| Treatment Group | Duration of Treatment | Observation | Reference |
| Continuous Sotuletinib | Up to 43 days | Progressive increase in ALT levels. | [1] |
| Sotuletinib Withdrawal | 16 days of treatment followed by withdrawal | ALT levels rapidly returned to control levels. | [1] |
| Vehicle Control | Up to 43 days | Stable ALT levels. | [1] |
Table 2: Key Differentiating Features of Sotuletinib-Induced Enzyme Elevation vs. Hepatotoxicity
| Feature | Sotuletinib-Induced Elevation | True Hepatotoxicity | Reference |
| ALT/AST Levels | Elevated | Elevated | [1][2][3] |
| miR-122 Levels | Within normal range | Significantly elevated | [3] |
| Liver Histopathology | No observable hepatocellular lesions | Evidence of necrosis, inflammation, etc. | [1][2][3] |
| Kupffer Cell Count | Markedly reduced | Typically unaffected or reactive changes | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Delayed ALT Clearance
This experiment is designed to directly test the hypothesis that Sotuletinib causes a delayed clearance of ALT.
-
Animal Model: Male rats.[3]
-
Treatment Groups:
-
Procedure:
-
Expected Outcome: The elimination rate of the exogenous ALT1 will be significantly lower in the Sotuletinib-treated animals, demonstrating delayed clearance.[1][2]
Protocol 2: Immunohistochemical Staining for Kupffer Cells
This protocol is used to visualize and quantify the depletion of Kupffer cells in the liver.
-
Tissue Preparation:
-
Collect liver tissue from vehicle control and Sotuletinib-treated animals.
-
Fix, process, and embed the tissues in paraffin.
-
Cut thin sections for staining.
-
-
Staining:
-
Perform immunohistochemical labeling using an antibody specific for a Kupffer cell marker, such as anti-CD68.[1]
-
-
Analysis:
-
Visualize the stained sections under a microscope.
-
Quantify the number of CD68-positive cells per unit area of liver tissue.
-
-
Expected Outcome: A marked reduction in the number of CD68-positive Kupffer cells will be observed in the Sotuletinib-treated animals compared to controls.[1]
Visualizations
Caption: Mechanism of Sotuletinib-induced liver enzyme elevation.
Caption: Troubleshooting workflow for elevated liver enzymes.
References
Technical Support Center: Enhancing Sotuletinib Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Sotuletinib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Sotuletinib and what is its mechanism of action?
A1: Sotuletinib (also known as BLZ945) is an experimental drug that acts as a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3][4] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[5] By inhibiting CSF-1R, Sotuletinib can modulate the activity of these immune cells, which is being investigated for therapeutic potential in conditions like amyotrophic lateral sclerosis (ALS) and certain cancers.[1][6][7]
Q2: Why is improving the bioavailability of Sotuletinib important in animal studies?
A2: Achieving adequate bioavailability is critical to ensure that a sufficient concentration of Sotuletinib reaches the target tissues to exert its pharmacological effect. Poor bioavailability can lead to variable and suboptimal drug exposure, potentially resulting in inconclusive or misleading experimental outcomes. Enhancing bioavailability allows for more consistent and reliable data in preclinical studies, which is essential for evaluating the drug's efficacy and safety.
Q3: What are the common challenges in achieving good oral bioavailability for compounds like Sotuletinib?
A3: Compounds like Sotuletinib are often poorly soluble in water, which is a primary obstacle to good oral bioavailability.[8][9][10] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, limiting the amount of drug available for absorption. Other factors that can affect bioavailability include the drug's permeability across the intestinal wall and its metabolism within the gut and liver.[9]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with Sotuletinib and provides potential solutions.
Problem 1: Low or variable plasma concentrations of Sotuletinib after oral administration.
Possible Cause: Poor dissolution of Sotuletinib in the gastrointestinal tract due to its low aqueous solubility.
Solutions:
-
Optimize the formulation: Sotuletinib is often formulated in a mixture of solvents and excipients to improve its solubility for oral administration. If you are observing low exposure, consider modifying your vehicle. Below are some reported formulation strategies.
-
Particle Size Reduction: While not specifically documented for Sotuletinib in the provided results, reducing the particle size of a drug through micronization or nanosizing can increase its surface area, leading to a faster dissolution rate.[8][11][12]
Problem 2: Precipitation of Sotuletinib in the formulation upon standing or dilution.
Possible Cause: The formulation is not stable, and the drug is crashing out of the solution.
Solutions:
-
Prepare fresh daily: It is recommended to prepare the Sotuletinib formulation immediately before administration to minimize the risk of precipitation.[2][13]
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[4][13]
-
Adjust solvent ratios: You may need to optimize the ratios of the co-solvents and surfactants in your formulation to enhance the solubility and stability of Sotuletinib.
Quantitative Data Summary
The following tables summarize common vehicle components used for formulating Sotuletinib in animal studies, based on information from commercial suppliers.
Table 1: Example Formulations for Sotuletinib
| Formulation Component | Purpose | Example Concentration Ranges | Citations |
| Dimethyl sulfoxide (DMSO) | Primary solvent to dissolve Sotuletinib | 5-10% | [2][4][13] |
| PEG300 / PEG400 | Co-solvent to improve solubility | 30-40% | [2][4][13] |
| Tween 80 | Surfactant to enhance wetting and dispersion | 5% | [2][13] |
| Saline / ddH₂O | Aqueous vehicle for final dilution | 45-60% | [2][4][13] |
| Corn Oil | Lipid-based vehicle | 90% (with 10% DMSO) | [2][4] |
| SBE-β-CD | Cyclodextrin to form inclusion complexes and improve solubility | 20% in Saline (with 10% DMSO) | [4] |
Experimental Protocols
Protocol 1: Preparation of a Standard Sotuletinib Formulation for Oral Gavage
This protocol is a generalized example based on commonly used components. Researchers should optimize the specific concentrations based on their experimental needs and the solubility of their specific Sotuletinib batch.
Materials:
-
Sotuletinib powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of Sotuletinib powder.
-
Dissolve the Sotuletinib powder in DMSO. This will be your stock solution. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of Sotuletinib in 1 mL of DMSO.
-
In a separate tube, add the required volume of PEG300.
-
Add the Sotuletinib stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix again until clear.
-
Finally, add the saline to reach the final desired volume and concentration. Mix thoroughly.
-
Administer the freshly prepared formulation to the animals via oral gavage.
Example Calculation for a 2 mg/mL final concentration: To prepare 1 mL of a 2 mg/mL solution using a 40 mg/mL stock in DMSO and a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:
-
Take 50 µL of the 40 mg/mL Sotuletinib stock solution (contains 2 mg of Sotuletinib).
-
Add 300 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 600 µL of saline to bring the total volume to 1 mL.
Visualizations
Caption: Sotuletinib's mechanism of action as a CSF-1R inhibitor.
Caption: General workflow for a pharmacokinetic study of Sotuletinib.
References
- 1. Sotuletinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Multifaceted Role of GPCRs in Amyotrophic Lateral Sclerosis: A New Therapeutic Perspective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
Sotuletinib Technical Support Center: Aliquotting and Storage Best Practices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Sotuletinib to ensure its stability and the integrity of experimental results. Adhering to these protocols will help avoid the detrimental effects of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid repeated freeze-thaw cycles for Sotuletinib solutions?
A1: Repeated freeze-thaw cycles can compromise the stability and concentration of your Sotuletinib stock solution. This can lead to inaccurate experimental results. While small molecules are generally more robust than large biomolecules, repeated temperature fluctuations can lead to degradation, precipitation of the compound, and increased moisture absorption by solvents like DMSO, which can alter the concentration.[1][2] To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[3][4][5]
Q2: What are the recommended storage conditions for Sotuletinib?
A2: The recommended storage conditions for Sotuletinib depend on whether it is in solid form or dissolved in a solvent. For optimal stability, please refer to the table below.
Q3: I accidentally subjected my Sotuletinib stock solution to multiple freeze-thaw cycles. Can I still use it?
A3: If your Sotuletinib stock solution has undergone multiple freeze-thaw cycles, its integrity may be compromised. While the extent of degradation is not readily quantifiable without analytical testing, it is best to exercise caution. For critical experiments, it is strongly recommended to use a freshly prepared stock solution or a new aliquot that has not been freeze-thawed repeatedly. If you must use the existing stock, be aware that the actual concentration may be lower than calculated and there may be unknown degradants present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation or altered concentration of Sotuletinib due to repeated freeze-thaw cycles. | - Discard the current stock solution. - Prepare a fresh stock solution of Sotuletinib. - Follow the recommended protocol for preparing single-use aliquots to avoid future occurrences. |
| Precipitate observed in the Sotuletinib stock solution upon thawing. | The compound may have come out of solution due to repeated temperature changes or solvent evaporation. | - Gently warm the vial to 37°C and vortex to try and redissolve the precipitate. - If the precipitate does not dissolve, the solution should be considered compromised and discarded. - Prepare fresh aliquots from a new stock solution. |
| Need to use a small volume from a larger stock aliquot. | Improper planning of aliquot volumes. | - Thaw the aliquot on ice. - Immediately before use, pipette the required volume. - To avoid another freeze-thaw cycle for the remaining solution, consider re-aliquoting the larger volume into smaller, single-use vials under sterile conditions and immediately refreeze at -80°C. Note that this is not ideal and should be avoided if possible. |
Quantitative Data Summary
For optimal stability and to ensure the longevity of your Sotuletinib supply, please adhere to the following storage recommendations.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [3][6] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [3][6] |
| In Solvent (e.g., DMSO) | -20°C | Up to 6 months | [3] |
Experimental Protocols
Protocol for Preparing Sotuletinib Aliquots
This protocol outlines the best practices for preparing single-use aliquots of Sotuletinib from a freshly prepared stock solution to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
Sotuletinib powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Prepare Stock Solution:
-
Allow the Sotuletinib powder vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Calculate the required amount of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO to the Sotuletinib powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[6]
-
-
Aliquoting:
-
Determine the typical volume of stock solution required for a single experiment.
-
Dispense the calculated volume into sterile, low-binding microcentrifuge tubes. It is advisable to make aliquots of various common volumes to accommodate different experimental needs.
-
Ensure each tube is clearly labeled with the compound name, concentration, date of preparation, and aliquot number.
-
-
Storage:
-
Using Aliquots:
-
When needed, retrieve a single aliquot from the freezer.
-
Thaw the aliquot at room temperature or on ice.
-
Once thawed, vortex briefly to ensure homogeneity before use.
-
Do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution.
-
Visualizations
Caption: Recommended workflow for preparing and using Sotuletinib aliquots.
Caption: Potential consequences of repeated freeze-thaw cycles on Sotuletinib.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
Cell culture media interference with Sotuletinib activity
Welcome to the technical support resource for Sotuletinib (formerly BLZ945), a potent and selective CSF-1R inhibitor. This center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell-based assays with Sotuletinib, with a focus on potential interference from cell culture media components.
Issue 1: Higher than Expected IC50 or EC50 Values
If you are observing a lower potency of Sotuletinib than anticipated, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Serum Protein Binding
Many small molecule inhibitors can bind to serum proteins, such as albumin, which are abundant in fetal bovine serum (FBS) and other serum supplements. This binding can reduce the free concentration of Sotuletinib available to interact with its target, CSF-1R, on the cells, leading to an apparent decrease in potency.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations, attempt to perform the assay with a reduced percentage of FBS (e.g., 5%, 2%, or even serum-free conditions for a short duration).
-
Use Serum-Free Media: For short-term assays (e.g., up to 24-48 hours), consider adapting your cells to a serum-free medium formulation prior to the experiment.
-
Quantify Free Drug Concentration: If available, utilize techniques like equilibrium dialysis or ultrafiltration to measure the unbound fraction of Sotuletinib in your specific cell culture medium.
-
Potential Cause 2: Presence of Agonists in the Media
The presence of CSF-1, the natural ligand for CSF-1R, in the cell culture media can compete with Sotuletinib for binding to the receptor, potentially leading to a rightward shift in the dose-response curve (higher IC50/EC50).
-
Troubleshooting Steps:
-
Use CSF-1 Depleted Serum: If commercially available, use serum that has been depleted of CSF-1.
-
Control for Ligand Concentration: When supplementing with recombinant CSF-1, as is common for macrophage differentiation and survival assays, be aware that higher concentrations will likely require higher concentrations of Sotuletinib to achieve inhibition.[1][2] Maintain a consistent concentration of recombinant CSF-1 across all experiments for comparable results.
-
Wash Cells Before Treatment: Before adding Sotuletinib, wash the cells with serum-free or low-serum media to remove any endogenous or supplemented CSF-1.
-
Potential Cause 3: pH Instability of Sotuletinib
The chemical stability of small molecules can be pH-dependent.[3][4][5] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. However, factors like high cell density and microbial contamination can alter the pH, potentially affecting the stability and activity of Sotuletinib.
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly check the pH of your cell culture medium, especially in long-term experiments. A rapid color change in the phenol red indicator can signal a pH shift.
-
Use HEPES Buffer: For poorly buffered media or experiments prone to pH fluctuations, consider supplementing the media with a final concentration of 10-25 mM HEPES.
-
Prepare Fresh Drug Solutions: Prepare fresh stock solutions of Sotuletinib and dilute them into the cell culture medium immediately before use to minimize potential degradation.
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments is a common challenge. The following factors related to cell culture media and assay setup can contribute to this issue.
Potential Cause 1: Variability in Serum Lots
The composition of FBS can vary significantly between different lots, including the levels of growth factors, cytokines, and binding proteins. This variability can lead to inconsistent Sotuletinib activity.
-
Troubleshooting Steps:
-
Lot Testing: Before starting a large series of experiments, test several lots of FBS and select one that provides consistent cell growth and Sotuletinib potency.
-
Purchase in Bulk: Once a suitable lot is identified, purchase a large quantity to ensure consistency across multiple experiments.
-
Heat Inactivation: Consistently heat-inactivate your FBS to denature complement and other potentially interfering factors.
-
Potential Cause 2: Cell Passage Number and Health
The responsiveness of cells to inhibitors can change with increasing passage number due to genetic drift and phenotypic changes. Unhealthy or stressed cells may also show altered drug responses.
-
Troubleshooting Steps:
-
Use Low Passage Cells: Whenever possible, use cells with a low passage number and maintain a consistent passage range for all experiments.
-
Monitor Cell Viability: Regularly assess cell viability using methods like trypan blue exclusion to ensure a healthy starting cell population.
-
Consistent Seeding Density: Plate cells at a consistent density for all experiments, as confluency can affect cell signaling and drug response.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Sotuletinib stock solutions?
A1: Sotuletinib is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What are the key components of a biochemical assay buffer for Sotuletinib?
A2: Based on published kinase assays for similar compounds, a typical biochemical assay buffer for Sotuletinib would likely contain a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl2, 2 mM MnCl2), a carrier protein to prevent non-specific binding (e.g., 0.01% BSA), and a reducing agent (e.g., 2.5 mM DTT).[6] Phosphatase inhibitors like sodium orthovanadate (Na3VO4) may also be included.[6]
Q3: Can I use Sotuletinib in media containing phenol red?
A3: While there is no specific data on phenol red interference with Sotuletinib, some fluorescent-based assays can be affected by the presence of phenol red. If you are using a fluorescence-based readout for cell viability or kinase activity, it is advisable to perform a preliminary experiment to compare results in the presence and absence of phenol red. If interference is observed, switch to a phenol red-free medium formulation for the assay.
Q4: How does the presence of other growth factors in the media affect Sotuletinib activity?
A4: Sotuletinib is a highly selective inhibitor of CSF-1R.[1][7][8] However, some growth factors in complex media formulations or serum could potentially activate downstream signaling pathways that might indirectly influence the cellular response to CSF-1R inhibition. To minimize this variability, using a more defined, serum-free, or reduced-serum medium can be beneficial.
Q5: What cell-based assays are commonly used to assess Sotuletinib activity?
A5: A common cell-based assay to determine the potency of Sotuletinib is a cell proliferation/viability assay using cells that are dependent on CSF-1R signaling for survival and growth, such as bone marrow-derived macrophages (BMDMs).[1][2] The MTT or resazurin reduction assays are frequently used to quantify cell viability.[1][2]
Data Presentation
Table 1: In Vitro Potency of Sotuletinib
| Assay Type | Target | Cell Line/System | IC50 / EC50 | Reference |
| Biochemical Assay | CSF-1R (c-Fms) | Cell-free | 1 nM | [1][7][8] |
| Cell-Based Assay | CSF-1R | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted from published methods for assessing the effect of Sotuletinib on the proliferation of CSF-1 dependent cells.[1][2]
-
Cell Seeding:
-
Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in complete growth medium.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
-
Sotuletinib Treatment:
-
Prepare a serial dilution of Sotuletinib in the appropriate cell culture medium.
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of Sotuletinib or vehicle control.
-
For BMDMs, the medium should be supplemented with an appropriate concentration of recombinant mouse CSF-1 (e.g., 10 ng/mL).[1][2]
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Sotuletinib and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Sotuletinib inhibits CSF-1R signaling.
Caption: Troubleshooting high IC50 values.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Sotuletinib | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Dose-response curve optimization for Sotuletinib IC50 determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sotuletinib in dose-response curve experiments to determine its IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is Sotuletinib and what is its primary target?
Sotuletinib, also known as BLZ945, is an orally active and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] It has a reported IC50 of 1 nM in biochemical assays, demonstrating high potency.[1][3] Sotuletinib is being investigated for its potential in treating various diseases, including amyotrophic lateral sclerosis (ALS).[4]
Q2: What is the mechanism of action of Sotuletinib?
Sotuletinib selectively binds to CSF-1R, a receptor tyrosine kinase expressed on various cells, including macrophages.[2][5] By inhibiting CSF-1R, Sotuletinib blocks the downstream signaling pathways that are dependent on this receptor.[2] This interference with CSF-1R signaling can modulate the activity of tumor-associated macrophages (TAMs) and has potential therapeutic effects in oncology and neuroinflammatory diseases.[2][5][6]
Q3: What are the key considerations for designing a Sotuletinib IC50 determination experiment?
When designing an experiment to determine the IC50 of Sotuletinib, several factors are critical:
-
Assay Format: Choose a suitable assay format, such as a biochemical kinase assay or a cell-based assay.
-
Concentration Range: Select a broad range of Sotuletinib concentrations that will encompass the full dose-response curve, including the top and bottom plateaus. A 12-point dilution series is often recommended.[1]
-
Controls: Include appropriate positive and negative controls to ensure the assay is performing correctly.
-
Replicates: Perform experiments with technical and biological replicates to ensure the reliability and statistical significance of the results.
Troubleshooting Guide
This guide addresses common issues encountered during Sotuletinib IC50 determination experiments.
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent dispensing of reagents, cells, or Sotuletinib.
-
Troubleshooting Steps:
-
Ensure proper mixing of all solutions before dispensing.
-
Use calibrated pipettes and proper pipetting techniques.
-
For cell-based assays, ensure a homogenous cell suspension.
-
Issue 2: The dose-response curve does not reach a clear upper or lower plateau.
-
Possible Cause: The concentration range of Sotuletinib is not wide enough.
-
Troubleshooting Steps:
-
Extend the concentration range of Sotuletinib in both directions.
-
If the top plateau is not defined, it may be necessary to constrain this value based on control wells (e.g., 100% activity for no inhibitor).[7]
-
If the bottom plateau is not reached, increase the maximum concentration of Sotuletinib.
-
Issue 3: The calculated IC50 value is significantly different from the expected value of ~1 nM.
-
Possible Cause:
-
Troubleshooting Steps:
-
Carefully review and standardize the experimental protocol.
-
Ensure the ATP concentration in a biochemical assay is appropriate, as high concentrations can compete with ATP-competitive inhibitors.[10]
-
Verify the identity and purity of the Sotuletinib compound.
-
Consider the specific cell line and its characteristics in cell-based assays.
-
Issue 4: The dose-response curve has a very steep or very shallow Hill slope.
-
Possible Cause:
-
A Hill slope significantly different from 1.0 may indicate cooperative binding or other complex biological phenomena.
-
A very shallow slope can result from poor data quality or issues with the assay.
-
-
Troubleshooting Steps:
Experimental Protocols
Biochemical CSF-1R Kinase Assay for Sotuletinib IC50 Determination
This protocol is a generalized example based on common kinase assay principles.
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Sotuletinib
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare Sotuletinib Dilutions: Create a serial dilution of Sotuletinib in DMSO, and then dilute further in kinase buffer to the desired final concentrations. A common final DMSO concentration is 0.5-1%.[1]
-
Add Reagents to Plate:
-
Add Sotuletinib dilutions or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add the substrate to all wells.
-
Add the CSF-1R enzyme to all wells except the no-enzyme control.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to the Km for the enzyme, if known.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Stop Reaction and Detect Signal:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (no Sotuletinib) to 100% activity and the high concentration inhibitor control to 0% activity.
-
Plot the normalized response versus the log of Sotuletinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example Sotuletinib IC50 Determination Parameters in a Biochemical Assay
| Parameter | Recommended Value |
| Sotuletinib Concentration Range | 0.001 nM to 1000 nM |
| Number of Data Points | 10-12 |
| Dilution Factor | 3-fold or 10-fold |
| Final DMSO Concentration | ≤ 1% |
| ATP Concentration | At or near Km |
| Incubation Time | 60 minutes |
| Replicates | n ≥ 3 |
Visualizations
Caption: Workflow for determining the IC50 of Sotuletinib.
Caption: Inhibition of CSF-1R signaling by Sotuletinib.
References
- 1. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 2. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sotuletinib - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. sotuletinib (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]
- 7. graphpad.com [graphpad.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Mitigating Sotuletinib-Induced Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sotuletinib in long-term animal studies. The information is designed to offer practical guidance on monitoring, mitigating, and understanding potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is Sotuletinib and what is its primary mechanism of action?
A1: Sotuletinib (also known as BLZ945) is an experimental drug that acts as a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase.[1][2] CSF1R is crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[3] By inhibiting CSF1R, Sotuletinib can modulate the activity of these immune cells, which is being investigated for therapeutic purposes in various diseases.
Q2: What are the most commonly observed side effects of Sotuletinib in long-term animal studies?
A2: The most consistently reported side effect in preclinical studies with rats and monkeys is an elevation of liver enzymes, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), in the blood.[4] Importantly, this elevation is typically not associated with direct liver cell damage (hepatocellular lesions). Other potential side effects that may be monitored include hematological changes and effects on oligodendrocyte progenitor cells (OPCs).
Q3: Why does Sotuletinib cause elevated liver enzymes without apparent liver damage?
A3: The elevation in ALT and AST levels is considered a pharmacological effect of Sotuletinib's mechanism of action rather than a direct toxic effect on the liver. Sotuletinib's inhibition of CSF1R leads to a reduction in the number of Kupffer cells, which are resident macrophages in the liver. These cells are responsible for clearing various proteins, including ALT and AST, from the bloodstream. A reduction in Kupffer cells leads to a decreased clearance rate of these enzymes, resulting in their accumulation in the blood.[4]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
Symptoms:
-
Increased levels of ALT and AST in serum/plasma, often without a concurrent rise in bilirubin or other markers of liver dysfunction.
-
No observable signs of clinical distress in the animals related to liver injury.
-
Histopathological examination of the liver shows no evidence of hepatocellular necrosis or inflammation.
Troubleshooting Protocol:
-
Confirm the Finding: Repeat the clinical chemistry analysis to rule out sample handling errors or analytical variability.
-
Assess the Magnitude of Elevation: Quantify the fold-increase of ALT and AST over baseline or control levels. An R-value, calculated as (ALT value / ALT upper limit of normal) / (Alkaline Phosphatase value / Alkaline Phosphatase upper limit of normal), can help categorize the nature of liver enzyme elevation. An R-value > 5 is suggestive of a hepatocellular pattern.[5]
-
Monitor Liver Function: In addition to ALT and AST, measure other markers of liver function such as total bilirubin, albumin, and prothrombin time (PT)/international normalized ratio (INR) to confirm the absence of true liver dysfunction.[6]
-
Consider Dose Adjustment: If the enzyme elevations are substantial (e.g., >8 times the upper limit of normal), a dose reduction or temporary discontinuation of Sotuletinib may be considered. The decision for a dose adjustment should be based on a comprehensive assessment of the animal's health and the study's objectives.
-
Reversibility Assessment: If the study design allows, include a recovery group where Sotuletinib administration is stopped. Monitoring the enzyme levels in this group will help determine if the elevations are reversible, which is expected if they are due to the pharmacological mechanism.[4]
-
Histopathology: At the end of the study, a thorough histopathological examination of the liver is crucial to confirm the absence of hepatocellular injury.
Issue 2: Hematological Changes
Symptoms:
-
Alterations in complete blood count (CBC) parameters, such as changes in white blood cell counts (e.g., neutropenia), red blood cell counts, or platelet counts.
Troubleshooting Protocol:
-
Comprehensive Hematological Monitoring: Perform regular CBCs with differentials to monitor for any changes in blood cell populations.
-
Establish Baselines: Ensure that baseline blood parameters are established for each animal before the commencement of Sotuletinib treatment.
-
Dose-Response Evaluation: If hematological changes are observed, it is important to assess if there is a dose-dependent relationship.
-
Supportive Care: In cases of significant cytopenias, supportive care may be necessary, and a reduction in dose or temporary cessation of treatment should be considered in consultation with a veterinarian. The primary treatment for drug-induced hematologic disorders is the removal of the causative agent and supportive care for the patient.[7][8]
-
Bone Marrow Examination: For persistent or severe hematological abnormalities, a bone marrow examination at necropsy can provide valuable information on the underlying mechanism (e.g., suppression of hematopoiesis).
Issue 3: Potential Effects on Oligodendrocyte Progenitor Cells (OPCs)
Symptoms:
-
This is a non-clinical finding that would be assessed through specialized analyses. Concerns may arise based on the known roles of related signaling pathways in the central nervous system.
Troubleshooting Protocol:
-
Immunohistochemistry (IHC): At the end of the study, brain tissue can be examined using IHC for markers of OPCs (e.g., Olig2, PDGFRα) and mature oligodendrocytes to quantify cell numbers and assess any potential changes in specific brain regions.
-
Dose-Response Characterization: If any changes in OPC populations are detected, it is crucial to determine if these effects are dose-dependent.
-
Functional Correlates: While challenging in preclinical models, any observed changes in OPCs could be correlated with neurobehavioral assessments if they are part of the study design.
Data Presentation
Table 1: Summary of Potential Sotuletinib-Induced Side Effects and Monitoring Parameters in Long-Term Animal Studies
| Side Effect Category | Parameter to Monitor | Species | Dose Range (mg/kg/day) | Observed Effect | Recommended Action/Consideration |
| Hepatobiliary | Serum ALT, AST | Rat, Monkey | 3 - 250 (Rat) 6 - 200 (Monkey) | Elevation without hepatocellular injury | Monitor liver function tests. Consider dose adjustment for significant elevations. Confirm reversibility. |
| Hematological | Complete Blood Count (CBC) with differential | Rat, Monkey | Study-dependent | Potential for cytopenias (e.g., neutropenia) | Regular monitoring. Establish dose-response. Consider dose modification and supportive care if severe. |
| Nervous System | Oligodendrocyte Progenitor Cell (OPC) counts | Rodents | Study-dependent | Potential for changes in OPC populations | Post-mortem immunohistochemical analysis. Characterize dose-response. |
Experimental Protocols
Protocol 1: Monitoring and Mitigation of Elevated Liver Enzymes
-
Baseline Measurement: Collect blood samples from all animals prior to the first dose of Sotuletinib to establish baseline ALT and AST levels.
-
Routine Monitoring: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly or monthly) throughout the study.
-
Sample Processing: Process blood samples to obtain serum or plasma and analyze for ALT, AST, total bilirubin, and albumin using a validated clinical chemistry analyzer.
-
Action Thresholds:
-
Mild Elevation (<3x ULN): Continue dosing and monitoring.
-
Moderate Elevation (3-8x ULN): Increase monitoring frequency. Consider evaluating other liver function markers.
-
Severe Elevation (>8x ULN): Consider a dose reduction (e.g., by 50%) or a temporary dosing holiday. Consult with the study toxicologist and veterinarian.
-
-
Recovery Assessment: For animals in a designated recovery group, continue blood sampling after cessation of dosing to monitor the return of enzyme levels to baseline.
Protocol 2: Investigation of Hematological Effects
-
Blood Collection: Collect whole blood in EDTA tubes at baseline and at regular intervals.
-
CBC Analysis: Perform a complete blood count including red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count using an automated hematology analyzer.
-
Data Evaluation: Compare treatment group data to concurrent control groups and baseline values. Statistical analysis should be used to determine the significance of any changes.
-
Follow-up: If significant, dose-related changes are observed, consider more frequent monitoring and potential dose adjustments as described in the troubleshooting section.
Mandatory Visualization
Caption: Sotuletinib inhibits the CSF1R signaling pathway.
Caption: Troubleshooting workflow for adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Significant oligodendrocyte progenitor and microglial cell death is a feature of remyelination following toxin-induced experimental demyelination - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling hygroscopic Sotuletinib dihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling hygroscopic Sotuletinib dihydrochloride powder. The following troubleshooting guides and FAQs address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound powder?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment. For this compound, which is known to be moisture-sensitive, this can lead to several experimental challenges.[1][2] Absorbed moisture can cause powder clumping, affect flowability, and potentially lead to chemical degradation, which can impact the accuracy and reproducibility of your results.[1]
Q2: How can I determine the extent of moisture absorption in my sample of this compound?
A2: Several analytical methods can be used to determine the water content in a hygroscopic substance. The most common techniques include Karl Fischer titration, which is a highly accurate method for water content determination, and thermogravimetric analysis (TGA).[3][] Near-infrared (NIR) spectroscopy can also be employed for rapid moisture determination.[5]
Q3: What are the ideal storage conditions for this compound powder?
A3: this compound powder should be stored in a tightly sealed container, away from direct sunlight and moisture.[6][7] The recommended storage temperature is typically -20°C for long-term stability.[6] It is crucial to minimize exposure to the atmosphere to prevent moisture uptake.
Q4: Can absorbed moisture affect the solubility of this compound?
A4: Yes, the presence of moisture can impact the solubility of this compound. Some suppliers note that moisture-absorbing DMSO can reduce its solubility.[8] Therefore, it is critical to use anhydrous solvents and properly dried glassware when preparing solutions.
Q5: Are there formulation strategies to reduce the hygroscopicity of this compound for in vivo studies?
A5: For preclinical or clinical development, several formulation strategies can be employed to mitigate the effects of hygroscopicity. These include film coating, encapsulation with polymers, or co-processing with hydrophobic excipients to protect the active pharmaceutical ingredient (API) from moisture.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Powder is clumped or difficult to weigh accurately. | Exposure to ambient humidity has led to moisture absorption. | Handle the powder in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier. Use a desiccator for short-term storage between weighings.[1] |
| Inconsistent results in bioassays. | The active concentration of this compound may be lower than expected due to degradation caused by moisture. | Always use freshly prepared solutions from powder that has been properly stored. Protect stock solutions from moisture and light. Consider re-qualifying the powder if significant moisture exposure is suspected. |
| Difficulty dissolving the powder in DMSO. | The DMSO used may have absorbed atmospheric moisture, reducing the solubility of the compound.[8] | Use fresh, anhydrous grade DMSO from a newly opened bottle. Store DMSO under inert gas (e.g., argon or nitrogen) to prevent moisture absorption. |
| Physical appearance of the powder has changed (e.g., color, texture). | This could be a sign of chemical degradation or changes in the crystalline structure due to moisture. | Do not use the powder if its physical appearance has changed. Contact the supplier for guidance and a potential replacement. |
Experimental Protocols
General Protocol for Karl Fischer Titration to Determine Water Content
This method quantifies the water content in a sample.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of this compound powder.
-
Titration: Quickly transfer the weighed sample into the titration vessel. The titrator will then automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.
General Protocol for Dynamic Vapor Sorption (DVS) Analysis
DVS analysis characterizes the hygroscopicity of a material by measuring its mass change in response to varying relative humidity (RH).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound powder onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.
-
Sorption/Desorption Isotherm: Program the instrument to incrementally increase the RH in predefined steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. At each step, the sample mass is allowed to equilibrate.
-
Data Analysis: The change in mass at each RH step is recorded to generate a sorption-desorption isotherm, which reveals the hygroscopic nature of the material.[][11]
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Inhibition of the CSF-1R signaling pathway by Sotuletinib.
Caption: Decision logic for handling pharmaceutical powders.
References
- 1. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 2. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sotuletinib | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 7. Sotuletinib (hydrochloride) - Nordic Biosite [nordicbiosite.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Sotuletinib vs. Pexidartinib: A Comparative Guide to CSF-1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors: Sotuletinib (BLZ945) and Pexidartinib (PLX3397). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, pharmacological profiles, and clinical findings to date, supported by available experimental data.
Introduction to CSF-1R and its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1] Encoded by the c-fms proto-oncogene, CSF-1R is activated by its ligands, CSF-1 and IL-34.[2][3] In the context of oncology, the CSF-1/CSF-1R signaling axis plays a pivotal role in the tumor microenvironment (TME) by promoting the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[4][5] These M2-like TAMs contribute to tumor progression, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[4] Consequently, inhibiting the CSF-1R pathway has emerged as a promising therapeutic strategy in various cancers.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Both Sotuletinib and Pexidartinib are small molecule inhibitors that target the CSF-1R kinase activity, albeit with some differences in their specificity and interaction with the receptor.
Pexidartinib functions as a selective CSF-1R inhibitor by interacting with the juxtamembrane region of the receptor, which stabilizes its auto-inhibited state.[6][7] This prevents the binding of ATP and subsequent ligand-induced autophosphorylation, thereby blocking the downstream signaling cascade.[6][8] Beyond CSF-1R, Pexidartinib also exhibits inhibitory activity against other receptor tyrosine kinases, including c-KIT and FLT3.[6][9]
Sotuletinib is described as a potent and highly selective CSF-1R kinase inhibitor.[10][11] It binds to CSF-1R, blocking its activity and inhibiting the downstream signal transduction pathways.[10] This leads to a reduction in the proliferation and activity of TAMs within the tumor microenvironment, which in turn can enhance T-cell mediated anti-tumor responses.[10] Sotuletinib is also noted for its ability to penetrate the blood-brain barrier.[12][13]
Below is a diagram illustrating the CSF-1R signaling pathway and the points of inhibition by Sotuletinib and Pexidartinib.
References
- 1. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Brain-Penetrant CSF-1R Inhibitors: Sotuletinib (BLZ945) and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sotuletinib (BLZ945) with other notable brain-penetrant Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. By presenting key performance data, detailed experimental methodologies, and visual representations of critical pathways and workflows, this document aims to be a valuable resource for researchers in neuroinflammation, oncology, and neurodegenerative diseases.
Introduction to CSF-1R Inhibition in the CNS
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][2] Dysregulation of CSF-1R signaling and microglial activity is implicated in various neurological disorders and cancers with brain metastases.[3][4] Consequently, brain-penetrant CSF-1R inhibitors are a promising therapeutic strategy. Sotuletinib (BLZ945) is a potent and selective CSF-1R inhibitor that has demonstrated the ability to cross the blood-brain barrier.[5][6] This guide compares Sotuletinib to other well-characterized brain-penetrant CSF-1R inhibitors, focusing on their biochemical potency, cellular activity, brain penetrance, and in vivo efficacy.
Quantitative Data Comparison
The following tables summarize the key quantitative data for Sotuletinib and other selected brain-penetrant CSF-1R inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference(s) |
| Sotuletinib (BLZ945) | CSF-1R | 1 | >1000-fold selective against closest receptor tyrosine kinase homologs | [5][6][7] |
| Pexidartinib (PLX3397) | CSF-1R | 20 | Also inhibits c-Kit (IC50 = 10 nM) and FLT3. 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. | [8][9][10] |
| PLX5622 | CSF-1R | 16 | Highly selective for CSF-1R. | [7][11] |
| GW2580 | CSF-1R | - | Selective inhibitor of CSF-1R tyrosine kinase activity. Also inhibits c-Kit, and FLT3 to a lesser extent. | [12][13][14] |
Table 2: Pharmacokinetics and Brain Penetration
| Compound | Administration Route | Brain-to-Plasma Ratio | Key Findings | Reference(s) |
| Sotuletinib (BLZ945) | Oral | ~0.1 | Limited brain permeability, substrate for ABCB1 and ABCG2 efflux transporters. Despite low brain exposure, high doses can ablate microglia. | [15] |
| Pexidartinib (PLX3397) | Oral | ~0.1 (in non-human primates) | Limited CSF penetration in non-human primates. Transported primarily by ABCB1. | [15][16][17] |
| PLX5622 | Oral (in chow) | 20% | Readily penetrates the blood-brain barrier. | [1][18] |
| GW2580 | Oral | Brain-penetrant | Does not appear to affect microglial cell survival at certain doses but can suppress reactivity. | [12][13] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Sotuletinib (BLZ945) | Glioma-bearing mice | 200 mg/kg, p.o. | Blocks tumor progression and significantly improves survival. | [7] |
| Pexidartinib (PLX3397) | Adult male C57BL/6J mice | 290 ppm in chow for 21 days | Depletes ~70% of microglia in the brain. | [9][10] |
| PLX5622 | 5xFAD mice | 1200 ppm in chow for 10-24 weeks | Almost complete microglial elimination (97-100% reduction). | [7] |
| GW2580 | MPTP mouse model of Parkinson's disease | Oral gavage | Attenuated MPTP-induced CSF1R activation and Iba1-positive cell proliferation without overt microglial depletion. | [14] |
Experimental Protocols
CSF-1R Kinase Inhibition Assay (LanthaScreen™ Assay Optimization)
This protocol outlines the steps to determine the potency (IC50) of a test compound against CSF-1R using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
CSF-1R enzyme
-
LanthaScreen™ Certified Kinase Substrate
-
ATP
-
TR-FRET Dilution Buffer
-
Kinase Buffer
-
EDTA
-
Tb-labeled antibody
-
Test compound
Procedure:
-
Kinase Concentration Optimization:
-
Perform a serial dilution of the CSF-1R enzyme in Kinase Buffer.
-
Add a fixed, high concentration of ATP (e.g., 1 mM) and the kinase substrate to the enzyme dilutions.
-
Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled antibody and measure the TR-FRET signal.
-
Determine the EC80 value, which is the kinase concentration that produces 80% of the maximum signal.
-
-
ATP Km,app Determination:
-
Use the EC80 concentration of the kinase determined in the previous step.
-
Perform a serial dilution of ATP.
-
Run the kinase reaction and measure the TR-FRET signal as described above.
-
Determine the ATP concentration that produces 50% of the maximum signal (ATP Km,app).
-
-
Inhibitor IC50 Determination:
-
Use the EC80 concentration of the kinase and the ATP Km,app concentration of ATP.
-
Perform a serial dilution of the test compound.
-
Incubate the kinase with the test compound for a short period before initiating the reaction by adding the ATP and substrate mixture.
-
After incubation, stop the reaction and measure the TR-FRET signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[19]
-
In Vivo Microglia Depletion Study
This protocol describes a typical in vivo experiment to assess the microglia-depleting effects of a CSF-1R inhibitor in mice.
Materials:
-
Adult mice (e.g., C57BL/6J)
-
CSF-1R inhibitor (e.g., formulated in chow or for oral gavage)
-
Control chow or vehicle
-
Anesthesia
-
Perfusion solutions (e.g., PBS and 4% paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry or flow cytometry
-
Antibodies against microglial markers (e.g., Iba1, CD11b)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing conditions for at least one week.
-
Randomly assign mice to a control group and one or more treatment groups.
-
-
Drug Administration:
-
Provide mice with chow containing the CSF-1R inhibitor at a specified concentration (e.g., 1200 ppm for PLX5622) or administer the inhibitor via oral gavage at a specific dose and frequency.[7]
-
The control group receives standard chow or the vehicle used for gavage.
-
Treatment duration can vary depending on the experimental goals (e.g., 7-21 days for significant depletion).
-
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the mice.
-
Perfuse the animals transcardially with PBS followed by 4% paraformaldehyde for immunohistochemistry, or with cold PBS for flow cytometry.
-
Carefully dissect the brains.
-
-
Analysis of Microglia Depletion:
-
Immunohistochemistry:
-
Post-fix the brains, cryoprotect in sucrose, and section using a cryostat or vibratome.
-
Perform immunostaining with an antibody against a microglial marker (e.g., Iba1).
-
Image the stained sections using a microscope.
-
Quantify the number of Iba1-positive cells in specific brain regions to determine the percentage of microglia depletion compared to the control group.
-
-
Flow Cytometry:
-
Mechanically and enzymatically dissociate the brain tissue to create a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers to distinguish microglia (e.g., CD11b+CD45low) from other immune cells.[20][21]
-
Analyze the stained cells using a flow cytometer to quantify the number of microglia per brain or brain region.
-
-
Visualizations
CSF-1R Signaling Pathway
Caption: Simplified CSF-1R signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Microglia Depletion
Caption: Workflow for an in vivo microglia depletion study.
Conclusion
Sotuletinib (BLZ945) is a highly potent and selective CSF-1R inhibitor.[5][6][7] While it demonstrates limited brain permeability in preclinical models, likely due to efflux transporter activity, it can effectively deplete microglia at sufficient doses.[15] In comparison, Pexidartinib (PLX3397) shows slightly lower potency for CSF-1R and also inhibits other kinases like c-Kit.[8][9][10] Its brain penetration is also limited.[16][17] PLX5622, on the other hand, is reported to have better brain penetrance and is widely used for efficient microglia depletion in research settings.[1][18] GW2580 is another brain-penetrant inhibitor that, at certain concentrations, appears to modulate microglial function without causing widespread depletion.[12][13]
The choice of a specific CSF-1R inhibitor will depend on the research question. For studies requiring maximal and specific CSF-1R inhibition with a well-characterized brain-penetrant tool compound, PLX5622 is a strong candidate. For investigations where modulating microglial activation without complete ablation is desired, GW2580 may be more suitable. Sotuletinib's high potency and selectivity make it an important compound for further investigation, particularly in understanding the dose-response relationship between plasma concentration, brain exposure, and microglial modulation or depletion. The detailed protocols and comparative data provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at understanding and targeting the CSF-1R pathway in the central nervous system.
References
- 1. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biofargo.com [biofargo.com]
- 12. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 13. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PHRM-03. CEREBROSPINAL FLUID PENETRATION OF PEXIDARTINIB (PLX3397), A CSF1R INHIBITOR, IN A NONHUMAN PRIMATE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cerebrospinal fluid penetration of the colony-stimulating factor-1 receptor (CSF-1R) inhibitor, pexidartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Tools and Approaches for Studying Microglia In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Established and emerging techniques for the study of microglia: visualization, depletion, and fate mapping - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sotuletinib's On-Target Effects: A Comparative Guide to CSF-1R Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sotuletinib (BLZ945) with other colony-stimulating factor 1 receptor (CSF-1R) inhibitors, focusing on their on-target effects as validated by CSF-1R phosphorylation assays. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.
Introduction to Sotuletinib and CSF-1R Signaling
Sotuletinib is a potent and selective, orally active inhibitor of the CSF-1R with an IC50 of 1 nM.[1][2][3][4] The CSF-1 receptor is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[5][6] Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates on several tyrosine residues, initiating downstream signaling cascades such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways.[5][7][8] Dysregulation of CSF-1R signaling is implicated in various diseases, including cancer and neuroinflammatory disorders.[9][10] Sotuletinib is currently under investigation for the treatment of amyotrophic lateral sclerosis (ALS).[11]
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R triggers a cascade of intracellular events critical for myeloid cell function. The diagram below illustrates this signaling pathway.
Caption: CSF-1R signaling pathway and the inhibitory action of Sotuletinib.
Comparative Analysis of CSF-1R Inhibitors
Sotuletinib's potency and selectivity are best understood in comparison to other known CSF-1R inhibitors. The following table summarizes key quantitative data for Sotuletinib and its alternatives.
| Inhibitor | IC50 (CSF-1R) | Selectivity Profile | Key References |
| Sotuletinib (BLZ945) | 1 nM | >1000-fold selective against closest receptor tyrosine kinase homologs. | [1][2][3][4] |
| Pexidartinib (PLX3397) | 13 nM | Also inhibits c-Kit (IC50 = 27 nM) and FLT3 (IC50 = 160 nM). | [10][12] |
| PLX5622 | N/A | Higher selectivity and brain penetrance than Pexidartinib. | [9] |
| GW2580 | N/A | Selective CSF-1R inhibitor. | [9] |
Experimental Protocol: CSF-1R Phosphorylation Assay
This section details a generalized protocol for a cell-based CSF-1R phosphorylation assay to evaluate and compare the efficacy of CSF-1R inhibitors like Sotuletinib.
Objective: To measure the inhibition of CSF-1-induced CSF-1R phosphorylation in a cellular context by Sotuletinib and other inhibitors.
Materials:
-
Cell Line: Bone marrow-derived macrophages (BMDMs) or other cells endogenously expressing CSF-1R (e.g., Mono-Mac-1).
-
Reagents:
-
Recombinant murine or human CSF-1
-
Sotuletinib and other CSF-1R inhibitors (e.g., Pexidartinib)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-CSF-1R (Tyr809), anti-total-CSF-1R
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
-
Equipment:
-
Cell culture incubator
-
Microplate reader
-
Western blot apparatus
-
Gel imaging system
-
Procedure:
-
Cell Culture and Starvation:
-
Culture BMDMs in appropriate media.
-
Prior to the experiment, starve the cells in serum-free media for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Pre-treat the starved cells with varying concentrations of Sotuletinib or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
CSF-1 Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of CSF-1 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-CSF-1R primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-CSF-1R antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CSF-1R and total CSF-1R.
-
Normalize the phospho-CSF-1R signal to the total CSF-1R signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the CSF-1 stimulated control.
-
Determine the EC50 value for each inhibitor.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the CSF-1R phosphorylation assay.
Caption: Workflow for a cell-based CSF-1R phosphorylation assay.
Logical Comparison of Inhibitor Efficacy
The on-target effect of Sotuletinib can be logically compared to alternatives based on their ability to inhibit CSF-1R phosphorylation, which in turn blocks downstream signaling and cellular responses.
Caption: Logical comparison of CSF-1R inhibitor efficacy.
Conclusion
The data presented in this guide demonstrates that Sotuletinib is a highly potent and selective inhibitor of CSF-1R. The CSF-1R phosphorylation assay is a robust method for validating the on-target effects of Sotuletinib and comparing its efficacy against alternative inhibitors. The detailed protocol and workflows provided herein offer a framework for researchers to conduct these critical validation studies in their own laboratories. The superior potency and selectivity of Sotuletinib suggest it is a promising therapeutic agent for diseases driven by aberrant CSF-1R signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sotuletinib - Wikipedia [en.wikipedia.org]
- 12. alzdiscovery.org [alzdiscovery.org]
Sotuletinib: A Comparative Analysis of Its Kinase Selectivity and Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity and cross-reactivity profile of Sotuletinib (BLZ945), a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R). The information is supported by available experimental data to assist researchers and drug development professionals in evaluating its potential for therapeutic applications.
Executive Summary
Sotuletinib is a highly selective, orally active inhibitor of CSF-1R with a reported IC50 of 1 nM.[1][2][3][4][5] It demonstrates remarkable selectivity, being over 1000-fold more selective for CSF-1R compared to its closest receptor tyrosine kinase homologs.[1][2][3] This high degree of selectivity is a critical attribute, potentially minimizing off-target effects and improving the therapeutic index. This guide delves into the available quantitative data on its kinase inhibition profile, compares it with other CSF-1R inhibitors, and outlines the experimental methodologies used for these assessments.
Data Presentation: Kinase Inhibition Profile of Sotuletinib
The following table summarizes the known inhibitory activity of Sotuletinib against its primary target, CSF-1R, and other kinases. It is important to note that while Sotuletinib has been profiled against a broad panel of over 200 kinases, the complete quantitative data from a comprehensive kinome scan is not publicly available. The data presented here is based on published IC50 values.
| Target Kinase | Sotuletinib (BLZ945) IC50 | Fold Selectivity vs. CSF-1R | Reference |
| CSF-1R | 1 nM | - | [5] |
| c-Kit | 3.2 µM | >3200-fold | [5] |
| PDGFRβ | 4.8 µM | >4800-fold | [5] |
| Flt3 | 9.1 µM | >9100-fold | [5] |
Note: The high fold selectivity indicates a significantly lower potency against these off-target kinases, suggesting a favorable selectivity profile for Sotuletinib.
Comparison with Alternative CSF-1R Inhibitors
A comparative analysis of the selectivity of Sotuletinib with other CSF-1R inhibitors, such as Pexidartinib and Vimseltinib, is crucial for understanding its relative therapeutic potential.
| Inhibitor | Primary Target | Key Off-Targets | Selectivity Profile | Reference |
| Sotuletinib (BLZ945) | CSF-1R | c-Kit, PDGFRβ, Flt3 (micromolar inhibition) | Highly selective (>1000-fold vs. closest homologs) | [1][6] |
| Pexidartinib (PLX3397) | CSF-1R | KIT, FLT3-ITD | Less selective than Sotuletinib and Vimseltinib.[7][8] | [7] |
| Vimseltinib (DCC-3014) | CSF-1R | - | Highly selective, reported to be >100-fold selective for CSF1R versus all kinases tested in a panel of ~300.[9] | [9] |
Vimseltinib is highlighted as a highly selective CSF1R inhibitor, and like Sotuletinib, it shows a more favorable selectivity profile compared to the first-generation inhibitor Pexidartinib.[9]
Experimental Protocols
The determination of the kinase selectivity profile of Sotuletinib and other inhibitors involves robust and standardized experimental assays. Below are detailed methodologies for key experiments cited.
In Vitro Kinase Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity.
General Protocol (based on radiometric and TR-FRET assays):
-
Kinase Reaction Setup: Recombinant human kinases are incubated in a reaction buffer containing a specific peptide or protein substrate and ATP. For radiometric assays, [γ-³³P]ATP is used.
-
Inhibitor Addition: Sotuletinib or other comparator compounds are added at varying concentrations to the kinase reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The kinase reaction is stopped, typically by the addition of a solution containing EDTA.
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an acceptor fluorophore-labeled peptide. Phosphorylation brings the donor and acceptor into proximity, leading to a FRET signal that is measured with a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Kinome Scan Profiling
Objective: To assess the selectivity of an inhibitor across a broad range of kinases.
General Protocol (based on the KINOMEscan™ platform):
-
Assay Principle: This is a competition-based binding assay. An immobilized, active-site directed ligand is used to capture the kinase of interest.
-
Reaction Components: The assay includes the kinase, the immobilized ligand, and the test compound (e.g., Sotuletinib).
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
-
Data Output: The results are typically reported as the percentage of the kinase that is inhibited by the test compound at a specific concentration (e.g., 1 µM) or as dissociation constants (Kd).
Mandatory Visualizations
CSF-1R Signaling Pathway
Caption: Simplified CSF-1R signaling pathway and the point of inhibition by Sotuletinib.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Generalized workflow for determining the kinase selectivity profile of an inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Sotuletinib and Fostamatinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Sotuletinib (BLZ945) and Fostamatinib, focusing on their distinct mechanisms of action and supported by experimental data. As direct head-to-head comparative studies are not prevalent in the literature due to their different primary targets, this guide will focus on their individual in vitro performance against their respective primary kinases and their effects on relevant cellular pathways.
Sotuletinib is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), while Fostamatinib is an inhibitor of Spleen Tyrosine Kinase (SYK). Their differing targets lead to distinct biological effects, which are detailed below.
Quantitative Data Summary
The following tables summarize the key in vitro potency and efficacy data for Sotuletinib and the active metabolite of Fostamatinib, R406.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Primary Target | Assay Type | IC50 | Ki |
| Sotuletinib (BLZ945) | CSF-1R | Cell-free assay | 1 nM[1][2] | - |
| R406 (active metabolite of Fostamatinib) | SYK | Cell-free assay | 41 nM[3] | 30 nM[3] |
Table 2: In Vitro Cell-Based Assay Data
| Compound | Cell Type | Assay | Endpoint | EC50 |
| Sotuletinib (BLZ945) | Bone Marrow-Derived Macrophages (BMDMs) | CSF-1 Dependent Proliferation | Inhibition of Proliferation | 67 nM[2][4] |
| R406 (active metabolite of Fostamatinib) | Cultured Human Mast Cells (CHMCs) | anti-IgE-mediated degranulation | Inhibition of Degranulation | 56 nM[3] |
Signaling Pathways and Mechanisms of Action
Sotuletinib and Fostamatinib exert their effects by inhibiting distinct signaling pathways crucial for the function of different cell types.
Sotuletinib and the CSF-1R Pathway
Sotuletinib is a highly selective inhibitor of CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages. By binding to the ATP-binding site of CSF-1R, Sotuletinib blocks its phosphorylation and downstream signaling.
Fostamatinib and the SYK Pathway
Fostamatinib is a prodrug that is converted to its active metabolite, R406. R406 inhibits SYK, a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs). Inhibition of SYK by R406 blocks the activation of immune cells like B-cells and mast cells.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
CSF-1R Kinase Assay (for Sotuletinib)
This assay measures the ability of Sotuletinib to inhibit the enzymatic activity of CSF-1R.
Materials:
-
Recombinant human CSF-1R (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Sotuletinib (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of Sotuletinib in kinase assay buffer.
-
Add 2.5 µL of the Sotuletinib dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing recombinant CSF-1R enzyme and the peptide substrate in kinase assay buffer.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each Sotuletinib concentration and determine the IC50 value using a suitable data analysis software.
SYK Kinase Assay (for Fostamatinib/R406)
This assay determines the inhibitory effect of R406 on SYK kinase activity.
Materials:
-
Recombinant human SYK
-
Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
R406 (serial dilutions)
-
HTRF® detection reagents (europium-conjugated anti-phosphotyrosine antibody and streptavidin-XL665)
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of R406 in kinase assay buffer.
-
Add 2 µL of R406 dilutions or vehicle to the wells of a 384-well plate.
-
Prepare a master mix of recombinant SYK enzyme and biotinylated peptide substrate in kinase assay buffer.
-
Add 4 µL of the enzyme/substrate mix to each well.
-
Prepare a 4X ATP solution in kinase assay buffer.
-
Initiate the reaction by adding 4 µL of the 4X ATP solution.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, europium-conjugated anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a HTRF-compatible plate reader and calculate the HTRF ratio.
-
Determine the IC50 value from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the proliferation of specific cell lines.
Materials:
-
Target cells (e.g., BMDMs for Sotuletinib, B-cell lymphoma lines for Fostamatinib)
-
Complete cell culture medium
-
Sotuletinib or R406 (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blotting for Phosphorylated Kinases
This method is used to detect the phosphorylation status of CSF-1R and SYK in cells treated with the respective inhibitors.
Materials:
-
Target cells (e.g., macrophages for Sotuletinib, B-cells for Fostamatinib)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-CSF-1R, anti-CSF-1R, anti-p-SYK, anti-SYK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the inhibitor for the desired time, followed by stimulation if necessary (e.g., CSF-1 for macrophages, anti-IgM for B-cells).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
References
Sotuletinib in Patient-Derived Xenograft Models: A Comparative Analysis of CSF1R Inhibitors in Oncology Research
For Immediate Release
A comprehensive analysis of preclinical data reveals the therapeutic potential of Sotuletinib (BLZ945), a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), in patient-derived xenograft (PDX) models of solid tumors. This guide provides a comparative overview of Sotuletinib's efficacy against other CSF1R inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Targeting the Tumor Microenvironment: The Role of CSF1R Inhibitors
The tumor microenvironment, particularly tumor-associated macrophages (TAMs), plays a crucial role in cancer progression, immune evasion, and resistance to therapy. CSF1R signaling is essential for the survival, differentiation, and proliferation of TAMs. By inhibiting CSF1R, drugs like Sotuletinib aim to reprogram the tumor microenvironment, shifting it from an immunosuppressive to an anti-tumor state. This approach holds promise for monotherapy and in combination with other anti-cancer agents.
Sotuletinib: Efficacy in Preclinical Models
Sotuletinib has demonstrated significant anti-tumor activity in various preclinical settings, including PDX models, which are considered more clinically relevant than traditional cell line-derived xenografts.
Glioblastoma PDX Model
In a patient-derived glioblastoma xenograft model, Sotuletinib treatment effectively slowed intracranial tumor growth.[1] This suggests a potential role for Sotuletinib in treating this aggressive brain tumor.
Breast Cancer Brain Metastasis Models
In hematogenous models of triple-negative breast cancer (TNBC) brain metastasis, Sotuletinib showed robust efficacy in both prevention and treatment settings. In the 4T1-BR5 and 231-BR models, Sotuletinib reduced the formation of brain metastases by 57–65%. When used to treat established brain metastases, it reduced the number of metastases by 44–65% and their size by 61–72%.[2]
Comparative Efficacy of CSF1R Inhibitors in PDX Models
While direct head-to-head studies of CSF1R inhibitors in the same PDX models are limited, data from various studies allow for a comparative assessment of their potential efficacy.
| Drug | Cancer Model | Treatment | Key Efficacy Results |
| Sotuletinib (BLZ945) | Glioblastoma PDX | Monotherapy | Slowed intracranial tumor growth.[1] |
| TNBC Brain Metastasis Models (4T1-BR5, 231-BR) | Monotherapy (Prevention) | Reduced formation of brain metastases by 57-65%.[2] | |
| TNBC Brain Metastasis Models (4T1-BR5, 231-BR) | Monotherapy (Treatment) | Reduced number of established metastases by 44-65% and size by 61-72%.[2] | |
| Patient-Derived Ovarian Cancer Organoids & huPDX | Combination with Paclitaxel | Reduced tumor burden with no regrowth. | |
| Pexidartinib (PLX3397) | Malignant Peripheral Nerve Sheath Tumor Xenograft | Monotherapy | Suppressed tumor growth through macrophage depletion. |
| Polyoma Middle T (PyMT) Mouse Breast Cancer Model | Combination with Paclitaxel | Reduced macrophage infiltration, tumor growth, and pulmonary metastases compared to paclitaxel alone.[3] | |
| Emactuzumab | Advanced Solid Tumors (Clinical Trial) | Monotherapy | Objective response rate of 71% in diffuse-type tenosynovial giant-cell tumor.[4] |
| Cabiralizumab | Advanced Pancreatic Cancer (Clinical Trial) | Combination with Nivolumab | Objective response rate of 10% in heavily pre-treated patients. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Glioblastoma Patient-Derived Xenograft Model with Sotuletinib
-
Model Establishment: Patient-derived glioblastoma sphere cultures were dissociated and stereotactically injected into the brains of immunocompromised mice. Tumor growth was monitored by bioluminescence imaging.
-
Drug Administration: Once tumors were established, mice were treated with Sotuletinib (BLZ945) or a vehicle control, administered orally.
-
Efficacy Assessment: Tumor growth was monitored regularly, and at the end of the study, brains were harvested for histological analysis to assess tumor size and invasion.[1]
Breast Cancer Brain Metastasis Model with Sotuletinib
-
Model Establishment: 4T1-BR5 or 231-BR triple-negative breast cancer cells were injected into the internal carotid artery of immunocompetent (for 4T1-BR5) or immunocompromised (for 231-BR) mice to induce brain metastases.
-
Drug Administration:
-
Prevention: Sotuletinib (BLZ945) was administered daily by oral gavage, starting one day before tumor cell injection.
-
Treatment: Treatment with Sotuletinib began once brain metastases were established, as confirmed by imaging.
-
-
Efficacy Assessment: The number and size of brain metastases were quantified at the end of the study through histological analysis of brain sections.[2]
General Protocol for Establishing Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in sterile media on ice.
-
Implantation: The tumor tissue is minced into small fragments (typically 2-3 mm³) and surgically implanted, usually subcutaneously or orthotopically, into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Monitoring and Passaging: Tumor growth is monitored regularly by caliper measurements. Once tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested, and fragments are passaged to subsequent generations of mice for expansion and cryopreservation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: Mechanism of action of Sotuletinib (BLZ945) in inhibiting the CSF1R signaling pathway in macrophages.
Caption: A generalized workflow for conducting efficacy studies of CSF1R inhibitors in patient-derived xenograft (PDX) models.
Conclusion
Sotuletinib demonstrates promising anti-tumor efficacy in preclinical patient-derived xenograft models, particularly in glioblastoma and breast cancer brain metastasis. Its ability to modulate the tumor microenvironment by targeting TAMs positions it as a valuable candidate for further investigation, both as a monotherapy and in combination with other cancer treatments. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for the scientific community to advance research in this critical area of oncology. Further studies, including direct comparative trials in a broader range of PDX models, are warranted to fully elucidate the clinical potential of Sotuletinib and other CSF1R inhibitors.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term clinical activity, safety and patient-reported quality of life for emactuzumab-treated patients with diffuse-type tenosynovial giant-cell tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Sotuletinib's anti-tumor effects across different studies
An objective analysis of Sotuletinib (BLZ945), a selective CSF1R inhibitor, and its anti-tumor efficacy across various preclinical cancer models.
Sotuletinib (also known as BLZ945) is an orally active and brain-penetrant small molecule inhibitor that specifically targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its primary mechanism of action involves the inhibition of tumor-associated macrophages (TAMs), a key component of the tumor microenvironment that typically promotes tumor growth and suppresses anti-tumor immunity.[2] By blocking the CSF1R signaling pathway, Sotuletinib aims to reprogram these macrophages, thereby reducing immunosuppression and enhancing the anti-tumor activity of immune cells such as CD8+ T-cells.[2] This guide provides a comparative overview of the experimental data supporting the anti-tumor effects of Sotuletinib across different preclinical studies, focusing on reproducibility and key findings in various cancer models.
Quantitative Analysis of Sotuletinib's Efficacy
The following tables summarize the key quantitative data from preclinical studies investigating the anti-tumor effects of Sotuletinib.
Table 1: In Vitro Potency of Sotuletinib
| Parameter | Target/Cell Line | Value | Reference Study |
| IC50 | CSF1R (c-Fms) | 1 nM | [1] |
| EC50 | CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [1] |
Table 2: In Vivo Efficacy of Sotuletinib in a Glioma Mouse Model
| Cancer Model | Treatment | Key Findings | Reference Study |
| Proneural Glioma (PDG-driven) | Sotuletinib (200 mg/kg, p.o.) | Median survival of 5.7 weeks in the vehicle-treated group, with 64.3% of Sotuletinib-treated mice surviving to the 26-week endpoint. | Pyonteck et al., 2013 |
| Proneural Glioma (PDG-driven) | Sotuletinib (200 mg/kg, p.o.) | Analysis of glioma cell proliferation revealed a 67–98% reduction after Sotuletinib treatment. | [3] |
Table 3: In Vivo Efficacy of Sotuletinib in Breast and Cervical Cancer Models
| Cancer Model | Treatment | Key Findings | Reference Study |
| Mammary Carcinogenesis (MMTV-PyMT) | Sotuletinib (200 mg/kg, p.o.) | Decreased growth of malignant cells and increased infiltration of CD8+ T cells. | [1][2] |
| Cervical Carcinogenesis (K14-HPV-16) | Sotuletinib (200 mg/kg, p.o.) | Prevented tumor progression and attenuated the turnover rate of TAMs while increasing the number of infiltrating CD8+ T cells. | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
The reproducibility of scientific findings is critically dependent on detailed methodological reporting. Below are the protocols for key experiments cited in the studies of Sotuletinib.
In Vitro Cell Proliferation Assay
-
Objective: To determine the effect of Sotuletinib on the proliferation of various cell types.
-
Cell Lines: Glioma cell lines, bone marrow-derived macrophages (BMDMs), CRL-2467 (microglia), HUVEC (human umbilical vein endothelial cells), and HBMEC (human brain microvascular endothelial cells).[1]
-
Method:
-
Cells were plated in triplicate in 96-well plates at densities of 1,000 cells/well for glioma lines, 5,000 cells/well for BMDM and CRL-2467, and 2,500 cells/well for HUVEC and HBMEC.[1]
-
Cells were cultured in the presence of varying concentrations of Sotuletinib (ranging from 6.7 to 6,700 nM) or a CSF-1R neutralizing antibody.[1]
-
Media was changed every 48 hours, and the incubation was carried out for 96 hours.[1]
-
Cell proliferation was quantified using an MTT assay, with absorbance measured at 595 nm and 750 nm.[1]
-
In Vivo Glioma Mouse Model
-
Objective: To evaluate the in vivo efficacy of Sotuletinib in a genetically engineered mouse model of proneural glioblastoma.
-
Animal Model: Nestin-Tv-a; Ink4a/Arf-/- mice intracranially injected with RCAS-PDGF-B to induce proneural gliomas.
-
Method:
-
Tumor-bearing mice were randomized into two groups: vehicle control and Sotuletinib treatment.
-
Sotuletinib was administered daily via oral gavage at a dose of 200 mg/kg.
-
Animal survival was monitored, and a subset of animals was used for histological and immunohistochemical analysis at the study endpoint.
-
Tumor progression was assessed by histological grading of tumor malignancy.
-
In Vivo Breast and Cervical Cancer Mouse Models
-
Objective: To assess the anti-tumor activity of Sotuletinib in spontaneous models of breast and cervical cancer.
-
Animal Models:
-
Method:
-
Female transgenic mice were enrolled in the study upon development of palpable tumors.
-
Sotuletinib was administered orally at a dose of 200 mg/kg.[1]
-
Tumor growth was monitored over time.
-
At the endpoint, tumors were excised for histological analysis and immunophenotyping to assess the infiltration of TAMs and CD8+ T-cells.[2]
-
Reproducibility and Comparison Across Studies
The anti-tumor effects of Sotuletinib appear to be reproducible across different preclinical models of cancer, primarily driven by its consistent mechanism of action on the CSF1R-TAM axis.
-
Glioma: The most robust quantitative data comes from glioma models, where Sotuletinib demonstrated a significant survival benefit and a clear reduction in tumor cell proliferation.[3] The high brain penetrance of the compound is a key factor in its efficacy in these models.
-
Mechanism of Action: The in vitro data clearly establishes the potency and selectivity of Sotuletinib for CSF1R.[1] The in vivo studies consistently link its anti-tumor effects to the modulation of macrophages rather than a direct cytotoxic effect on tumor cells, as Sotuletinib did not affect the proliferation of CSF1R-negative glioma cells in vitro.
References
Assessing Sotuletinib's Specificity: A Comparative Guide Using CRISPR/Cas9 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sotuletinib (BLZ945), a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with alternative therapeutic strategies. We delve into its specificity using the gold-standard methodology of CRISPR/Cas9 knockout models, supported by comprehensive experimental data and detailed protocols to aid in replicating and expanding upon these findings.
Introduction: The Critical Need for Kinase Inhibitor Specificity
Sotuletinib is an orally active and brain-penetrant small molecule inhibitor of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their precursors.[1][2] Its therapeutic potential is being explored in various indications, including solid tumors and amyotrophic lateral sclerosis (ALS).[3][4][5] However, as with any kinase inhibitor, off-target effects are a significant concern, potentially leading to toxicity and confounding the interpretation of clinical outcomes.[6]
The advent of CRISPR/Cas9 genome editing technology has revolutionized the assessment of drug specificity.[7][8][9][10][11] By generating knockout cell lines that lack the intended drug target, researchers can definitively distinguish between on-target and off-target effects. This guide will explore the specificity of Sotuletinib through the lens of such a framework.
Sotuletinib's Kinase Selectivity Profile
Sotuletinib has demonstrated high selectivity for CSF-1R in biochemical assays. The following table summarizes its inhibitory activity against its primary target and other closely related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CSF-1R | Reference |
| CSF-1R | 1 | - | [1] |
| c-Kit | 3,200 | 3,200x | [1] |
| PDGFRβ | 4,800 | 4,800x | [1] |
| Flt3 | 9,100 | 9,100x | [1] |
| Table 1: In Vitro Kinase Inhibitory Activity of Sotuletinib. This table highlights the potent and selective inhibition of CSF-1R by Sotuletinib compared to other kinases. |
Assessing Specificity with CRISPR/Cas9 Knockout Models
The definitive method to assess a drug's on-target dependency is to compare its effect on wild-type cells versus cells where the target has been knocked out using CRISPR/Cas9. While direct experimental data on Sotuletinib using isogenic CSF-1R knockout lines is not publicly available, a strong inference of its specificity can be drawn from studies on naturally CSF-1R-negative cell lines.
Effect of Sotuletinib on CSF-1R-Expressing vs. CSF-1R-Negative Cells
Studies have shown that Sotuletinib's cytotoxic and anti-proliferative effects are restricted to cells expressing its target, CSF-1R.
| Cell Line Type | Sotuletinib Effect | Implication for Specificity | Reference |
| CSF-1R-Positive (e.g., Macrophages) | Inhibition of proliferation and survival | Indicates on-target activity | [1] |
| CSF-1R-Negative (e.g., Glioma cells) | No effect on proliferation | Suggests high specificity for CSF-1R | [12] |
| Table 2: Cellular Activity of Sotuletinib. This table demonstrates that Sotuletinib's effects are dependent on the presence of its target, CSF-1R. |
Comparison with Other CSF-1R Inhibitors
Several other molecules targeting the CSF-1/CSF-1R axis are in development or clinical use. This section provides a comparative overview.
| Compound | Mechanism of Action | Key Features |
| Sotuletinib (BLZ945) | Small molecule inhibitor of CSF-1R | Orally bioavailable, brain-penetrant |
| Pexidartinib (PLX3397) | Small molecule inhibitor of CSF-1R, c-Kit, and FLT3 | Approved for tenosynovial giant cell tumor[6][13][14] |
| Emactuzumab (RG7155) | Monoclonal antibody against CSF-1R | Blocks ligand binding and receptor dimerization[15][16][17][18] |
| Table 3: Comparison of CSF-1R Targeting Agents. This table provides a high-level comparison of Sotuletinib with other inhibitors of the CSF-1R pathway. |
Experimental Protocols
To facilitate further research into Sotuletinib's specificity, detailed protocols for key experiments are provided below.
CRISPR/Cas9-Mediated Knockout of CSF1R
This protocol outlines the general steps for generating a CSF1R knockout cell line.
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the CSF1R gene into a suitable Cas9 expression vector (e.g., pX458).[9]
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line (e.g., a macrophage cell line) using a suitable method like lipofection or electroporation.
-
Single-Cell Sorting: Two days post-transfection, isolate GFP-positive cells (indicating successful transfection) by fluorescence-activated cell sorting (FACS) into individual wells of a 96-well plate.[19]
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for successful knockout by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Validation: Confirm the absence of CSF-1R protein expression in knockout clones by Western blot.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Sotuletinib on cell viability.
-
Cell Seeding: Seed wild-type and CSF1R knockout cells in 96-well plates at an appropriate density.
-
Treatment: The following day, treat the cells with a range of Sotuletinib concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for CSF-1R Phosphorylation
This protocol assesses the direct inhibitory effect of Sotuletinib on CSF-1R signaling.
-
Cell Lysis: Treat wild-type cells with Sotuletinib for a short period (e.g., 1-2 hours) before stimulating with CSF-1. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody against phosphorylated CSF-1R (pCSF-1R). Subsequently, probe with an antibody for total CSF-1R as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Sotuletinib inhibits CSF-1R signaling, blocking downstream pathways like PI3K/AKT and RAS/RAF/MEK that promote cell proliferation and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 6. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. In vitro kinase assay [bio-protocol.org]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 11. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 18. synoxtherapeutics.com [synoxtherapeutics.com]
- 19. pub.dzne.de [pub.dzne.de]
Predicting Response to Sotuletinib: A Biomarker-Driven Comparison
For Immediate Release
A Guide for Researchers, Scientists, and Drug Development Professionals
Sotuletinib (BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), is an investigational therapy that has shown modest anti-tumor activity in early-phase clinical trials for solid tumors. As with many targeted therapies, identifying patients who are most likely to benefit is crucial for clinical success. This guide provides a comparative overview of potential predictive biomarkers for Sotuletinib treatment, supported by experimental data from Sotuletinib and other CSF1R inhibitors.
The Central Role of CSF1R and Tumor-Associated Macrophages (TAMs)
Sotuletinib's mechanism of action revolves around the inhibition of CSF1R, a key receptor tyrosine kinase that governs the survival, differentiation, and proliferation of macrophages.[1][2] In the tumor microenvironment (TME), signaling through the CSF1/CSF1R axis is critical for the recruitment and polarization of tumor-associated macrophages (TAMs), particularly the M2-like phenotype, which is associated with immunosuppression, tumor progression, and metastasis.[3][4]
By blocking CSF1R, Sotuletinib aims to deplete the TME of these pro-tumoral macrophages, thereby reprogramming the immune landscape to favor an anti-tumor response. Preclinical studies have demonstrated that Sotuletinib (BLZ945) can attenuate the turnover of TAMs while increasing the infiltration of cytotoxic CD8+ T-cells in cervical and breast cancer models.[5]
dot
Figure 1. Sotuletinib's Mechanism of Action in the Tumor Microenvironment.
Key Predictive Biomarkers for Sotuletinib and other CSF1R Inhibitors
Based on the mechanism of action, the following are proposed as key predictive biomarkers for a favorable response to Sotuletinib:
-
High CSF1R Expression: Tumors with elevated expression of CSF1R on TAMs are likely to be more dependent on the CSF1/CSF1R signaling axis for their growth and survival, making them more susceptible to CSF1R inhibition.
-
High Density of M2-Polarized TAMs: A high infiltration of M2-like TAMs (often identified by the surface marker CD163) in the TME is a strong indicator of an immunosuppressive environment that can be reversed by Sotuletinib.
-
CSF1 Gene Expression and Transcripts: Elevated levels of the CSF1 ligand in the tumor can indicate an active signaling pathway that is amenable to blockade by a CSF1R inhibitor.
Comparative Clinical Data
While clinical data for Sotuletinib in solid tumors is still emerging and not yet stratified by these specific biomarkers, data from other CSF1R inhibitors in biomarker-defined populations provide strong evidence for their predictive value.
| Treatment | Cancer Type | Biomarker Status | Objective Response Rate (ORR) | Reference |
| Sotuletinib (BLZ945) | Advanced Solid Tumors | Not specified | Partial Response in HNSCC (1 patient) and GBM (2 patients). Stable Disease in 34% (monotherapy) and 45% (combination with spartalizumab). | [6] |
| Pexidartinib | Tenosynovial Giant Cell Tumor (TGCT) | Abnormal CSF1 transcripts in 76% of biopsies | 62% | [7][8] |
| Pexidartinib | Advanced Solid Tumors | Not specified | 13% (in a phase I study in Asian patients) | [9] |
| Emactuzumab | Advanced Solid Tumors | Not specified | 0% (monotherapy) | [3] |
| Emactuzumab + Paclitaxel | Advanced Solid Tumors | Not specified | 7% | [3] |
| Emactuzumab + Atezolizumab | Urothelial Bladder Cancer (ICB-naïve) | Increased activated CD8+ TILs associated with clinical benefit | 9.8% | [10][11] |
| Emactuzumab + Atezolizumab | Non-Small Cell Lung Cancer (ICB-experienced) | Not specified | 12.5% | [10][11] |
Table 1: Comparison of Clinical Efficacy of CSF1R Inhibitors.
Experimental Protocols
Accurate and reproducible biomarker assessment is paramount for patient selection. The following are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC) for CSF1R, CD68, and CD163
This protocol is for the detection of CSF1R, the pan-macrophage marker CD68, and the M2-macrophage marker CD163 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
dot
Figure 2. Immunohistochemistry (IHC) Experimental Workflow.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Transfer slides through two changes of 95% ethanol for 3 minutes each.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
- Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow slides to cool to room temperature.
3. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Rinse with PBS.
- Block non-specific binding with 5% normal goat serum for 30 minutes.
- Incubate with primary antibody (e.g., rabbit anti-CSF1R, mouse anti-CD68, mouse anti-CD163) overnight at 4°C.
- Rinse with PBS.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Rinse with PBS.
- Develop with DAB chromogen.
- Counterstain with hematoxylin.
4. Analysis:
- Dehydrate, clear, and mount slides.
- Image slides and quantify the percentage of positive cells and their intensity in defined tumor regions.
RNA Extraction and Quantitative PCR (qPCR) for CSF1 Expression
This protocol outlines the steps for quantifying CSF1 mRNA levels from fresh-frozen or FFPE tumor biopsies.
dot
Figure 3. qPCR Experimental Workflow for CSF1 Gene Expression.
1. RNA Extraction:
- Homogenize tumor tissue in TRIzol reagent or a similar lysis buffer.
- For FFPE samples, deparaffinization with xylene is required prior to lysis.
- Extract RNA using a phenol-chloroform method or a column-based kit.
- Treat with DNase I to remove genomic DNA contamination.
2. RNA Quality and Quantity Assessment:
- Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- Assess RNA integrity (RIN value) using an Agilent Bioanalyzer.
3. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
4. Quantitative PCR (qPCR):
- Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for CSF1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Run samples in triplicate on a real-time PCR instrument.
5. Data Analysis:
- Calculate the relative expression of CSF1 using the delta-delta Ct method.
Conclusion and Future Directions
The available evidence strongly suggests that biomarkers related to the CSF1/CSF1R axis and the presence of M2-polarized TAMs are critical for predicting the response to CSF1R inhibitors. While direct evidence for Sotuletinib is still limited, the data from other drugs in this class, such as Pexidartinib and Emactuzumab, provide a compelling rationale for the prospective evaluation of these biomarkers in ongoing and future clinical trials of Sotuletinib. The integration of robust and standardized biomarker assays into the clinical development of Sotuletinib will be essential for identifying the patient populations most likely to derive clinical benefit, ultimately accelerating its path to potential regulatory approval.
References
- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of pexidartinib, a colony-stimulating factor 1 receptor inhibitor, in Asian patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-CSF-1R emactuzumab in combination with anti-PD-L1 atezolizumab in advanced solid tumor patients naïve or experienced for immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent validation of Sotuletinib's IC50 value for CSF-1R
An Independent, Data-Driven Comparison of Sotuletinib's Potency on CSF-1R
This guide provides an objective comparison of Sotuletinib (BLZ945), a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), against other known inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncological and immunological research.
Comparative Analysis of CSF-1R Inhibitor Potency
Sotuletinib distinguishes itself as a highly potent CSF-1R inhibitor with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2][3][4][5][6][7][8] This high potency, coupled with its selectivity, underscores its significance as a tool for studying CSF-1R signaling and as a potential therapeutic agent. The following table summarizes the IC50 values of Sotuletinib and other selected small-molecule and antibody-based CSF-1R inhibitors.
| Inhibitor | Type | CSF-1R IC50 (nM) | Additional Kinase Targets (IC50 in nM) |
| Sotuletinib (BLZ945) | Small Molecule | 1 [1][3][4][5][7] | c-Kit (3200), PDGFRβ (4800), Flt3 (9100)[6] |
| CSF1R-IN-1 | Small Molecule | 0.5[5] | Not specified |
| Emactuzumab (RG-7155) | Monoclonal Antibody | 0.3 (Macrophage Viability)[9] | N/A (Binds CSF-1R with Kd of 0.2 nM)[9] |
| Ki-20227 | Small Molecule | 2[10] | VEGFR2 (12), c-Kit (451), PDGFRβ (217)[10] |
| Linifanib (ABT-869) | Small Molecule | 3[10] | KDR (4), Flt-1 (3), Flt-3 (4), PDGFRβ (66)[10] |
| Edicotinib (JNJ-40346527) | Small Molecule | 3.2[5][10] | KIT (20), FLT3 (190)[10] |
| Vimseltinib (DCC-3014) | Small Molecule | 3.7[11] | c-Kit (100-1000)[10] |
| ARRY-382 | Small Molecule | 9[10] | Not specified |
| Pexidartinib (PLX-3397) | Small Molecule | 13 - 20[12][13] | c-Kit (10-16), FLT3-ITD (9)[12][13][14] |
Note: IC50 values can vary based on the specific assay conditions and cell types used.
Experimental Protocols for IC50 Determination
The validation of an inhibitor's IC50 value is paramount. The data presented here is typically derived from biochemical or cell-based assays.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This method directly measures the inhibitor's ability to block the enzymatic activity of purified CSF-1R.
-
Objective : To determine the concentration of an inhibitor required to reduce the enzymatic activity of CSF-1R by 50%.
-
Materials :
-
Recombinant human CSF-1R kinase domain.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test inhibitor (e.g., Sotuletinib) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT).
-
Detection reagents (e.g., HTRF or Caliper microfluidic systems).[2]
-
-
Procedure :
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant CSF-1R enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value for ATP).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents that quantify the amount of phosphorylated substrate.
-
Read the plate using an appropriate instrument (e.g., HTRF reader).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the data to determine the IC50 value using non-linear regression.
-
Cell-Based CSF-1R Autophosphorylation Assay
This assay measures the inhibitor's effect on CSF-1R activity within a cellular context.
-
Objective : To quantify the inhibition of ligand-induced CSF-1R autophosphorylation in cells.
-
Materials :
-
A cell line overexpressing human CSF-1R (e.g., HEK293-CSF1R).[7]
-
Cell culture medium and serum.
-
Recombinant human CSF-1 ligand.
-
Test inhibitor (e.g., Sotuletinib).
-
Lysis buffer.
-
Antibodies for ELISA or Western Blot (anti-phospho-CSF-1R and anti-total-CSF-1R).
-
-
Procedure :
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor activation.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of CSF-1 ligand for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Quantify the level of phosphorylated CSF-1R in the cell lysates using an ELISA or Western Blot.
-
Normalize the phosphorylated CSF-1R signal to the total CSF-1R signal.
-
Plot the normalized data against the inhibitor concentration to calculate the IC50 value.
-
Visualizing the Mechanism of Action
Understanding the underlying biological pathways is crucial for interpreting inhibitor data. The following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: CSF-1R signaling pathway and the inhibitory action of Sotuletinib.
Caption: Workflow for a cell-based IC50 determination assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pexidartinib, CSF1R inhibitor (CAS 1029044-16-3) | Abcam [abcam.com]
- 14. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sotuletinib dihydrochloride
Essential Safety and Handling of Sotuletinib Dihydrochloride
This compound, a potent and selective CSF-1R inhibitor, requires stringent handling protocols to ensure the safety of laboratory personnel.[1][2][3] Adherence to these guidelines is critical to mitigate risks associated with exposure to this potent compound.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[4] Researchers must familiarize themselves with the following hazard statements and precautionary measures.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P330: Rinse mouth.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
P501: Dispose of contents/container in accordance with local regulation.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the foundation of safe handling. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double chemotherapy gloves, disposable gown, N95 respirator, and face shield/goggles.[5] |
| Solution Preparation | Double chemotherapy gloves, disposable gown, and face shield/goggles. |
| In Vitro/In Vivo Administration | Chemotherapy gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double chemotherapy gloves, disposable gown, N95 respirator, face shield/goggles, and shoe covers. |
| Waste Disposal | Double chemotherapy gloves and disposable gown. |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated after use.[5]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination.
Engineering Controls
Engineering controls are the primary method for containing potent compounds.[6]
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet. For large-scale operations, local exhaust ventilation should be utilized.[7]
-
Isolation: For high-potency manufacturing, process isolation equipment such as glove boxes or isolators should be employed to create a physical barrier between the operator and the compound.[7]
Standard Operating Procedure (SOP) for Handling
The following workflow outlines the key steps for safely handling this compound in a research laboratory setting.
Caption: Workflow for handling this compound.
Experimental Protocols
Weighing this compound Powder:
-
Don all required PPE as outlined in the table above.
-
Perform all operations within a certified chemical fume hood or biological safety cabinet.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Carefully transfer the desired amount of powder, minimizing the creation of dust.
-
Clean all tools and the weighing area immediately after use with an appropriate solvent (e.g., 70% ethanol).
Preparation of a Stock Solution:
-
Following the weighing procedure, add the appropriate solvent to the vessel containing the this compound powder.
-
Cap the vessel securely and mix by vortexing or sonication until the solid is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Caption: Disposal plan for this compound waste.
Disposal Protocol:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weigh paper, and unused compound, in a clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps Waste: Dispose of any contaminated needles, syringes, or glassware in a puncture-proof sharps container.
-
Final Disposal: All waste streams must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
